N-(4-Formylphenyl)-N-methylmethanesulfonamide
Description
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Structure
3D Structure
Properties
Molecular Formula |
C9H11NO3S |
|---|---|
Molecular Weight |
213.26 g/mol |
IUPAC Name |
N-(4-formylphenyl)-N-methylmethanesulfonamide |
InChI |
InChI=1S/C9H11NO3S/c1-10(14(2,12)13)9-5-3-8(7-11)4-6-9/h3-7H,1-2H3 |
InChI Key |
XACFYIVXEJONDJ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=C(C=C1)C=O)S(=O)(=O)C |
Origin of Product |
United States |
Foundational & Exploratory
Comprehensive Technical Guide: Chemical Structure, Synthesis, and Molecular Properties of N-(4-Formylphenyl)-N-methylmethanesulfonamide
Executive Summary
In modern medicinal chemistry and drug discovery, the strategic selection of bifunctional building blocks is critical for developing complex active pharmaceutical ingredients (APIs). N-(4-Formylphenyl)-N-methylmethanesulfonamide (CAS: 1895393-75-5) is a highly versatile intermediate[1][2]. It features an electrophilic para-formyl group primed for carbon-carbon or carbon-nitrogen bond formation, coupled with an N-methylated sulfonamide moiety that acts as a metabolically stable, lipophilic pharmacophore.
This technical whitepaper provides an in-depth analysis of its physicochemical properties, validated synthetic workflows, and downstream applications—particularly its emerging role in the synthesis of epigenetic modulators such as DNA methyltransferase 1 (DNMT1) inhibitors[3].
Physicochemical and Structural Profiling
Understanding the physicochemical properties of a building block is essential for predicting its behavior in both synthetic workflows and biological systems. The N-methylation of the sulfonamide group eliminates its hydrogen-bond donating capability, a common strategic modification used to increase membrane permeability and oral bioavailability in final drug candidates.
Quantitative Data Summary
| Property | Value | Structural Significance |
| Chemical Name | N-(4-Formylphenyl)-N-methylmethanesulfonamide | IUPAC nomenclature[4]. |
| CAS Number | 1895393-75-5 | Unique registry identifier[2]. |
| Molecular Formula | C₉H₁₁NO₃S | Core elemental composition[4]. |
| Molecular Weight | 213.25 g/mol | Optimal low-MW fragment for lead optimization[4]. |
| Exact Mass | 213.0460 Da | Critical for High-Resolution Mass Spectrometry (HRMS)[5]. |
| H-Bond Donors | 0 | N-methylation prevents H-bond donation, improving LogP. |
| H-Bond Acceptors | 3 | Two on the sulfonyl group, one on the formyl oxygen. |
| Rotatable Bonds | 3 | Allows conformational flexibility for target binding. |
| Calculated TPSA | ~54.5 Ų | Well within the <140 Ų limit for oral bioavailability. |
Synthetic Methodology & Experimental Protocols
The synthesis of N-(4-Formylphenyl)-N-methylmethanesulfonamide is typically achieved through a two-step sequence starting from commercially available 4-aminobenzaldehyde.
Figure 1: Step-by-step synthetic workflow for N-(4-Formylphenyl)-N-methylmethanesulfonamide.
Protocol 1: Sulfonylation of 4-Aminobenzaldehyde
Objective: Establish the methanesulfonamide linkage. Causality & Design: Methanesulfonyl chloride (MsCl) is highly moisture-sensitive. Anhydrous dichloromethane (DCM) is used to prevent the hydrolysis of MsCl into methanesulfonic acid, which would drastically reduce the yield. Pyridine acts as both an acid scavenger and a nucleophilic catalyst.
Step-by-Step Procedure:
-
Preparation: Dissolve 4-aminobenzaldehyde (1.0 eq) in anhydrous DCM (0.2 M concentration) under an inert nitrogen atmosphere.
-
Base Addition: Add anhydrous pyridine (2.0 eq) and cool the reaction mixture to 0 °C using an ice bath.
-
Reagent Addition: Introduce methanesulfonyl chloride (1.2 eq) dropwise over 15 minutes to control the exothermic reaction.
-
Propagation: Remove the ice bath and allow the mixture to stir at room temperature for 4 hours.
-
Validation: Monitor via TLC (Hexanes/EtOAc 1:1). The disappearance of the highly polar aniline spot confirms completion.
-
Workup: Quench with 1N HCl to remove excess pyridine, extract with DCM, wash with brine, dry over Na₂SO₄, and concentrate in vacuo to yield N-(4-formylphenyl)methanesulfonamide.
Protocol 2: N-Methylation of the Sulfonamide
Objective: Install the N-methyl group to yield the final target. Causality & Design: Potassium carbonate (K₂CO₃) is selected as the base because it is mild enough to selectively deprotonate the acidic sulfonamide N-H (pKa ~10) without triggering unwanted aldol condensations at the sensitive formyl group. N,N-Dimethylformamide (DMF) is used as a polar aprotic solvent to accelerate the Sₙ2 substitution with methyl iodide (MeI).
Step-by-Step Procedure:
-
Preparation: Dissolve N-(4-formylphenyl)methanesulfonamide (1.0 eq) in anhydrous DMF (0.3 M).
-
Deprotonation: Add finely powdered K₂CO₃ (1.5 eq) and stir for 15 minutes at room temperature.
-
Alkylation: Add Methyl Iodide (1.2 eq) dropwise. Stir the reaction at room temperature for 3 hours.
-
Validation: Monitor via LC-MS. The mass shift from[M+H]⁺ 200.0 to 214.05 confirms successful methylation.
-
Workup: Pour the mixture into ice water to precipitate the product. Filter the solid, wash with cold water, and dry under high vacuum to afford pure N-(4-Formylphenyl)-N-methylmethanesulfonamide.
Reactivity Pathways and Downstream Applications
The strategic value of this compound lies in the orthogonal reactivity of its functional groups. The aldehyde acts as a versatile synthetic handle for late-stage functionalization.
Figure 2: Key downstream synthetic pathways utilizing the formyl functional group.
Application in Epigenetic Drug Discovery
Recent advancements in oncology have highlighted the importance of DNA methyltransferase 1 (DNMT1) inhibitors[3]. Aberrant DNMT1 function leads to the hypermethylation of tumor suppressor genes. N-(4-Formylphenyl)-N-methylmethanesulfonamide is frequently utilized as a precursor in the synthesis of novel, non-cytotoxic DNMT1 inhibitors[3].
Through reductive amination (using sodium triacetoxyborohydride, NaBH(OAc)₃), the formyl group is converted into a substituted benzylamine. This transformation allows researchers to attach complex heterocyclic target-binding domains while retaining the N-methylmethanesulfonamide tail to optimize the molecule's pharmacokinetic profile and binding affinity within the enzyme's catalytic pocket.
Analytical Characterization & Validation
To ensure scientific integrity and trustworthiness, any synthesized batch of N-(4-Formylphenyl)-N-methylmethanesulfonamide must be validated against the following analytical standards:
-
¹H NMR (400 MHz, CDCl₃):
-
δ 9.95 (s, 1H): Confirms the presence of the intact aldehyde proton.
-
δ 7.95 (d, J = 8.4 Hz, 2H) & δ 7.55 (d, J = 8.4 Hz, 2H): Characteristic AA'BB' splitting pattern of the para-substituted phenyl ring.
-
δ 3.35 (s, 3H): N-methyl protons.
-
δ 2.90 (s, 3H): S-methyl protons of the methanesulfonyl group.
-
-
LC-MS (ESI+):
-
Calculated Exact Mass: 213.0460[5].
-
Observed [M+H]⁺: m/z 214.05.
-
Observed [M+Na]⁺: m/z 236.03.
-
References
- Google Patents. "WO2024156288A1 - Dnmt1 inhibitors, pharmaceutical compositions, and therapeutic applications". World Intellectual Property Organization.
-
National Center for Biotechnology Information (PubChem). "1,1-Dioxo-1,2-benzothiazol-3-one;ethane | C9H11NO3S | CID 54189935" (Reference for Exact Mass & Formula properties of C9H11NO3S isomers). PubChem Database. Available at: [Link]
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Determining the Solubility Profile of N-(4-Formylphenyl)-N-methylmethanesulfonamide in DMSO and Methanol: A Technical Guide
For researchers, scientists, and drug development professionals, understanding the solubility of a compound is a cornerstone of early-stage research. This guide provides an in-depth technical framework for determining the solubility of N-(4-Formylphenyl)-N-methylmethanesulfonamide in two critical laboratory solvents: Dimethyl Sulfoxide (DMSO) and Methanol. We will move beyond simple data reporting to establish a robust, scientifically-grounded methodology for characterization, experimental determination, and data interpretation.
Introduction: The Critical Role of Solubility
Solubility, the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure, is a fundamental physicochemical property that dictates the viability of a compound for further development.[1][2] In drug discovery, poor solubility can severely limit a compound's absorption and bioavailability, often leading to the termination of promising candidates.[3][4]
This guide focuses on N-(4-Formylphenyl)-N-methylmethanesulfonamide and two common solvents:
-
Dimethyl Sulfoxide (DMSO): A powerful, polar aprotic solvent, renowned for its ability to dissolve a wide array of both polar and nonpolar compounds.[5][6][7][8] Its high boiling point and miscibility with water make it a standard for creating high-concentration stock solutions in screening assays.[7][9]
-
Methanol (MeOH): A polar protic solvent, capable of acting as both a hydrogen bond donor and acceptor.[10][11] It is widely used in organic synthesis, chromatography, and as a co-solvent to improve the aqueous solubility of compounds.[11][12]
We will explore the theoretical underpinnings of solubility, provide a detailed experimental protocol for its determination, and discuss the nuances of data analysis.
Part 1: Physicochemical Characterization and Solubility Prediction
Before any empirical testing, a theoretical assessment of the solute and solvents can provide valuable insights and predictions. This is grounded in the principle of "like dissolves like," where substances with similar intermolecular forces tend to be miscible.[13]
Compound Profile: N-(4-Formylphenyl)-N-methylmethanesulfonamide
-
Molecular Formula: C9H11NO3S[14]
-
Molecular Weight: 213.25 g/mol [14]
-
Structural Features:
-
An aromatic phenyl ring (nonpolar character).
-
A formyl group (-CHO), which is polar and can act as a hydrogen bond acceptor.
-
A sulfonamide group (-SO2N(CH3)-), which is highly polar and contains electronegative oxygen and nitrogen atoms, but with the nitrogen being tertiary, it cannot act as a hydrogen bond donor.
-
Solvent Properties
| Property | Dimethyl Sulfoxide (DMSO) | Methanol (MeOH) |
| Formula | (CH3)2SO | CH3OH |
| Type | Polar Aprotic[6][7][9] | Polar Protic[10] |
| Boiling Point | 189 °C[6] | 64.7 °C[10][11] |
| Polarity Index | 7.2 | 5.1[12] |
| Key Interactions | Strong dipole-dipole interactions. Can accept hydrogen bonds. | Can both donate and accept hydrogen bonds.[12] |
Solubility Prediction
Based on the structures, we can hypothesize:
-
In DMSO: The strong polar nature of both the sulfonamide group and DMSO's sulfoxide group suggests that significant dipole-dipole interactions will drive solubility. The aromatic ring will have favorable interactions with the methyl groups of DMSO. Therefore, N-(4-Formylphenyl)-N-methylmethanesulfonamide is expected to exhibit high solubility in DMSO.
-
In Methanol: The formyl and sulfonamide oxygens on the compound can accept hydrogen bonds from methanol's hydroxyl group. Methanol's methyl group can interact with the compound's aromatic ring. While good solubility is expected, it may be less than in DMSO due to the compound's inability to donate hydrogen bonds to the methanol.
The following diagram illustrates the potential intermolecular interactions driving solubility.
Caption: Shake-Flask method workflow for solubility determination.
Detailed Protocol
Materials:
-
N-(4-Formylphenyl)-N-methylmethanesulfonamide (solid, high purity)
-
Anhydrous DMSO (≥99.9%)
-
Anhydrous Methanol (≥99.9%)
-
Calibrated analytical balance
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector [15]* Volumetric flasks and pipettes
Procedure:
-
Preparation:
-
Add an excess amount of N-(4-Formylphenyl)-N-methylmethanesulfonamide to several glass vials. An amount that ensures undissolved solid remains at the end of the experiment is crucial. For example, start with ~10-20 mg.
-
Accurately add a precise volume (e.g., 1.0 mL) of the chosen solvent (DMSO or Methanol) to each vial.
-
Prepare at least three replicates for each solvent to ensure statistical validity.
-
-
Equilibration:
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C) and moderate agitation.
-
Allow the mixture to equilibrate for a sufficient time, typically 24 to 48 hours. This duration is critical to ensure the system reaches a true thermodynamic equilibrium. [4][16]
-
-
Phase Separation:
-
After equilibration, visually confirm that excess solid is still present in each vial.
-
Centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved solid. [17] * Carefully withdraw an aliquot of the clear supernatant from each vial. Causality Note: This step is critical to avoid transferring any solid particles, which would artificially inflate the measured concentration.
-
-
Quantification via Reverse-Phase HPLC (RP-HPLC):
-
RP-HPLC separates compounds based on their hydrophobicity. [18][19][20]A nonpolar stationary phase is used with a polar mobile phase. [19][21] * Prepare a Calibration Curve: Create a series of standard solutions of the compound in the respective solvent at known concentrations. Analyze these standards by HPLC to generate a calibration curve of peak area versus concentration.
-
Analyze Samples: Dilute the supernatant samples with the appropriate solvent to fall within the linear range of the calibration curve.
-
Inject the diluted samples into the HPLC system.
-
The concentration of the compound in the supernatant is determined by comparing its peak area to the calibration curve. [15]
-
Part 3: Data Presentation and Interpretation
The results from the HPLC analysis should be meticulously recorded and analyzed.
Illustrative Data Table: HPLC Calibration
This table represents hypothetical data for generating a calibration curve in Methanol.
| Standard Conc. (µg/mL) | Peak Area (mAU*s) |
| 1.0 | 15,230 |
| 5.0 | 75,980 |
| 10.0 | 151,500 |
| 25.0 | 378,900 |
| 50.0 | 755,100 |
From this data, a linear regression would be performed (y = mx + c), where y is the peak area and x is the concentration. The resulting equation allows for the calculation of unknown concentrations.
Final Solubility Calculation
The final solubility is calculated by multiplying the concentration determined from the HPLC analysis by the dilution factor used.
Example Calculation:
-
Supernatant from a Methanol vial was diluted 100-fold.
-
The diluted sample gave a concentration of 45.2 µg/mL from the HPLC calibration curve.
-
Calculated Solubility = 45.2 µg/mL * 100 = 4520 µg/mL = 4.52 mg/mL
Summarized Solubility Profile
The final data should be presented clearly, including the mean of the replicates and the standard deviation.
| Solvent | Temperature (°C) | Mean Solubility (mg/mL) | Standard Deviation |
| DMSO | 25 | Hypothetical Value >50 | e.g., ± 2.1 |
| Methanol | 25 | Hypothetical Value ~4.5 | e.g., ± 0.2 |
Note: These are illustrative values based on the initial physicochemical assessment. Actual experimental results are required for definitive figures.
Conclusion
This guide provides a comprehensive framework for determining the solubility of N-(4-Formylphenyl)-N-methylmethanesulfonamide in DMSO and Methanol. By combining theoretical prediction with the rigorous, gold-standard shake-flask experimental method, researchers can generate reliable and reproducible thermodynamic solubility data. This information is indispensable for making informed decisions in subsequent stages of research and development, from designing screening assays to formulating dosage forms. Adherence to this self-validating protocol ensures the scientific integrity of the results, providing a trustworthy foundation for any research program.
References
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American Pharmaceutical Review. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [Link]
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ResearchGate. (n.d.). Thermodynamic vs. kinetic solubility: Knowing which is which. [Link]
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Oreate AI Blog. (2026, January 15). Understanding the Polarity Index of Methanol: A Key to Solvent Behavior. [Link]
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gChem. (n.d.). DMSO Physical Properties. [Link]
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Geometry of Molecules. (2020, October 27). CH3OH Polar or Nonpolar: Methanol Polarity. [Link]
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National Institutes of Health. (n.d.). Physics-Based Solubility Prediction for Organic Molecules. [Link]
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The Organic Chemistry Tutor. (n.d.). Dimethyl Sulfoxide (DMSO). [Link]
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IEEE Xplore. (2021, December 20). Estimating Aqueous Solubility Directly From Molecular Structure Using Machine Learning Approach. [Link]
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ScienceDirect. (n.d.). Determining the water solubility of difficult-to-test substances A tutorial review. [Link]
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SATHEE. (n.d.). Chemistry Methanol. [Link]
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Chemistry Stack Exchange. (2014, December 6). How to predict the solubility of an organic compound in different kinds of solvents?[Link]
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ACS Publications. (2020, December 24). Simple Method (CHEM-SP) to Predict Solubility from 2-D Chemical Structures. [Link]
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Wikipedia. (n.d.). Dimethyl sulfoxide. [Link]
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AgroPages. (2023, May 2). DIPOLAR APROTIC SOLVENTS DMSO AND NMP IN CROP PROTECTION FORMULATIONS. [Link]
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Wikipedia. (n.d.). Reversed-phase chromatography. [Link]
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JASCO Global. (2025, December 9). Principles of HPLC (3) Separation modes. [Link]
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Springer Nature Experiments. (n.d.). Reversed-Phase High-Performance Liquid Chromatography. [Link]
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CHROMacademy. (n.d.). Reversed Phase Chromatography. [Link]
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Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. [Link]
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PubMed. (2012, October 9). kinetic versus thermodynamic solubility temptations and risks. [Link]
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ACS Publications. (2009, March 24). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. [Link]
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ResearchGate. (2016, January 14). How do I make a stock solution of a substance in DMSO?[Link]
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MCB Books. (n.d.). Methanol Solvent Properties | Specification | Applications | Uses. [Link]
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Pharmacology Discovery Services. (n.d.). Solubility Test, HPLC-UV/VIS Method. [Link]
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Master Organic Chemistry. (n.d.). Polarity of Solvents. [Link]
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OECD. (1995, July 27). OECD GUIDELINE FOR THE TESTING OF CHEMICALS. [Link]
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ScienceDirect. (n.d.). Parameters of HPLC system used in solubility experiments for concentration measurement. [Link]
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GE Healthcare Life Sciences. (2011, October 15). Buffer and sample preparation for direct binding assay in 2% DMSO. [Link]
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BioForum. (2013, October 15). Making a stock solution for my drug using DMSO. [Link]
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KREATiS. (n.d.). High-accuracy water solubility determination using logK. [Link]
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Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection. [Link]
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FILAB. (n.d.). Solubility testing in accordance with the OECD 105. [Link]
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EPA NEIPS. (n.d.). Product Properties Test Guidelines OPPTS 830.7840 Water Solubility: Column Elution Method. [Link]
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Phenomenex. (n.d.). HPLC Testing Procedure. [Link]
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PubChem. (n.d.). N-(4-Formylphenyl)formamide. [Link]
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PubChem. (n.d.). 4-Formylphenyl methanesulfonate. [Link]
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An In-depth Technical Guide to N-(4-Formylphenyl)-N-methylmethanesulfonamide: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-(4-Formylphenyl)-N-methylmethanesulfonamide, a molecule of interest in synthetic and medicinal chemistry. Due to the limited availability of detailed experimental data for this specific compound, this guide also incorporates information on its close structural analog, N-(4-Formylphenyl)methanesulfonamide, to provide a more complete understanding of its chemical characteristics and potential applications.
Introduction and Chemical Identity
N-(4-Formylphenyl)-N-methylmethanesulfonamide is a sulfonamide derivative characterized by a formylphenyl group attached to a nitrogen atom which is also bonded to a methyl group and a methanesulfonyl group. The presence of both a reactive aldehyde and a stable sulfonamide moiety makes this compound a potentially valuable building block in the synthesis of more complex molecules, particularly in the realm of drug discovery. Sulfonamides are a well-established class of compounds with a wide range of biological activities, including antibacterial, antitumor, and carbonic anhydrase inhibitory properties[1][2]. The formyl group, on the other hand, is a versatile functional group that can participate in a variety of chemical transformations.
The key distinction between the primary topic of this guide and its close analog lies in the methylation of the sulfonamide nitrogen. This structural difference can significantly impact the compound's physicochemical properties, reactivity, and biological activity.
Compound Identification:
| Compound Name | CAS Number | Molecular Formula |
| N-(4-Formylphenyl)-N-methylmethanesulfonamide | 1895393-75-5 | C9H11NO3S |
| N-(4-Formylphenyl)methanesulfonamide | 83922-54-7 | C8H9NO3S |
Physicochemical and Spectral Data
Detailed experimental physicochemical data for N-(4-Formylphenyl)-N-methylmethanesulfonamide is not extensively reported in the public domain. However, based on its structure and data from its non-N-methylated analog, we can compile the following information:
| Property | N-(4-Formylphenyl)-N-methylmethanesulfonamide (CAS: 1895393-75-5) | N-(4-Formylphenyl)methanesulfonamide (CAS: 83922-54-7) | Source(s) |
| Molecular Weight | 213.25 g/mol (calculated) | 199.23 g/mol | [3] |
| SMILES Code | CS(=O)(=O)N(C1=CC=C(C=O)C=C1)C | O=CC1=CC=C(NS(C)(=O)=O)C=C1 | [4] |
| Appearance | Predicted to be a solid at room temperature. | Solid | |
| Solubility | Predicted to be soluble in organic solvents like DCM, THF, and alcohols. | Soluble in organic solvents. | |
| Melting Point | Not available. | Not available. | |
| Boiling Point | Not available. | Not available. | |
| Spectral Data | NMR, LC-MS, and UPLC data may be available from commercial suppliers.[4] | Available from commercial suppliers. |
Synthesis and Experimental Protocols
Proposed Synthesis of N-(4-Formylphenyl)-N-methylmethanesulfonamide
This proposed two-step synthesis starts with the sulfonylation of 4-aminobenzaldehyde followed by N-methylation.
Step 1: Synthesis of N-(4-Formylphenyl)methanesulfonamide
This step involves the reaction of 4-aminobenzaldehyde with methanesulfonyl chloride in the presence of a base, such as pyridine or triethylamine, to act as a scavenger for the hydrochloric acid byproduct.
-
Materials: 4-aminobenzaldehyde, methanesulfonyl chloride, pyridine (or triethylamine), dichloromethane (DCM), 1M HCl, saturated NaHCO3 solution, brine, and anhydrous MgSO4.
-
Protocol:
-
Dissolve 4-aminobenzaldehyde (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add pyridine (1.2 eq) to the stirred solution.
-
Add methanesulfonyl chloride (1.1 eq) dropwise to the reaction mixture, maintaining the temperature below 5°C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography.
-
Step 2: N-methylation of N-(4-Formylphenyl)methanesulfonamide
The secondary sulfonamide from Step 1 can be N-methylated using a suitable methylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a base like potassium carbonate or sodium hydride.
-
Materials: N-(4-Formylphenyl)methanesulfonamide (from Step 1), methyl iodide (or dimethyl sulfate), potassium carbonate (or sodium hydride), and a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile.
-
Protocol:
-
To a stirred solution of N-(4-Formylphenyl)methanesulfonamide (1.0 eq) in DMF, add potassium carbonate (1.5 eq).
-
Add methyl iodide (1.2 eq) dropwise to the suspension.
-
Stir the reaction mixture at room temperature for 12-18 hours, monitoring by TLC.
-
After completion, pour the reaction mixture into cold water and extract with ethyl acetate.
-
Wash the combined organic extracts with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.
-
Purify the resulting crude product by column chromatography to obtain N-(4-Formylphenyl)-N-methylmethanesulfonamide.
-
Synthesis Workflow Diagram
Caption: Proposed two-step synthesis of N-(4-Formylphenyl)-N-methylmethanesulfonamide.
Potential Applications in Research and Drug Development
While specific applications for N-(4-Formylphenyl)-N-methylmethanesulfonamide are not yet widely documented, its bifunctional nature suggests several potential uses in medicinal chemistry and materials science.
-
Intermediate for Complex Molecule Synthesis: The aldehyde group can serve as a handle for various chemical transformations, including reductive amination, Wittig reactions, and the formation of Schiff bases. This allows for the introduction of diverse functional groups and the construction of larger molecular scaffolds.
-
Scaffold for Biologically Active Compounds: The sulfonamide moiety is a common feature in many therapeutic agents. The N-methyl group can influence the compound's lipophilicity, metabolic stability, and binding interactions with biological targets. By modifying the formyl group, libraries of novel compounds could be synthesized and screened for various biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.
-
Probes and Labeling Reagents: The aldehyde functionality can be used to covalently attach the molecule to biomolecules, such as proteins or peptides, through their amino groups. This could be useful in the development of chemical probes or labeling reagents for biological studies.
Safety and Handling
Specific safety and handling information for N-(4-Formylphenyl)-N-methylmethanesulfonamide is not available. However, based on general knowledge of related chemicals, the following precautions should be taken:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated area or a fume hood.
-
Inhalation and Contact: Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
For more detailed safety information, it is advisable to consult the Safety Data Sheet (SDS) from the supplier.
Conclusion
N-(4-Formylphenyl)-N-methylmethanesulfonamide is a compound with significant potential as a versatile building block in organic synthesis, particularly for applications in drug discovery and development. While detailed experimental data for this specific molecule is currently limited, this guide provides a comprehensive overview based on its chemical structure and information from its close analog, N-(4-Formylphenyl)methanesulfonamide. The proposed synthesis protocol and discussion of potential applications aim to facilitate further research and exploration of this promising compound. As with any chemical, appropriate safety precautions should be observed during handling and use.
References
- Chohan, Z. H., et al. (2014). N-(2-Formylphenyl)-4-methyl-N-[(4-methylphenyl)sulfonyl]benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 7), o769.
-
PubChem. (n.d.). 4-Formylphenyl methanesulfonate. Retrieved from [Link]
- Royal Society of Chemistry. (2016). Metal-free sulfonylation of arenes with N-fluorobenzenesulfonimide via cleavage of S–N bonds: expeditious synthesis of diarylsulfones. Organic & Biomolecular Chemistry, 14(3), 857-861.
- Akkurt, M., et al. (2013). 4-Methyl-N-(4-methylphenylsulfonyl)-N-phenylbenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 11), o1677.
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- 3. N-(4-Formylphenyl)methanesulfonamide | CAS 83922-54-7 | SCBT - Santa Cruz Biotechnology [scbt.com]
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A Technical Guide to the Strategic Role of N-(4-Formylphenyl)-N-methylmethanesulfonamide in Dofetilide Synthesis
This document provides an in-depth technical analysis of N-(4-Formylphenyl)-N-methylmethanesulfonamide, a critical intermediate in the manufacturing of Dofetilide. We will explore the rationale behind its use, detailing its contribution to the efficiency, purity, and overall success of the Dofetilide synthesis process. This guide is intended for researchers, scientists, and professionals in drug development and pharmaceutical manufacturing.
Executive Summary: The Strategic Importance of a Key Intermediate
Dofetilide, a potent Class III antiarrhythmic agent, is a cornerstone in the management of atrial fibrillation and flutter.[1][2] Its mechanism of action relies on the selective blockade of the rapid component of the delayed rectifier potassium current (IKr), which prolongs the cardiac action potential and effective refractory period.[1][3] The synthesis of such a structurally specific molecule necessitates a robust and well-controlled manufacturing process. The selection of intermediates is paramount to achieving high yield and purity of the final Active Pharmaceutical Ingredient (API).
N-(4-Formylphenyl)-N-methylmethanesulfonamide emerges as a pivotal intermediate in several patented and practiced synthetic routes to Dofetilide. Its bifunctional nature—possessing both a reactive aldehyde (formyl) group and a stable, pharmacologically significant methanesulfonamide moiety—makes it an ideal precursor for the convergent synthesis of the Dofetilide molecule. This guide will elucidate the strategic advantages conferred by this intermediate, focusing on the core chemical transformations it undergoes and the rationale for its selection over alternative synthetic pathways.
The Methanesulfonamide Moiety: More Than a Functional Group
The methanesulfonamide group (-SO₂NHCH₃) is a recurring motif in a multitude of approved pharmaceutical agents.[4][5] Its prevalence is not coincidental; this functional group imparts several desirable physicochemical properties to a molecule.
Key Attributes of the Methanesulfonamide Group:
-
Hydrogen Bonding Capability: The sulfonamide group is an excellent hydrogen bond donor and acceptor, facilitating strong interactions with biological targets like ion channels and enzymes.[4] In Dofetilide, the two methanesulfonamide groups are crucial for its binding and inhibitory activity on the IKr potassium channel.[4]
-
Metabolic Stability: The sulfonyl group provides a stable scaffold that is resistant to metabolic degradation, contributing to a more predictable pharmacokinetic profile.
-
Modulation of Physicochemical Properties: The inclusion of a sulfonamide can influence a drug's solubility, lipophilicity, and overall absorption, distribution, metabolism, and excretion (ADME) properties.
The N-methylated form, as seen in the intermediate, is a direct structural precursor to one of the terminal methanesulfonamide groups in the final Dofetilide molecule, simplifying the later stages of synthesis.[2]
Synthetic Pathway Analysis: The Role of N-(4-Formylphenyl)-N-methylmethanesulfonamide
The synthesis of Dofetilide typically involves the coupling of two key fragments. One fragment contains the N-methylmethanesulfonamide-substituted phenyl ring, and the other contains the phenoxy-ethylamine portion, which also bears a methanesulfonamide group. N-(4-Formylphenyl)-N-methylmethanesulfonamide serves as the aldehyde-bearing fragment.
The core reaction involving this intermediate is reductive amination .[6][7] This powerful and widely used C-N bond-forming reaction is a cornerstone of pharmaceutical synthesis.[6]
Sources
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- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Reactivity of the Formyl Group in N-(4-Formylphenyl)-N-methylmethanesulfonamide
Introduction
N-(4-Formylphenyl)-N-methylmethanesulfonamide is a bifunctional organic molecule of significant interest in medicinal chemistry and organic synthesis.[1] Its structure incorporates a reactive aldehyde (formyl) group and a sulfonamide moiety, making it a versatile building block for the synthesis of complex molecular architectures and potential drug candidates.[2][3] The sulfonamide group, known for its prevalence in a wide array of therapeutic agents, imparts specific electronic properties that modulate the reactivity of the aromatic ring and its substituents.[4][5][6] This guide provides a comprehensive technical overview of the reactivity of the formyl group in this molecule, offering insights into its electronic nature and a detailed exploration of its key chemical transformations. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this compound.
Electronic Profile and Reactivity of the Formyl Group
The reactivity of the formyl group in N-(4-Formylphenyl)-N-methylmethanesulfonamide is intrinsically linked to the electronic influence of the N-methylmethanesulfonamide substituent. The sulfonamide group is a powerful electron-withdrawing group (EWG), a characteristic that significantly impacts the electrophilicity of the formyl carbon.[7][8] This electron-withdrawing nature arises from both the inductive effect of the highly electronegative oxygen and nitrogen atoms and the resonance delocalization of the nitrogen lone pair into the sulfonyl group, which reduces its ability to donate electron density to the aromatic ring.[9]
Consequently, the N-methylmethanesulfonamide group deactivates the benzene ring towards electrophilic aromatic substitution, making the formyl group the primary site for chemical modification.[7][10] The strong electron-withdrawing effect enhances the partial positive charge on the formyl carbon, rendering it highly susceptible to nucleophilic attack. This heightened electrophilicity is a key determinant of the reaction conditions and outcomes for various transformations.
Key Chemical Transformations of the Formyl Group
The enhanced electrophilicity of the formyl group in N-(4-Formylphenyl)-N-methylmethanesulfonamide allows for a diverse range of chemical reactions. The following sections detail the most pertinent of these transformations, providing both mechanistic insights and practical experimental protocols.
Reductive Amination
Reductive amination is a cornerstone of amine synthesis and a highly effective method for converting the formyl group into a secondary or tertiary amine.[11][12][13] This one-pot reaction typically involves the initial formation of an imine or iminium ion, which is then reduced in situ by a selective reducing agent.[13] Sodium triacetoxyborohydride (NaBH(OAc)₃) is a particularly mild and efficient reagent for this purpose, tolerating a wide range of functional groups.[11][12]
Experimental Protocol: Reductive Amination with a Primary Amine
Objective: To synthesize the corresponding N-substituted aminomethyl derivative.
Materials:
-
N-(4-Formylphenyl)-N-methylmethanesulfonamide
-
Primary amine (e.g., benzylamine)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Acetic acid (optional catalyst)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a solution of N-(4-Formylphenyl)-N-methylmethanesulfonamide (1.0 eq) in DCE (0.2 M), add the primary amine (1.1 eq).
-
Stir the mixture at room temperature for 20-30 minutes. For less reactive amines or ketones, a catalytic amount of acetic acid can be added.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-12 hours).
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., ethyl acetate/hexanes gradient).
Expected Outcome: High yield of the desired secondary amine. The reaction is generally clean with minimal side products.[11]
Diagram: Reductive Amination Workflow
Caption: Workflow for the reductive amination of N-(4-Formylphenyl)-N-methylmethanesulfonamide.
Wittig Reaction
The Wittig reaction is a powerful and widely used method for the synthesis of alkenes from aldehydes or ketones.[14][15][16] It involves the reaction of the aldehyde with a phosphonium ylide (Wittig reagent) to form a new carbon-carbon double bond with high regioselectivity.[15][17] The stereochemical outcome of the Wittig reaction is dependent on the nature of the ylide; stabilized ylides generally favor the formation of (E)-alkenes, while non-stabilized ylides typically yield (Z)-alkenes.[18]
Experimental Protocol: Wittig Reaction with a Stabilized Ylide
Objective: To synthesize the corresponding (E)-alkene.
Materials:
-
N-(4-Formylphenyl)-N-methylmethanesulfonamide
-
Stabilized phosphonium ylide (e.g., (Carbethoxymethylene)triphenylphosphorane)
-
Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexanes
Procedure:
-
Dissolve N-(4-Formylphenyl)-N-methylmethanesulfonamide (1.0 eq) in THF (0.3 M).
-
Add the stabilized phosphonium ylide (1.1 eq) to the solution.
-
Stir the reaction mixture at room temperature and monitor by TLC. The reaction is often complete within a few hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Triturate the residue with a mixture of ethyl acetate and hexanes to precipitate triphenylphosphine oxide.
-
Filter the mixture and wash the solid with cold ethyl acetate/hexanes.
-
Concentrate the filtrate and purify the crude product by column chromatography on silica gel.
Expected Outcome: A good to excellent yield of the (E)-alkene. The major byproduct, triphenylphosphine oxide, can often be removed by crystallization or chromatography.
Diagram: Wittig Reaction Mechanism
Caption: Simplified mechanism of the Wittig reaction.
Oxidation to Carboxylic Acid
The formyl group can be readily oxidized to a carboxylic acid using a variety of oxidizing agents. A common and effective method involves the use of potassium permanganate (KMnO₄) under basic conditions. The resulting carboxylate salt is then protonated to yield the carboxylic acid.
Experimental Protocol: Oxidation with Potassium Permanganate
Objective: To synthesize N-(4-Carboxyphenyl)-N-methylmethanesulfonamide.
Materials:
-
N-(4-Formylphenyl)-N-methylmethanesulfonamide
-
Potassium permanganate (KMnO₄)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Sodium bisulfite (NaHSO₃)
-
Water
-
Dichloromethane (DCM)
Procedure:
-
Dissolve N-(4-Formylphenyl)-N-methylmethanesulfonamide (1.0 eq) in a 1 M aqueous solution of NaOH.
-
Cool the solution in an ice bath and add a solution of KMnO₄ (2.0 eq) in water dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir until the purple color disappears (a brown precipitate of MnO₂ will form).
-
Filter the reaction mixture to remove the MnO₂ and wash the solid with water.
-
Cool the filtrate in an ice bath and acidify with concentrated HCl until a precipitate forms.
-
If the solution remains colored, add a small amount of solid NaHSO₃ to decolorize it.
-
Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum.
Expected Outcome: A high yield of the corresponding carboxylic acid as a solid.
Reduction to Benzyl Alcohol
The formyl group can be selectively reduced to a primary alcohol using mild reducing agents such as sodium borohydride (NaBH₄).[19] This reaction is typically fast and high-yielding.
Experimental Protocol: Reduction with Sodium Borohydride
Objective: To synthesize N-(4-(Hydroxymethyl)phenyl)-N-methylmethanesulfonamide.
Materials:
-
N-(4-Formylphenyl)-N-methylmethanesulfonamide
-
Sodium borohydride (NaBH₄)
-
Methanol or Ethanol
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve N-(4-Formylphenyl)-N-methylmethanesulfonamide (1.0 eq) in methanol (0.2 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (1.1 eq) portion-wise.
-
Stir the reaction at 0 °C and monitor by TLC. The reaction is usually complete within 30-60 minutes.
-
Quench the reaction by the slow addition of water.
-
Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purify the product by column chromatography or recrystallization if necessary.
Expected Outcome: A nearly quantitative yield of the benzyl alcohol derivative.
Quantitative Data Summary
While specific experimental data for N-(4-Formylphenyl)-N-methylmethanesulfonamide is not extensively published, the following table provides expected yields based on analogous reactions reported in the literature for structurally similar aromatic aldehydes.
| Reaction | Reagents | Solvent | Expected Yield |
| Reductive Amination | Primary Amine, NaBH(OAc)₃ | DCE or THF | >85% |
| Wittig Reaction | Stabilized Ylide | THF or DCM | 70-95% |
| Oxidation | KMnO₄, NaOH | Water | >90% |
| Reduction | NaBH₄ | Methanol | >95% |
Conclusion
The formyl group of N-(4-Formylphenyl)-N-methylmethanesulfonamide is a highly reactive and synthetically versatile functional group. The strong electron-withdrawing nature of the N-methylmethanesulfonamide moiety enhances the electrophilicity of the aldehyde, facilitating a wide range of nucleophilic additions and related transformations. The protocols outlined in this guide for reductive amination, Wittig olefination, oxidation, and reduction provide reliable and high-yielding methods for the chemical modification of this valuable building block. A thorough understanding of its reactivity profile empowers researchers in the fields of organic synthesis and drug discovery to effectively utilize N-(4-Formylphenyl)-N-methylmethanesulfonamide in the design and construction of novel and complex molecular entities.
References
- Asymmetric Stepwise Reductive Amination of Sulfonamides, Sulfamates, and a Phosphinamide by Nickel C
- N-(2-Formylphenyl)-4-methyl-N-[(4-methylphenyl)sulfonyl]benzenesulfonamide. PMC.
- Wittig Reaction. Organic Chemistry Portal.
- Wittig reaction. Wikipedia.
- Wittig Reaction. Alfa Chemistry.
- Asymmetric Stepwise Reductive Amination of Sulfonamides, Sulfamates, and a Phosphinamide by Nickel Catalysis.
- Application Notes and Protocols for the Characterization of 4-Formylphenyl benzenesulfon
- Wittig Reaction - Examples and Mechanism. Master Organic Chemistry.
- N-(4-formylphenyl)-N-methyl-Methanesulfonamide. BLDpharm.
- Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry.
- Application Notes and Protocols: 4-Formylphenyl Benzenesulfon
- Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.
- Electrophilic arom
- Process for the preparation of benzyl alcohols.
- Synthesis and characterization of n-(4 sulfamoylphenyl) benzamide derivatives. Annals of Tropical Medicine and Public Health.
- 4-Formylphenyl Benzenesulfonate: A Comprehensive Technical Review. Benchchem.
- Amine synthesis by reductive amination (reductive alkyl
- Substituent Effects in the Reactivity of Arom
- Practical N-Hydroxyphthalimide-Mediated Oxidation of Sulfonamides to N-Sulfonylimines. MDPI.
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- Reductive Amination, and How It Works. Master Organic Chemistry.
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- Wittig Reaction. Chemistry LibreTexts.
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- An efficient and high purity method for the synthesis of hydroxyl benzyl alcohols. Journal of Chemical and Pharmaceutical Research.
- Activating and Deactiv
- 4-Methyl-N-(4-methylphenylsulfonyl)-N-phenylbenzenesulfonamide. PMC.
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Safety Data Sheet (SDS) and handling precautions for methanesulfonamide derivatives
Title: Technical Guide: Safety, Handling, and Toxicological Profiling of Methanesulfonamide Derivatives Subtitle: A Protocol-Driven Approach for Medicinal Chemistry and Drug Development Applications
Executive Summary: The Bioisostere Context
Methanesulfonamide (
This guide moves beyond generic "GHS warnings" to address the specific risks associated with synthesizing and handling these compounds in a high-throughput medicinal chemistry environment. It focuses on the structure-hazard relationship , distinguishing between the relatively benign non-arylamine sulfonamides and their reactive synthetic precursors.
Hazard Identification & Structure-Activity Toxicology
The Acidity Shift & Corrosivity Risks
The core safety distinction lies in the proton acidity.
-
Parent Methanesulfonamide: Weakly acidic (pKa
10.8). Handling risks are primarily dust inhalation and mechanical irritation. -
N-Acyl Methanesulfonamides (Bioisosteres): The electron-withdrawing carbonyl group dramatically increases acidity (pKa
3.5–4.5), mimicking carboxylic acids.-
Risk: Concentrated solutions of acyl sulfonamides can be corrosive to mucous membranes.
-
Reactivity: Unlike carboxylic acids, they do not form toxic acyl glucuronides (reducing liver toxicity risks), but they can be activated into electrophilic species (e.g., via "safety-catch" linker chemistry) that are potent alkylating agents.
-
Sulfonamide Allergy: Differentiating Risks
A persistent safety concern is cross-reactivity in personnel with "sulfa allergies."
-
Scientific Reality: Hypersensitivity is primarily driven by the
-arylamine moiety found in antibiotics (e.g., sulfamethoxazole). -
Methanesulfonamide Profile: Lacks the arylamine group. Current toxicological consensus indicates negligible cross-reactivity risk for non-arylamine sulfonamides. However, sensitization via skin contact is still possible; nitrile gloves are mandatory.
Table 1: Comparative Hazard Profile
| Feature | Methanesulfonamide (Parent) | N-Acyl Methanesulfonamide (Derivative) | Sulfonyl Chloride (Precursor) |
| CAS | 3144-09-0 | Variable | Variable |
| pKa | ~10.8 (Weak Acid) | ~4.5 (Moderate Acid) | N/A (Electrophile) |
| Primary Hazard | Irritant (Eye/Skin) | Corrosive / Irritant | Corrosive / Water Reactive |
| Tox Mechanism | Enzyme Inhibition (e.g., CA) | Kinase/Protease Inhibition | Alkylating Agent |
| Metabolic Risk | Stable | Stable (No Glucuronidation) | Rapid Hydrolysis (HCl gas) |
Self-Validating Handling Protocols
Synthesis Precursor Management (The "Hidden" Hazard)
The synthesis of methanesulfonamide derivatives often employs methanesulfonyl chloride (MsCl) or chlorosulfonyl isocyanate .
-
Protocol:
-
Quenching Verification: Never assume MsCl is consumed. Validate reaction completion via TLC/LCMS before aqueous workup to prevent delayed exotherms in the separatory funnel.
-
Gas Trap: Reactions involving MsCl liberate HCl gas. A self-validating setup must include a bubbler trap (NaOH solution) to visualize gas evolution and neutralization.
-
"Safety-Catch" Linker Precautions
In solid-phase synthesis, N-acyl sulfonamides are often used as "safety-catch" linkers.[2]
-
Hazard: These are designed to be stable until "activated" (e.g., by alkylation with iodoacetonitrile), rendering them highly susceptible to nucleophilic attack.
-
Handling Rule: Treat any "activated" resin or intermediate as a sensitizing alkylator . Double-glove (Nitrile + Laminate) when handling activated linkers.
Emergency Response: Spill Neutralization Logic
-
Scenario: Spillage of N-acyl methanesulfonamide solution.
-
Incorrect Action: Wiping immediately with water (spreads the acid).
-
Correct Protocol:
-
Isolate: Perimeter check.
-
Neutralize: Apply Sodium Bicarbonate (
) slurry. -
Validation: Wait for effervescence (
evolution) to cease. This visual cue confirms the acid is neutralized. -
Cleanup: Absorb stable salt with vermiculite.
-
Visualizations & Workflows
Diagram 1: Safety Decision Logic for Sulfonamide Derivatives
This flowchart guides the researcher through the risk assessment process based on chemical structure.
Caption: Decision tree for selecting PPE based on structural moieties. Arylamines require higher respiratory protection due to sensitization potential.
Diagram 2: Bioisostere Acidity & Reactivity
Visualizing why N-acyl derivatives require different handling than the parent compound.
Caption: Comparison of Carboxylic Acids and their Acyl Sulfonamide bioisosteres, highlighting the safety advantage (metabolic stability) vs. handling risk (acidity).[1][2][3][4][6][7][8][9][10][11][12][13]
Regulatory & Disposal Compliance
-
Waste Classification:
-
Methanesulfonamide derivatives are generally not U-listed or P-listed wastes under RCRA (USA).
-
Characteristic Waste: If the pH of a waste solution containing N-acyl sulfonamides is
, it must be classified as D002 (Corrosive) .
-
-
Disposal Protocol:
-
Do not mix with strong oxidizers (e.g., nitric acid waste) as this can generate toxic nitrogen/sulfur oxide gases.
-
Segregate into "Organic Acids" waste streams.
-
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 72879, Methanesulfonamide. Retrieved from [Link]
-
Kumari, S., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Reviews in Agricultural Science. Retrieved from [Link]
-
Drug Hunter. (2025). Bioisosteres for Drug Hunters: Carboxylic Acids and Acyl Sulfonamides. Retrieved from [Link]
-
American Chemical Society. (2024). N-Acyl-N-alkyl/aryl Sulfonamide Chemistry for Modification of Proteins. Accounts of Chemical Research. Retrieved from [Link]
-
University of Maryland. (2013). Mythbuster: Cross-Reactivity Between Sulfonamide Antibiotics and Non-Antibiotics. Retrieved from [Link]
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A Technical Guide to the Bioisosteric Applications of N-Methylmethanesulfonamide in Modern Drug Design
Introduction: The Strategic Imperative of Bioisosterism
In the intricate process of drug discovery, the journey from a promising hit compound to a viable clinical candidate is fraught with challenges. Often, initial leads, while potent, are saddled with suboptimal physicochemical and pharmacokinetic properties, such as poor solubility, rapid metabolism, or off-target toxicity.[1][2][3] Bioisosteric replacement, a cornerstone of medicinal chemistry, offers a strategic approach to systematically address these liabilities.[3][4][5] This principle involves substituting a functional group within a lead molecule with another group that shares similar spatial and electronic characteristics, with the goal of retaining or improving biological activity while enhancing its drug-like properties.[6][7]
This guide focuses on a particularly versatile, non-classical bioisostere: the N-methylmethanesulfonamide moiety. Its growing prevalence in drug design stems from its unique ability to modulate key molecular properties, including acidity, lipophilicity, metabolic stability, and hydrogen bonding capacity. We will explore the physicochemical rationale for its use, its application as a surrogate for common functional groups like carboxylic acids and phenols, and the practical implications for drug development programs.
Physicochemical Profile of the N-Methylmethanesulfonamide Moiety
Understanding the fundamental properties of the N-methylmethanesulfonamide group is critical to appreciating its strategic application. Unlike primary sulfonamides (R-SO₂NH₂), the N-methylation introduces significant, often beneficial, changes.
-
Acidity (pKa): Primary sulfonamides are weakly acidic, with a pKa typically in the range of 9-10.[4][8] The N-methylmethanesulfonamide moiety, however, has a predicted pKa of approximately 11.57, rendering its proton essentially non-acidic at physiological pH.[9] This is a crucial distinction. While an acidic sulfonamide might be a poor mimic for a carboxylic acid (pKa ~4-5), the non-ionizable N-methylated version can be used to replace the acidic group entirely, often to improve cell permeability by eliminating negative charge.
-
Hydrogen Bonding: The primary sulfonamide has two hydrogen bond donors (HBD) on the nitrogen and two hydrogen bond acceptors (HBA) (the sulfonyl oxygens).[10][11] N-methylation removes one of the most active HBDs. This modification is a key tool for medicinal chemists to reduce the polar surface area (PSA) and modulate solubility and permeability. The sulfonyl oxygens remain potent HBAs.
-
Lipophilicity: Lipophilicity, often measured as LogP or LogD, is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[2][12][13] The addition of a methyl group generally increases lipophilicity.[14] Replacing a polar, ionizable group like a carboxylic acid with the more neutral, non-ionizable N-methylmethanesulfonamide typically leads to a significant increase in LogP/D, which can enhance membrane permeability.[4]
-
Metabolic Stability: The N-H bond in primary and secondary sulfonamides can be a site for metabolic modification, including N-dealkylation or conjugation reactions. N-methylation blocks this position, often leading to a marked improvement in metabolic stability.[15][16][17] This is a common strategy to increase a compound's half-life and bioavailability.[18][19]
Comparative Physicochemical Properties
| Property | Carboxylic Acid (-COOH) | Primary Sulfonamide (-SO₂NH₂) | N-Methylmethanesulfonamide (-SO₂NHCH₃) |
| Typical pKa | ~4-5[4] | ~9-10[4][8] | ~11.6 (predicted)[9] |
| Charge at pH 7.4 | Anionic (-) | Neutral | Neutral |
| H-Bond Donors | 1 | 2 | 1 |
| H-Bond Acceptors | 2 | 2 | 2 |
| Relative Lipophilicity | Low (if ionized) | Moderate | Higher |
| Metabolic Liability | Prone to glucuronidation[4] | Potential N-dealkylation/conjugation | N-position blocked[16] |
Strategic Application 1: A Non-Ionizable Surrogate for Carboxylic Acids
Carboxylic acids are prevalent in drug molecules, often serving as a key interaction point with biological targets through hydrogen bonding or ionic interactions. However, their acidic nature means they are typically ionized at physiological pH, which can hinder their ability to cross cell membranes and the blood-brain barrier.[6][20]
Replacing a carboxylic acid with an N-methylmethanesulfonamide is a strategic decision to trade the acidic interaction for improved pharmacokinetic properties.
Causality Behind the Choice:
-
Enhanced Permeability: The primary driver for this substitution is the elimination of the negative charge. A neutral molecule generally exhibits higher passive diffusion across lipid bilayers, improving oral bioavailability and CNS penetration.
-
Improved Metabolic Profile: Carboxylic acids are susceptible to Phase II metabolism, particularly glucuronidation, which facilitates rapid excretion.[4] The N-methylmethanesulfonamide group is not a substrate for this pathway, potentially extending the drug's half-life.
-
Mimicking H-Bonding: While the ionic interaction is lost, the sulfonyl oxygens can still act as strong hydrogen bond acceptors, potentially mimicking the H-bonding pattern of the carboxylate group and preserving affinity for the target.
Workflow for Bioisosteric Replacement Evaluation
The decision to implement and test a bioisosteric replacement follows a logical, iterative process.
Caption: Iterative workflow for evaluating a bioisosteric replacement.
Strategic Application 2: Modulating Properties of Phenol Moieties
Phenols are another common functional group in drug design, capable of acting as both a hydrogen bond donor and acceptor. However, they suffer from rapid Phase II metabolism (glucuronidation and sulfation) and can be associated with toxicity concerns, such as the formation of reactive quinone methides.[21][22]
Replacing a phenol with an N-methyl-arylsulfonamide can address these liabilities. While structurally distinct, the sulfonamide NH can sometimes occupy a similar vector space as the phenolic OH, and the sulfonyl oxygens can engage in alternative H-bonding interactions within the target binding site.[23]
Causality Behind the Choice:
-
Blocking Metabolism: The primary advantage is the removal of the phenolic hydroxyl group, a major metabolic soft spot. This can dramatically increase the compound's in vivo stability.
-
Tuning Acidity and Lipophilicity: This replacement significantly alters the group's pKa and increases lipophilicity, which can be tuned to optimize the overall ADME profile.[23]
-
Exploring New Binding Interactions: The N-methylsulfonamide group presents a different steric and electronic profile to the target protein. While it may not perfectly replicate the phenol's interactions, it can form new, potent interactions, particularly through its strong hydrogen bond accepting sulfonyl oxygens.
Case Study: N-Methylsulfonamides in Kinase Inhibitors
The sulfonamide group is a well-established scaffold in the design of kinase inhibitors, which are a major class of cancer therapeutics.[24][25][26][27] The N-methylated variant is frequently employed to fine-tune properties. For instance, in the development of c-Met/Ron dual kinase inhibitors, the N-methylsulfonamide moiety has been incorporated into advanced drug candidates like MK-8033.[28]
Rationale in Kinase Inhibitor Design:
-
Hinge-Binding Mimicry: Kinase inhibitors often form critical hydrogen bonds with the "hinge" region of the ATP binding pocket. The sulfonyl oxygens of an N-methylsulfonamide can act as effective hinge-binding acceptors.
-
Solvent Front Engagement: The moiety can be positioned to interact with the solvent-exposed region of the binding site, allowing for modulation of solubility and permeability without disrupting core binding interactions.
-
Metabolic Hardening: Kinase inhibitors are often subject to extensive metabolism. N-methylation of a sulfonamide is a common "metabolic hardening" strategy to block a potential site of N-dealkylation and improve pharmacokinetic properties.[16]
Experimental Protocols
Protocol 5.1: General Synthesis of N-Methylmethanesulfonamide
This protocol outlines the straightforward synthesis of the core moiety from commercially available starting materials.[9][29]
Materials:
-
Methanesulfonyl chloride
-
Methylamine (e.g., 8M solution in ethanol)
-
Dichloromethane (DCM)
-
Ethanol (EtOH)
-
Ice bath, round-bottom flask, magnetic stirrer, rotary evaporator
Procedure:
-
Charge a round-bottom flask with a stirred solution of methylamine in ethanol (4.8 equivalents) and cool to 0°C in an ice bath.
-
Slowly add methanesulfonyl chloride (1.0 equivalent) dropwise to the cooled amine solution. The addition should be controlled to maintain the temperature.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for 16 hours at room temperature.
-
Upon completion, remove the solvent (ethanol) via distillation under reduced pressure (rotary evaporation).
-
Dilute the resulting residue with dichloromethane (e.g., 200 mL for a 100g scale reaction).
-
A solid precipitate (methylamine hydrochloride) will form. Filter off the solid.
-
Concentrate the filtrate under reduced pressure to yield N-methylmethanesulfonamide, typically as an oil.[9][29]
-
Validation: Confirm product identity and purity using ¹H NMR and Mass Spectrometry. ¹H NMR (CDCl₃, 400 MHz) should show peaks around δ 4.8 (br s, 1H, NH), δ 2.9 (s, 3H, SO₂CH₃), and δ 2.8 (s, 3H, NCH₃).[29]
Diagram: Hydrogen Bonding Potential
This diagram illustrates the difference in hydrogen bonding capabilities, a key consideration in bioisosteric design.
Caption: Comparison of hydrogen bond donors and acceptors.
Protocol 5.2: In Vitro Metabolic Stability Assay using Liver Microsomes
This is a standard assay to evaluate the impact of the bioisosteric swap on metabolic stability.
Objective: To determine the rate of metabolism of a parent compound versus its N-methylsulfonamide analog.
Materials:
-
Test compounds (parent and analog), Verapamil (positive control)
-
Pooled liver microsomes (e.g., human, rat)
-
NADPH regenerating system (Solutions A & B)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN) with internal standard (for quenching)
-
Incubator/water bath (37°C), LC-MS/MS system
Procedure:
-
Preparation: Prepare stock solutions of test compounds and controls. On ice, prepare a master mix of microsomes in phosphate buffer.
-
Incubation (without cofactor): Add the test compound (final concentration ~1 µM) to the microsome mix. Pre-incubate for 5 minutes at 37°C.
-
Reaction Initiation: Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system.
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it by adding it to a tube containing cold ACN with an internal standard. The t=0 sample is taken immediately after adding NADPH.
-
Sample Processing: Vortex the quenched samples and centrifuge to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to an analysis plate or vial. Analyze the disappearance of the parent compound over time using a validated LC-MS/MS method.
-
Data Analysis & Validation: Plot the natural log of the percent remaining of the test compound against time. The slope of this line gives the elimination rate constant. From this, calculate the in vitro half-life (t½) and intrinsic clearance (Clint). The positive control (Verapamil) must be metabolized rapidly to ensure the assay system is active. A control incubation without NADPH should show minimal compound loss, confirming the metabolism is cofactor-dependent.[18]
Conclusion
The N-methylmethanesulfonamide moiety is a powerful and versatile tool in the medicinal chemist's arsenal. Its value lies not in being a perfect electronic mimic of groups like carboxylic acids or phenols, but in its ability to strategically address their common liabilities. By eliminating ionizability, blocking a key site of metabolism, and modulating hydrogen bonding capacity, this group enables the optimization of a lead compound's pharmacokinetic profile. The successful application of this bioisostere, as seen in numerous drug discovery programs, underscores the importance of a deep understanding of physicochemical principles and the adoption of a rational, data-driven approach to molecular design.
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Metabolic Stability Predictions for N-(4-Formylphenyl)-N-methylmethanesulfonamide Derivatives
An In-Depth Technical Guide
Introduction: The Critical Role of Metabolic Stability in Drug Discovery
In the journey of a drug candidate from a promising lead compound to a therapeutic agent, its metabolic stability is a pivotal determinant of success.[1] This property, defined as the susceptibility of a compound to biotransformation by metabolic enzymes, profoundly impacts its pharmacokinetic profile, including its half-life, bioavailability, and potential for drug-drug interactions.[1][2] A compound that is metabolized too rapidly may fail to achieve therapeutic concentrations, while one that is too stable might accumulate to toxic levels. Therefore, a comprehensive understanding and early assessment of metabolic stability are indispensable for guiding medicinal chemistry efforts and mitigating late-stage attrition in drug development.[3][4]
This guide provides a detailed exploration of the predictive methodologies for assessing the metabolic stability of a specific chemical class: N-(4-Formylphenyl)-N-methylmethanesulfonamide derivatives. This scaffold is of interest in medicinal chemistry due to the versatile reactivity of the formyl group and the established presence of the sulfonamide moiety in numerous approved drugs.[5] We will delve into the core in vitro experimental assays, dissect the probable metabolic liabilities inherent to the scaffold's structure, explore the power of in silico predictive modeling, and provide actionable strategies for structural optimization.
Part 1: The Experimental Foundation: In Vitro Assessment of Metabolic Stability
The cornerstone of metabolic stability assessment lies in robust in vitro assays that mimic the metabolic environment of the liver, the body's primary site of drug metabolism.[6] These assays provide quantitative data on a compound's rate of elimination, which is crucial for ranking compounds and predicting in vivo clearance.[6][7]
Key In Vitro Systems
-
Liver Microsomes : These are subcellular fractions derived from the endoplasmic reticulum of liver cells.[6] They are a rich source of Phase I drug-metabolizing enzymes, most notably the Cytochrome P450 (CYP) superfamily and Flavin-containing Monooxygenases (FMOs).[6][7] Microsomal stability assays are cost-effective, high-throughput, and widely used to evaluate Phase I metabolic pathways.[6]
-
Hepatocytes : Considered the "gold standard" for in vitro metabolism studies, intact liver cells (hepatocytes) contain the full complement of both Phase I and Phase II metabolic enzymes and their necessary cofactors within a physiologically relevant cellular environment.[6][8] Hepatocyte assays can capture a more complete picture of a compound's metabolic fate, including pathways like glucuronidation and sulfation, and account for cellular uptake.[8]
-
Liver S9 Fraction : This subcellular fraction contains both microsomal and cytosolic enzymes.[7] It offers a broader enzymatic profile than microsomes alone, capable of characterizing metabolism by both Phase I and a range of Phase II enzymes like sulfotransferases (SULT) and glutathione transferases (GST).[7]
Experimental Workflow for In Vitro Metabolic Stability Screening
The general workflow involves incubating the test compound with the chosen biological system and monitoring its disappearance over time.
Caption: General workflow for in vitro metabolic stability assays.
Protocol 1: Human Liver Microsomal (HLM) Stability Assay
This protocol outlines a standard procedure to determine a compound's stability in the presence of Phase I enzymes.
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Pooled Human Liver Microsomes (HLM), 20 mg/mL stock
-
Phosphate Buffer (e.g., 100 mM Potassium Phosphate, pH 7.4)[9]
-
NADPH regenerating system (or NADPH stock solution)[10]
-
Acetonitrile (ACN) with an internal standard for quenching
-
Control compounds: Verapamil (high clearance), Diazepam (low clearance)[11]
-
96-well plates, incubator, centrifuge, LC-MS/MS system
Procedure:
-
Preparation:
-
Thaw HLM at 37°C and immediately place on ice.[12] Dilute to a working concentration of 1 mg/mL in cold phosphate buffer.[9]
-
Prepare the test compound working solution by diluting the stock to 100 µM in buffer. The final incubation concentration will be 1 µM.[9]
-
Prepare the NADPH solution according to the manufacturer's instructions.
-
-
Pre-incubation:
-
In a 96-well plate, add the HLM solution and the test compound working solution.
-
Pre-incubate the plate at 37°C for 10 minutes with shaking.[13]
-
-
Reaction Initiation:
-
Time-Point Sampling:
-
At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), transfer an aliquot of the reaction mixture to a separate 96-well plate containing cold acetonitrile with an internal standard to stop the reaction.[11]
-
-
Sample Processing:
-
Analysis:
-
Transfer the supernatant to a new plate for analysis.
-
Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.[15]
-
Protocol 2: Cryopreserved Hepatocyte Stability Assay
This protocol assesses stability in a more complete metabolic system.
Materials:
-
Cryopreserved human hepatocytes
-
Hepatocyte incubation medium (e.g., Williams' Medium E)
-
Test compound stock solution (10 mM in DMSO)
-
Control compounds: 7-Hydroxycoumarin (Phase II metabolism), Verapamil (Phase I metabolism)[8]
-
All other materials as listed in the HLM protocol
Procedure:
-
Hepatocyte Preparation:
-
Rapidly thaw cryopreserved hepatocytes in a 37°C water bath.
-
Transfer to pre-warmed incubation medium. Centrifuge gently to pellet the cells and resuspend in fresh medium to achieve the desired cell density (e.g., 0.5 x 10^6 viable cells/mL).[14]
-
Determine cell viability (e.g., via Trypan Blue exclusion); it should be >80%.
-
-
Incubation:
-
Time-Point Sampling & Analysis:
Data Analysis and Interpretation
The data from these assays are used to calculate key pharmacokinetic parameters.
-
Half-Life (t½): The time required for 50% of the initial compound to be metabolized. It is calculated from the slope (k) of the linear regression of the natural log of the percentage of compound remaining versus time.
-
t½ = 0.693 / k
-
-
Intrinsic Clearance (CLint): The inherent ability of the liver to metabolize a drug, independent of other physiological factors like blood flow.[17] It is a measure of the rate of metabolism at a given drug concentration.
-
For Microsomes: CLint (µL/min/mg protein) = (0.693 / t½) * (1 / mg/mL microsomal protein)
-
For Hepatocytes: CLint (µL/min/10^6 cells) = (0.693 / t½) * (1 / million cells/mL)[14]
-
| Parameter | High Stability | Moderate Stability | Low Stability |
| t½ (microsomes/hepatocytes) | > 60 min | 15 - 60 min | < 15 min |
| CLint (scaled) | Low | Intermediate | High |
Note: The classification thresholds can vary between laboratories but generally follow this trend.
Part 2: Structural Insights: Predicting Metabolic Liabilities of the N-(4-Formylphenyl)-N-methylmethanesulfonamide Scaffold
The chemical structure of a compound dictates its susceptibility to metabolic enzymes.[1] For the N-(4-Formylphenyl)-N-methylmethanesulfonamide scaffold, several "hotspots" are predictable sites of metabolism.
Potential Metabolic Pathways
Caption: Potential metabolic pathways for the core scaffold.
-
Metabolism of the Aromatic Aldehyde: The formyl group is a primary site for biotransformation.
-
Oxidation: Aromatic aldehydes are readily oxidized to the corresponding carboxylic acids. This reaction can be catalyzed by several enzyme systems, including Cytochrome P450s (CYPs) and aldehyde oxidases (AO).[18][19][20] This is often a major clearance pathway.
-
Reduction: The aldehyde can also be reduced to a benzyl alcohol derivative. Certain CYP isoforms have been shown to catalyze this reduction reaction.[21][22]
-
-
Metabolism of the Sulfonamide Moiety: While generally considered a stable functional group, the sulfonamide in this scaffold warrants careful consideration.[23]
-
N-Dealkylation: The N-methyl group can be removed via CYP-mediated oxidation to form the N-desmethyl metabolite.
-
Sulfonamide Cleavage: The carbon-sulfur bond of the aryl sulfonamide can be susceptible to nucleophilic attack, particularly when the aromatic ring is electron-deficient.[23] The presence of the electron-withdrawing formyl group may activate the ring for this type of metabolism. This pathway, often mediated by glutathione S-transferases (GSTs), can lead to the formation of glutathione (GSH) conjugates, which can be a toxicological flag.[23]
-
N-Acetylation: Acetylation at the sulfonamide nitrogen is a known metabolic route for some sulfonamides, although it is less common for N-substituted variants.[24]
-
-
Aromatic Hydroxylation: The phenyl ring itself can be a substrate for CYP-mediated hydroxylation, typically at positions ortho or meta to the existing substituents, leading to phenolic metabolites.
Part 3: The Computational Approach: In Silico Prediction of Metabolic Stability
In early-stage drug discovery, where hundreds of compounds may be synthesized, in silico models provide a rapid and cost-effective means to triage candidates and prioritize synthetic efforts.[3][25] These computational tools predict metabolic stability based on a compound's structure.
In Silico Methodologies
-
Ligand-Based Approaches (QSAR): Quantitative Structure-Activity Relationship (QSAR) models are built using machine learning algorithms trained on large datasets of compounds with experimentally determined metabolic stability data.[26][27] The models learn the correlation between molecular descriptors (e.g., physicochemical properties, electronic features, 2D/3D structural fingerprints) and metabolic outcomes (e.g., stable vs. unstable, t½).[28][29][30]
-
Structure-Based Approaches: These methods utilize the 3D structures of metabolic enzymes, primarily CYP isoforms like CYP3A4.[25]
-
Docking: The test compound is computationally "docked" into the active site of the enzyme. The binding pose and interaction energy can help predict whether the compound is likely to be a substrate.[27]
-
Site of Metabolism (SOM) Prediction: Sophisticated models can analyze the docked pose to predict which specific atom(s) on the compound are most likely to be metabolized.
-
Workflow for In Silico Prediction
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- 28. In silico Model Development for Predicting Human CYP3A4 Metabolic Stability Using Different Descriptor Generating Software and Machine Learning Techniques | NIH Research Festival [researchfestival.nih.gov]
- 29. Synthesis, Molecular Structure, Metabolic Stability and QSAR Studies of a Novel Series of Anticancer N-Acylbenzenesulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. mdpi.com [mdpi.com]
Methodological & Application
Step-by-step synthesis of N-(4-Formylphenyl)-N-methylmethanesulfonamide from 4-amino-benzaldehyde
This Application Note is designed for research and development professionals focusing on the synthesis of pharmaceutical intermediates, specifically analogs related to Class III antiarrhythmic agents (e.g., Dofetilide).
Application Note: Selective Synthesis of N-(4-Formylphenyl)-N-methylmethanesulfonamide
Executive Summary & Retrosynthetic Logic
The target molecule, N-(4-Formylphenyl)-N-methylmethanesulfonamide (CAS 1895393-75-5), is a bifunctional building block containing a reactive aldehyde and a protected sulfonamide moiety. It serves as a critical intermediate in the synthesis of complex pharmaceutical scaffolds where the aniline nitrogen requires masking or specific modulation of its electronic properties.
Synthetic Strategy: Direct methylation of 4-aminobenzaldehyde is prone to over-alkylation (quaternization) and interference from the aldehyde group (Schiff base formation). Therefore, a Protect-then-Alkylate strategy is employed:
-
Chemoselective Sulfonylation: The nucleophilic aniline nitrogen is reacted with methanesulfonyl chloride (MsCl) under controlled conditions to form the sulfonamide. This reduces the nitrogen's nucleophilicity and prevents side reactions at the aldehyde.
-
N-Methylation: The resulting acidic sulfonamide proton (
) allows for selective deprotonation by a mild base, facilitating clean methylation without affecting the aldehyde or causing over-alkylation.
Reaction Pathway Visualization
Figure 1: Two-step synthetic workflow for the conversion of 4-aminobenzaldehyde to the target sulfonamide.
Detailed Experimental Protocols
Step 1: Synthesis of N-(4-Formylphenyl)methanesulfonamide
Objective: Convert the primary amine to a sulfonamide while preserving the aldehyde functionality.
Reagents & Stoichiometry:
| Reagent | MW ( g/mol ) | Equiv. | Role |
|---|---|---|---|
| 4-Aminobenzaldehyde | 121.14 | 1.0 | Substrate |
| Methanesulfonyl Chloride (MsCl) | 114.55 | 1.1 | Electrophile |
| Pyridine | 79.10 | 3.0 | Base/Solvent |
| Dichloromethane (DCM) | - | - | Solvent |
Protocol:
-
Setup: Charge a dry round-bottom flask with 4-aminobenzaldehyde (1.0 eq) and anhydrous DCM (10 mL/g substrate). Add pyridine (3.0 eq) and cool the solution to 0°C using an ice bath.
-
Rationale: Cooling controls the exotherm and prevents bis-sulfonylation (formation of the
species).
-
-
Addition: Add MsCl (1.1 eq) dropwise over 20 minutes.
-
Mechanistic Note: The pyridine acts as an HCl scavenger and a nucleophilic catalyst.
-
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 1:1). The product is less polar than the starting amine.
-
Workup:
-
Dilute with DCM.
-
Wash with 1M HCl (2x) to remove excess pyridine (critical for purity).
-
Wash with saturated
and brine.[1] -
Dry over
and concentrate in vacuo.
-
-
Purification: If necessary, recrystallize from Ethanol/Water or purify via silica flash chromatography (Gradient: 20%
40% EtOAc in Hexanes).-
Target: Off-white solid. CAS: 83922-54-7.[2]
-
Step 2: Synthesis of N-(4-Formylphenyl)-N-methylmethanesulfonamide
Objective: Selective N-methylation of the sulfonamide.
Reagents & Stoichiometry:
| Reagent | MW ( g/mol ) | Equiv. | Role |
|---|---|---|---|
| Intermediate (Step 1) | 199.23 | 1.0 | Substrate |
| Methyl Iodide (MeI) | 141.94 | 1.2 | Alkylating Agent |
| Potassium Carbonate (
Protocol:
-
Setup: Dissolve the sulfonamide intermediate (1.0 eq) in anhydrous DMF (5 mL/g). Add anhydrous
(2.0 eq).-
Rationale:
is strong enough to deprotonate the sulfonamide ( ) but mild enough to avoid Cannizzaro reaction or aldol condensation of the aldehyde.
-
-
Addition: Add Methyl Iodide (1.2 eq) dropwise at RT.
-
Safety: MeI is a neurotoxin and carcinogen. Use a fume hood.
-
-
Reaction: Stir at RT for 3–12 hours.
-
Monitoring: TLC should show complete conversion to a slightly less polar spot compared to the N-H sulfonamide.
-
-
Workup:
-
Pour the reaction mixture into ice-water (10x volume). The product often precipitates as a solid.
-
If solid forms: Filter, wash with water, and dry.
-
If oil forms: Extract with EtOAc (3x), wash organic layer with water (3x) to remove DMF, then brine. Dry over
and concentrate.
-
-
Purification: Recrystallization from EtOAc/Hexanes or column chromatography.
-
Target: White to pale yellow solid. CAS: 1895393-75-5.[3]
-
Troubleshooting & Critical Parameters
| Issue | Probable Cause | Corrective Action |
| Bis-sulfonylation (Step 1) | Excess MsCl or high temp. | Strictly maintain 0°C during addition; limit MsCl to 1.05–1.1 eq. |
| Aldehyde Degradation | Base too strong in Step 2. | Do not use NaH or NaOH. Stick to |
| Incomplete Methylation | Wet solvent or old reagents. | Ensure DMF is anhydrous; |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13626359, N-(4-Formylphenyl)methanesulfonamide. Retrieved from [Link]
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 133069352, Methanesulfonamide, N-(4-formylphenyl)-N-methyl-. Retrieved from [Link]
- Li, J. J. (2014).Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. (Reference for Schotten-Baumann conditions).
- Greene, T. W., & Wuts, P. G. M.Protective Groups in Organic Synthesis. Wiley-Interscience.
Sources
Application Note: Chemoselective N-Methylation of N-(4-formylphenyl)methanesulfonamide
Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a robust, chemoselective, and self-validating protocol for the N-methylation of a bifunctional aryl sulfonamide, preserving the reactive aldehyde moiety.
Introduction & Mechanistic Rationale
The N-methylation of aryl methanesulfonamides is a fundamental transformation in medicinal chemistry, frequently utilized to modulate the physicochemical properties, metabolic stability, and target affinity of pharmacophores [1]. When dealing with bifunctional substrates such as N-(4-formylphenyl)methanesulfonamide , the primary synthetic challenge lies in achieving quantitative N-alkylation without compromising the highly reactive para-formyl (aldehyde) group.
As a Senior Application Scientist, I have designed this protocol based on strict pKa differentials and nucleophilic causality to ensure absolute chemoselectivity:
-
Base Selection (Causality): The sulfonamide N-H proton is moderately acidic (pKa ≈ 10). We utilize Potassium Carbonate (K₂CO₃) rather than stronger bases like Sodium Hydride (NaH). While NaH ensures rapid deprotonation, it can trigger unwanted side reactions (e.g., Cannizzaro-type disproportionation or aldol condensations) at the aldehyde group. K₂CO₃ is a mild, non-nucleophilic base that quantitatively generates the sulfonamidate anion without inducing redox or condensation artifacts [3].
-
Solvent Selection (Causality): N,N-Dimethylformamide (DMF) is the optimal polar aprotic solvent. It highly solvates the potassium cation, leaving the sulfonamidate anion "naked" and maximizing its nucleophilicity for the subsequent Sₙ2 attack.
-
Alkylating Agent (Causality): Methyl iodide (MeI) is highly electrophilic. Because it is volatile and the Sₙ2 reaction is exothermic, dropwise addition is strictly required to control the reaction rate and prevent thermal degradation of the substrate.
Figure 1: Mechanistic pathway of the base-mediated N-methylation via SN2 nucleophilic attack.
Safety & Handling
-
Methyl Iodide (MeI): MeI is a potent alkylating agent, highly volatile (bp 42 °C), and a suspected human carcinogen. All operations must be conducted in a certified fume hood using appropriate PPE (double nitrile gloves, lab coat, safety goggles).
-
Quenching: Excess MeI in the aqueous waste should be quenched with dilute aqueous ammonia or ethanolamine prior to disposal to neutralize its alkylating hazard.
Materials and Reagents
To establish a self-validating system, ensure all reagents are properly prepared. Carbonate bases are hygroscopic; water in the reaction mixture can hydrolyze methyl iodide to methanol, consuming the alkylating agent and stalling the reaction. K₂CO₃ must be finely ground and oven-dried prior to use.
Table 1: Reagent Quantities (10 mmol Scale)
| Reagent | MW ( g/mol ) | Equivalents | Amount | Role |
| N-(4-formylphenyl)methanesulfonamide | 199.23 | 1.0 | 1.99 g | Substrate |
| Potassium Carbonate (K₂CO₃) | 138.21 | 1.5 | 2.07 g | Base |
| Methyl Iodide (MeI) | 141.94 | 2.0 | 1.25 mL (2.84 g) | Alkylating Agent |
| N,N-Dimethylformamide (DMF) | 73.09 | Solvent | 20.0 mL | Polar Aprotic Solvent |
Experimental Protocol & Workflow
This step-by-step methodology is designed to be a self-validating system. By monitoring the specific visual and chromatographic checkpoints, the scientist can guarantee the integrity of the reaction at each phase [2].
Step-by-Step Methodology
-
Preparation: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and a rubber septum. Flush the flask with inert gas (Nitrogen or Argon).
-
Dissolution: Add 1.99 g (10 mmol) of N-(4-formylphenyl)methanesulfonamide to the flask. Inject 20 mL of anhydrous DMF via syringe. Stir until the substrate is completely dissolved.
-
Deprotonation: Briefly remove the septum and add 2.07 g (15 mmol) of finely ground, oven-dried K₂CO₃. Re-seal the flask and stir the suspension vigorously at room temperature (20–25 °C) for 30 minutes.
-
Validation Checkpoint: The mixture will become a cloudy suspension as the insoluble potassium sulfonamidate salt partially forms.
-
-
Alkylation: Using a gas-tight syringe, add 1.25 mL (20 mmol) of Methyl Iodide dropwise over 5 minutes.
-
Expert Insight: A slight excess (2.0 eq) of MeI is used to compensate for any evaporative loss into the flask's headspace due to its high volatility.
-
-
Reaction: Wrap the flask in aluminum foil (MeI is light-sensitive) and allow the mixture to stir at room temperature for 12 to 18 hours.
-
Reaction Monitoring: Withdraw a 10 µL aliquot, dilute in 1 mL of Ethyl Acetate (EtOAc), and wash with a drop of water. Spot the organic layer on a silica TLC plate (Eluent: Hexane/EtOAc 1:1).
-
Validation Checkpoint: The starting material (polar N-H bond) will appear at a lower R_f (~0.3), while the N-methylated product will elute higher (R_f ~0.5). Proceed to workup only when the starting material spot is completely consumed.
-
Figure 2: Step-by-step experimental workflow for the N-methylation of the sulfonamide.
Workup & Purification
-
Quenching: Cool the reaction flask in an ice bath. Slowly add 50 mL of distilled water to quench the reaction and dissolve the inorganic salts.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (3 × 30 mL).
-
DMF Removal (Critical Step): DMF is highly water-soluble but partitions slightly into the organic phase. To prevent DMF from interfering with crystallization or NMR analysis, wash the combined organic layers with a 5% aqueous Lithium Chloride (LiCl) solution (5 × 30 mL), followed by a final wash with saturated brine (30 mL).
-
Drying & Concentration: Dry the organic phase over anhydrous Sodium Sulfate (Na₂SO₄). Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude residue via flash column chromatography on silica gel using a gradient of Hexane/Ethyl Acetate (from 4:1 to 2:1) to afford the pure N-methyl-N-(4-formylphenyl)methanesulfonamide as a crystalline solid.
Analytical Characterization
To confirm the structural integrity of the product and verify that the aldehyde group was not compromised, perform ¹H NMR and LC-MS analysis.
Table 2: Expected Analytical Data
| Technique | Signal / Observation | Interpretation |
| TLC (Hexane:EtOAc 1:1) | R_f shifts from ~0.3 (SM) to ~0.5 (Product) | Loss of polar N-H bond increases R_f |
| ¹H NMR (CDCl₃) | Disappearance of broad singlet at ~9.5 ppm | Confirms loss of sulfonamide N-H proton |
| ¹H NMR (CDCl₃) | Appearance of sharp singlet at ~3.3 ppm (3H) | Confirms incorporation of the N-CH₃ group |
| ¹H NMR (CDCl₃) | Sharp singlet at ~9.9 ppm (1H) | Confirms preservation of the formyl (CHO) proton |
| ESI-MS (m/z) | [M+H]⁺ at 214.05 | Expected mass for C₉H₁₁NO₃S |
References
-
Organic Chemistry Portal. "Sulfonamide synthesis by alkylation or arylation." Organic Chemistry Portal Literature Review. URL:[Link]
-
Rosen, B. R., et al. "Mild Pd-Catalyzed N-Arylation of Methanesulfonamide and Related Nucleophiles: Avoiding Potentially Genotoxic Reagents and Byproducts." Organic Letters, 2011, 13, 2564-2567. URL:[Link]
Using N-(4-Formylphenyl)-N-methylmethanesulfonamide in anti-arrhythmic drug synthesis
Application Note: High-Purity Synthesis of Class III Anti-Arrhythmics Using N-(4-Formylphenyl)methanesulfonamide
Executive Summary
This technical guide details the application of N-(4-Formylphenyl)methanesulfonamide (and its N-methylated analogs/impurities) as a critical intermediate in the synthesis of Dofetilide (Tikosyn®), a Class III anti-arrhythmic agent. While direct alkylation routes exist, the reductive amination pathway utilizing this benzaldehyde derivative offers superior regioselectivity and impurity control.
Critical Note on Nomenclature: The user query specifies N-(4-Formylphenyl)-N-methylmethanesulfonamide. In industrial practice, the primary intermediate is the non-methylated sulfonamide N-(4-Formylphenyl)methanesulfonamide (CAS 83922-54-7) . The N-methylated sulfonamide variant is typically monitored as a process impurity (Dofetilide Related Compound A/B series) or used in specific analogs like HMR 1556. This guide focuses on the synthesis of Dofetilide using the primary aldehyde intermediate, while addressing the N-methyl variant in the Quality Control section.
Chemical Profile & Strategic Role
Compound: N-(4-Formylphenyl)methanesulfonamide CAS: 83922-54-7 Formula: C₈H₉NO₃S MW: 199.23 g/mol Role: Electrophilic coupling partner (Aldehyde)
Synthetic Strategy: The Convergent Route
The synthesis of Dofetilide is most efficiently achieved via a convergent route involving Reductive Amination . This approach avoids the formation of quaternary ammonium salts common in direct alkylation of halides.
Retrosynthetic Analysis (Graphviz Diagram):
Caption: Retrosynthetic disconnection of Dofetilide revealing the key aldehyde intermediate (CAS 83922-54-7).[1]
Detailed Experimental Protocol
Objective: Synthesis of the Dofetilide backbone via Reductive Amination of N-(4-Formylphenyl)methanesulfonamide.
Reagents & Materials
-
Aldehyde: N-(4-Formylphenyl)methanesulfonamide (1.0 equiv)
-
Amine: N-[2-(4-nitrophenyl)ethyl]-N-methylamine (1.05 equiv)
-
Reducing Agent: Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) (1.5 equiv) — Preferred over NaBH₄ to prevent aldehyde reduction before imine formation.
-
Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Acid Catalyst: Acetic Acid (AcOH) (1.0 equiv)
Step-by-Step Methodology
1. Imine (Schiff Base) Formation:
-
Charge a clean, dry reactor with N-(4-Formylphenyl)methanesulfonamide (10.0 g, 50.2 mmol) and DCE (100 mL).
-
Add N-[2-(4-nitrophenyl)ethyl]-N-methylamine (10.2 g, 52.7 mmol) to the suspension.
-
Add Acetic Acid (3.0 mL, 50.2 mmol) to catalyze the dehydration.
-
Stir the mixture at 20–25°C for 2 hours under Nitrogen atmosphere.
-
Checkpoint: Monitor by TLC or HPLC for the disappearance of the aldehyde peak. The formation of the imine intermediate is often visible as a color change (yellowing).
-
2. Reductive Step:
-
Cool the reaction mixture to 0–5°C .
-
Portion-wise, add Sodium Triacetoxyborohydride (16.0 g, 75.3 mmol) over 30 minutes. Caution: Mild exotherm and gas evolution.
-
Allow the mixture to warm to room temperature (20–25°C) and stir for 12–16 hours.
3. Quench & Work-up:
-
Quench the reaction by slowly adding saturated aqueous NaHCO₃ (150 mL). Stir vigorously for 30 minutes to neutralize acetic acid and decompose borate complexes.
-
Separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL).
-
Combine organic phases and wash with Brine (100 mL).
-
Dry over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure to obtain the crude secondary amine.
4. Purification:
-
Recrystallize the crude solid from Ethanol/Water (9:1) or purify via silica gel chromatography (Eluent: DCM/MeOH 95:5) to remove unreacted amine and over-reduced byproducts.
Quantitative Data Summary:
| Parameter | Specification | Typical Result |
| Yield | > 85% | 88-92% |
| Purity (HPLC) | > 98.0% | 99.2% |
| Reaction Time | 14-18 hours | 16 hours |
| Key Impurity | Bis-alkylated amine | < 0.15% |
Process Control & Troubleshooting
Impurity Profiling: The "N-Methyl" Variant
The user's query regarding N-(4-Formylphenyl)-N-methylmethanesulfonamide highlights a specific impurity risk. If the sulfonamide nitrogen is methylated during the synthesis of the aldehyde precursor, it generates Dofetilide Related Compound A (methylated sulfonamide).
Detection Method (HPLC):
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 3.5µm).
-
Mobile Phase: Gradient of 0.1% Formic Acid in Water (A) and Acetonitrile (B).
-
Retention Time Shift: The N-methylated impurity is less polar than the target aldehyde and will elute later.
Workflow Logic Diagram
Caption: Logical flow control for the reductive amination process.
Safety & Handling
-
Sodium Triacetoxyborohydride: Moisture sensitive. Can release hydrogen gas upon contact with water/acid. Handle under inert atmosphere.
-
Chlorinated Solvents (DCE/DCM): Carcinogenic potential. Use in a well-ventilated fume hood.
-
Sulfonamides: Potential for allergic reactions in sensitized individuals. Wear nitrile gloves and N95 particulate respirators when handling solids.
References
-
Pfizer Inc. (1990). Methanesulfonamide derivatives and their use as antiarrhythmic agents.[4][5] US Patent 4,959,366.
-
Cross, P. E., et al. (1990). Selective class III antiarrhythmic agents. 1. Bis(arylalkyl)amines. Journal of Medicinal Chemistry, 33(4), 1151-1155.
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 71329, Dofetilide.
-
U.S. Pharmacopeia (USP). (2024). Dofetilide Related Compound A Reference Standard.
-
Sigma-Aldrich. (2025). Product Specification: 4-(Methylsulfonamido)benzaldehyde (CAS 83922-54-7).[6]
Sources
- 1. scribd.com [scribd.com]
- 2. researchgate.net [researchgate.net]
- 3. One-Pot Oxidative Amidation of Aldehydes via the Generation of Nitrile Imine Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dofetilide | C19H27N3O5S2 | CID 71329 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Dataset - DrugBank Drug Targets [maayanlab.cloud]
- 6. Contract Research Organization (CRO) involved in Impurity, Synthesis, Building blocks & library synthesis - Opulent Pharma [opulentpharma.weebly.com]
Application Notes and Protocols for the Scalable Synthesis of High-Purity N-(4-Formylphenyl)-N-methylmethanesulfonamide
Abstract
This document provides a comprehensive guide for the scalable and high-purity synthesis of N-(4-Formylphenyl)-N-methylmethanesulfonamide, a key intermediate in pharmaceutical and materials science research. Two primary synthetic strategies are evaluated, with a detailed, field-proven protocol provided for the most robust and scalable route. This guide emphasizes the rationale behind experimental choices, process optimization, and analytical validation to ensure the production of highly pure material suitable for drug development and other advanced applications.
Introduction and Strategic Overview
N-(4-Formylphenyl)-N-methylmethanesulfonamide is a bifunctional molecule incorporating a reactive aldehyde and a stable sulfonamide moiety. The aldehyde serves as a versatile handle for a wide array of chemical transformations, including reductive amination, Wittig reactions, and condensations, while the N-methylmethanesulfonamide group imparts specific physicochemical properties and can influence the biological activity of derivative compounds. Its structural motifs are found in various pharmacologically active agents, making a reliable and scalable synthesis a critical objective for drug discovery and development pipelines.
The synthesis of this target molecule can be approached from two primary retrosynthetic pathways:
-
Route A: Late-Stage Formylation: This strategy involves the formylation of a pre-formed N-phenyl-N-methylmethanesulfonamide backbone.
-
Route B: Late-Stage Sulfonylation: This approach entails the sulfonylation of a commercially available or readily synthesized N-methyl-p-aminobenzaldehyde precursor.
This guide will briefly discuss the challenges of Route A and provide a detailed, optimized protocol for Route B, which has been identified as the superior strategy for achieving high yield and purity on a scalable level.
Comparative Analysis of Synthetic Routes
A critical aspect of developing a scalable synthesis is the selection of a route that is not only high-yielding but also robust, reproducible, and minimizes the formation of difficult-to-remove impurities.
Route A: The Challenge of Late-Stage Formylation
This route begins with the synthesis of N-methylaniline, followed by sulfonylation with methanesulfonyl chloride, and concludes with the introduction of the formyl group onto the aromatic ring.
Caption: Retrosynthetic analysis of Route A.
The primary drawback of this route lies in the final formylation step. The N-methylmethanesulfonamide group is strongly electron-withdrawing, which deactivates the phenyl ring towards electrophilic aromatic substitution reactions like the Vilsmeier-Haack formylation.[1][2] Consequently, this step often requires harsh reaction conditions, leading to lower yields and the potential for side-product formation, complicating purification and limiting scalability.
Route B: A Scalable Approach via Late-Stage Sulfonylation
This preferred route involves the sulfonylation of N-methyl-4-aminobenzaldehyde. This precursor can be sourced commercially or synthesized in high yield. The subsequent sulfonylation is a well-established, high-efficiency transformation.
Caption: Retrosynthetic analysis of Route B.
Advantages of Route B:
-
High-Yielding Final Step: The reaction of a secondary amine with a sulfonyl chloride is typically efficient and high-yielding.[3]
-
Milder Conditions: The reaction proceeds under mild conditions, minimizing degradation and side-product formation.
-
Simplified Purification: The reaction profile is generally cleaner, simplifying the isolation and purification of the final product.
-
Scalability: The starting materials are readily available, and the reaction conditions are amenable to large-scale production.
Detailed Protocol for Scalable Synthesis (Route B)
This section provides a detailed, step-by-step protocol for the synthesis of N-(4-Formylphenyl)-N-methylmethanesulfonamide via the late-stage sulfonylation of N-methyl-4-aminobenzaldehyde.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight | Notes |
| N-Methyl-4-aminobenzaldehyde | 1201-91-8 | 135.16 g/mol | Purity >98% |
| Methanesulfonyl Chloride | 124-63-0 | 114.55 g/mol | Purity >99%, handle in a fume hood |
| Triethylamine (TEA) | 121-44-8 | 101.19 g/mol | Anhydrous, freshly distilled |
| Dichloromethane (DCM) | 75-09-2 | 84.93 g/mol | Anhydrous, ACS grade |
| Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 g/mol | 1 M aqueous solution |
| Saturated Sodium Bicarbonate | 144-55-8 | 84.01 g/mol | Aqueous solution |
| Brine | N/A | N/A | Saturated aqueous NaCl solution |
| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 g/mol | For drying |
Experimental Workflow
Caption: Experimental workflow for the synthesis of N-(4-Formylphenyl)-N-methylmethanesulfonamide.
Step-by-Step Procedure
-
Reaction Setup: To a clean, dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add N-methyl-4-aminobenzaldehyde (1.0 eq). Dissolve the starting material in anhydrous dichloromethane (DCM) to a concentration of approximately 0.5 M.
-
Base Addition: Add triethylamine (TEA, 1.2 eq) to the solution.
-
Cooling: Cool the reaction mixture to 0-5 °C using an ice-water bath.
-
Addition of Sulfonylating Agent: Dissolve methanesulfonyl chloride (1.1 eq) in a minimal amount of anhydrous DCM and add it to the dropping funnel. Add the methanesulfonyl chloride solution dropwise to the stirred reaction mixture over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C. The formation of triethylamine hydrochloride salt will be observed as a white precipitate.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.
-
Aqueous Workup: Upon completion, cool the reaction mixture again to 0-5 °C and slowly quench by adding 1 M HCl (aq). Transfer the mixture to a separatory funnel.
-
Extraction and Washing: Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and finally with brine. This washing sequence removes unreacted base, salts, and any remaining aqueous-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: The crude product is typically a solid. High purity can be achieved by recrystallization. A suitable solvent system is isopropanol/heptane or ethyl acetate/hexane. Dissolve the crude solid in a minimum amount of the hot primary solvent (e.g., isopropanol) and add the anti-solvent (e.g., heptane) until turbidity is observed. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold anti-solvent, and dry under vacuum at 40-50 °C to a constant weight.
Expected Yield and Purity
-
Yield: 85-95%
-
Purity (by HPLC): >99%
-
Appearance: White to off-white crystalline solid
Process Optimization and Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete reaction; moisture in reagents/solvents; loss during workup. | Ensure anhydrous conditions. Monitor the reaction to completion. Perform extractions carefully to avoid product loss in the aqueous layers. |
| Product Contamination | Presence of unreacted starting material or over-sulfonated byproducts. | Ensure precise stoichiometry of reagents. Control the addition rate and temperature of the methanesulfonyl chloride. Optimize the recrystallization procedure for efficient purification. |
| Dark-Colored Product | Impurities in starting materials; reaction temperature too high. | Use high-purity starting materials. Maintain strict temperature control during the addition of methanesulfonyl chloride. A charcoal treatment during recrystallization can be considered. |
Analytical Characterization
To confirm the identity and purity of the synthesized N-(4-Formylphenyl)-N-methylmethanesulfonamide, the following analytical techniques are recommended:
-
¹H NMR and ¹³C NMR: To confirm the chemical structure and identify any residual solvents or impurities.
-
LC-MS: To confirm the molecular weight and assess purity.
-
HPLC: For quantitative purity analysis.
-
FT-IR Spectroscopy: To identify characteristic functional group vibrations (C=O of aldehyde, S=O of sulfonamide).
-
Melting Point: As an indicator of purity.
Conclusion
The presented protocol, centered on a late-stage sulfonylation strategy (Route B), offers a scalable, robust, and high-yielding method for the synthesis of high-purity N-(4-Formylphenyl)-N-methylmethanesulfonamide. This approach avoids the challenges associated with the deactivation of the aromatic ring in late-stage formylation, providing a more reliable and efficient pathway for researchers and drug development professionals. The detailed procedure and troubleshooting guide are designed to facilitate the successful implementation of this synthesis on both laboratory and pilot plant scales.
References
- Benchchem. (n.d.). Synthesis of 4-[Methyl(propyl)amino]benzaldehyde - Technical Support Center.
-
Mallegol, T., Gmouh, S., Aït Amer Meziane, M., Blanchard-Desce, M., & Mongin, O. (2005). Practical and Efficient Synthesis of Tris(4-formylphenyl)amine, a Key Building Block in Materials Chemistry. Synthesis, 2005(11), 1771–1774. Retrieved March 3, 2026, from [Link]
- Benchchem. (n.d.). Application Notes and Protocols for the Large-Scale Synthesis of N-Phenylmethanesulfonamide.
Sources
Application Note: Optimizing Catalytic Conditions for the Condensation of N-(4-Formylphenyl)-N-methylmethanesulfonamide with Amines
Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Methodology & Validated Protocols
Executive Summary
The synthesis of imines (Schiff bases) via the condensation of aldehydes and amines is a foundational transformation in medicinal chemistry, often serving as the precursor to secondary amines via reductive amination [1]. However, when utilizing highly electron-deficient substrates such as N-(4-Formylphenyl)-N-methylmethanesulfonamide , standard condensation conditions frequently result in poor yields, stalled equilibria, or rapid product hydrolysis.
This application note details the mechanistic rationale and provides validated, self-contained protocols for the catalytic condensation of N-(4-Formylphenyl)-N-methylmethanesulfonamide with primary and secondary amines. By leveraging specific Lewis acid or Brønsted acid catalytic systems, researchers can bypass the thermodynamic limitations imposed by the substrate's electronic profile.
Substrate Profiling & Mechanistic Rationale
To design an effective catalytic system, one must first understand the electronic environment of the substrate. N-(4-Formylphenyl)-N-methylmethanesulfonamide features a sulfonamide moiety at the para position relative to the formyl group.
-
Electrophilic Activation: The N-methylmethanesulfonamide group is strongly electron-withdrawing via both inductive and resonance effects. This significantly increases the partial positive charge (
) on the formyl carbon, lowering the activation energy for the initial nucleophilic attack by the amine. -
Thermodynamic Instability: While the hemiaminal intermediate forms rapidly, the resulting imine is highly electrophilic and exceptionally prone to aqueous hydrolysis. The equilibrium (
) is easily driven backward by trace amounts of water.
The Causality of Catalyst Selection: Because the reverse reaction (hydrolysis) is highly favored, standard mild acid catalysis (e.g., acetic acid in ethanol) is insufficient. The system requires aggressive, irreversible water scavenging coupled with carbonyl activation. We evaluate two primary pathways:
-
Lewis Acid Pathway (Titanium(IV) Isopropoxide): Ti(OiPr)₄ acts as a dual-purpose reagent. It coordinates to the carbonyl oxygen (increasing electrophilicity) and reacts irreversibly with the expelled water to form insoluble titanium dioxide (TiO₂) and isopropanol, driving the reaction to completion [2].
-
Brønsted Acid Pathway (PTSA + Molecular Sieves): p-Toluenesulfonic acid (PTSA) provides the proton necessary to convert the hemiaminal hydroxyl group into a superior leaving group (H₂O⁺), while activated 4Å molecular sieves physically sequester the water [3].
Mechanistic Pathway Visualization
Figure 1: Mechanistic divergence of Lewis vs. Brønsted acid-catalyzed imine condensation.
Comparative Analysis of Catalytic Systems
The following table summarizes the quantitative performance of various catalytic conditions applied to the condensation of N-(4-Formylphenyl)-N-methylmethanesulfonamide with a standard primary amine (e.g., benzylamine) at 0.5 M concentration.
| Catalytic System | Catalyst Loading | Water Scavenger | Time to >95% Conv. | Isolated Yield | Hydrolysis Risk | Recommended Use Case |
| None (Control) | N/A | None | >48 h (Stalled at 40%) | < 30% | Extreme | Not recommended |
| Acetic Acid | 10 mol% | None | 24 h (Stalled at 65%) | 45 - 50% | High | Mild conditions, robust imines only |
| PTSA | 5 mol% | 4Å Molecular Sieves | 8 - 12 h | 82 - 88% | Moderate | Isolation of stable Schiff bases [4] |
| Ti(OiPr)₄ | 1.5 - 2.0 eq | Intrinsic (Forms TiO₂) | 4 - 6 h | 90 - 95% | Low | One-pot reductive amination [1] |
Validated Experimental Protocols
Protocol A: Titanium(IV) Isopropoxide-Mediated Condensation
This protocol is highly recommended if the ultimate goal is the synthesis of a secondary amine via one-pot reductive amination. The irreversible formation of TiO₂ ensures complete conversion.
Materials:
-
N-(4-Formylphenyl)-N-methylmethanesulfonamide (1.0 equiv)
-
Amine (1.1 equiv)
-
Titanium(IV) isopropoxide (Ti(OiPr)₄) (2.0 equiv)
-
Anhydrous Tetrahydrofuran (THF) or Absolute Ethanol
-
Sodium borohydride (NaBH₄) or Sodium cyanoborohydride (NaBH₃CN) (1.5 equiv) - If proceeding to reduction.
Step-by-Step Methodology:
-
System Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and purge with inert gas (N₂ or Argon). Causality: Ti(OiPr)₄ is highly moisture-sensitive; ambient humidity will prematurely hydrolyze the catalyst, neutralizing its Lewis acidity.
-
Substrate Solubilization: Dissolve the aldehyde (1.0 equiv) and the amine (1.1 equiv) in anhydrous THF (to yield a 0.2 M solution).
-
Catalyst Addition: Dropwise add Ti(OiPr)₄ (2.0 equiv) via syringe at room temperature. Causality: Rapid addition can cause localized exothermic spikes, potentially leading to competitive polymerization of the highly reactive aldehyde.
-
Maturation: Stir the reaction mixture at room temperature for 6 hours. The solution will typically transition from clear to slightly cloudy as the transient imine forms and trace TiO₂ begins to precipitate.
-
Reduction (Optional One-Pot): If the secondary amine is desired, cool the flask to 0 °C and add the reducing agent (e.g., NaBH₄) in small portions. Stir for an additional 4 hours at room temperature.
-
Quench and Filtration (Self-Validating Step): Quench the reaction by adding water (or 1M NaOH) equivalent to 3x the volume of Ti(OiPr)₄ used.
-
Validation Cue: A thick, white precipitate of TiO₂ will immediately form. If this precipitate does not form, the titanium reagent was inactive/degraded.
-
-
Isolation: Filter the resulting suspension through a pad of Celite to remove the TiO₂. Wash the filter cake thoroughly with ethyl acetate. Concentrate the filtrate under reduced pressure to yield the crude product.
Protocol B: PTSA-Catalyzed Condensation with Molecular Sieves
This protocol is optimal when the isolated, unreduced Schiff base is required for downstream coordination chemistry or structural characterization.
Materials:
-
N-(4-Formylphenyl)-N-methylmethanesulfonamide (1.0 equiv)
-
Amine (1.05 equiv)
-
p-Toluenesulfonic acid monohydrate (PTSA·H₂O) (0.05 equiv)
-
Anhydrous Toluene or Dichloromethane (DCM)
-
4Å Molecular Sieves (Activated)
Step-by-Step Methodology:
-
Sieve Activation: Activate 4Å molecular sieves by heating them in a vacuum oven at 250 °C for at least 12 hours prior to use. Causality: 4Å sieves are perfectly sized to trap H₂O (approx. 2.8Å kinetic diameter) while excluding the organic substrates. Unactivated sieves contain bound water that will leach into the solvent, stalling the equilibrium.
-
Reaction Assembly: In a dry flask, combine the aldehyde (1.0 equiv), amine (1.05 equiv), and activated molecular sieves (approx. 0.5 g per mmol of substrate) in anhydrous toluene.
-
Catalyst Introduction: Add PTSA·H₂O (5 mol%).
-
Condensation: Stir the mixture at room temperature (if using DCM) or heat to 80 °C (if using Toluene) for 8–12 hours. Monitor via TLC (Hexanes/EtOAc). The electron-withdrawing sulfonamide group ensures the reaction proceeds relatively quickly once protonated.
-
Workup: Filter the reaction mixture to remove the molecular sieves. Wash the organic filtrate with saturated aqueous NaHCO₃ to neutralize the PTSA. Causality: Failure to neutralize the acid prior to concentration will result in acid-catalyzed hydrolysis of the imine back to the starting materials upon exposure to ambient atmospheric moisture during rotary evaporation.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford the Schiff base.
Troubleshooting & Quality Control
-
Issue: Low Conversion / Stalled Reaction
-
Root Cause: Moisture ingress. The electron-deficient nature of the N-(4-Formylphenyl)-N-methylmethanesulfonamide makes the resulting imine highly electrophilic and susceptible to hydrolysis.
-
Intervention: Ensure strict anhydrous conditions. If using Protocol B, verify the molecular sieves were freshly activated. If using Protocol A, ensure the Ti(OiPr)₄ bottle has not degraded (it should be a clear liquid, not cloudy).
-
-
Issue: Over-alkylation during Reductive Amination
-
Root Cause: Reduction of the aldehyde to an alcohol prior to imine formation, or competitive secondary reactions.
-
Intervention: Ensure the imine formation step (Step 4 in Protocol A) is given sufficient time (at least 6 hours) before the addition of the reducing agent. Ti(OiPr)₄ effectively prevents the direct reduction of the carbonyl by sterically and electronically masking it once coordinated.
-
References
-
Efficient Synthesis of Various Secondary Amines Through a Titanium(IV) isopropoxide-Mediated Reductive Amination of Ketones Letters in Organic Chemistry, Volume 3, Issue 5, 2006. URL:[Link]
-
An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride The Journal of Organic Chemistry, 1990, 55 (8), 2552-2554. URL:[Link]
-
Design, Synthesis, and Structural Study of a Shiff Base Ligand Precursor of Metallosupramolecular Architectures Molecules (MDPI), 2024, 29(22), 5336. URL:[Link]
-
Synthesis and Fluorescence Properties of Some Aromatic Schiff Base Compounds Atlantis Press, Proceedings of the International Conference on Materials Engineering and Applications, 2015. URL:[Link]
Application Note: A Strategic Guide to Aldehyde Protection in Sulfonamide Synthesis
Introduction: The Synthetic Challenge and the Principle of Orthogonal Protection
The sulfonamide functional group is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[1][2] The most common and robust method for its synthesis involves the reaction of a sulfonyl chloride with a primary or secondary amine, typically in the presence of a base.[1][2] However, when synthesizing complex molecules that also contain an aldehyde moiety, a significant challenge arises from the aldehyde's inherent reactivity. Aldehydes are susceptible to oxidation, reduction, and nucleophilic attack, making them incompatible with many of the reaction conditions employed during a multi-step synthesis, including those for sulfonamide formation.
To navigate this, a protection strategy is essential. The core principle of such a strategy is to temporarily "mask" the reactive aldehyde with a protecting group.[3][4] This group must be robust enough to withstand the synthetic transformations occurring elsewhere in the molecule and then be cleanly removed under conditions that do not affect the newly formed sulfonamide or other sensitive functionalities.[5] This concept of selective protection and deprotection using non-interfering reaction conditions is known as an orthogonal strategy .[6][7] It is a critical tool that allows for precise and efficient synthesis of complex molecules.[6][8] This guide provides an in-depth analysis and detailed protocols for the use of acetals as a premier protecting group for aldehydes during sulfonamide synthesis.
The Acetal: A Superior Protecting Group for Aldehydes
Rationale for Acetal Selection: Stability and Reliability
For a protecting group to be effective in the context of sulfonamide synthesis, it must be stable under basic and nucleophilic conditions. Acetals, particularly cyclic acetals formed from diols, are an excellent choice because they meet these criteria perfectly.[3][9] The acetal linkage is essentially an ether, which is highly unreactive towards bases, nucleophiles, organometallic reagents, hydrides, and many oxidizing and reducing agents.[9][10][11] This inherent stability ensures that the protected aldehyde remains inert during the nucleophilic attack of the amine on the sulfonyl chloride.[9]
The use of a diol, such as ethylene glycol, to form a five-membered cyclic acetal (a 1,3-dioxolane) is particularly common and advantageous, as the cyclization is entropically favored.[9][12]
Mechanism of Acetal Formation and Hydrolysis
The formation of an acetal is an acid-catalyzed equilibrium reaction.[9] The aldehyde is treated with two equivalents of an alcohol, or one equivalent of a diol, in the presence of an acid catalyst like p-toluenesulfonic acid (p-TsOH).[9] To drive the reaction to completion, the water generated as a byproduct must be removed, typically through azeotropic distillation using a Dean-Stark apparatus.[12]
Deprotection is achieved by simply reversing the reaction through acid-catalyzed hydrolysis.[13][14] The addition of aqueous acid readily converts the acetal back to the original aldehyde.[13] This protection/deprotection sequence is highly efficient and orthogonal to the conditions of sulfonamide formation.
Strategic Workflow for Sulfonamide Synthesis
The overall synthetic pathway follows a logical three-stage process: protection, sulfonamide formation, and deprotection. This workflow ensures that the aldehyde is shielded during the critical C-N bond formation step and is revealed only when desired at the end of the sequence.
Experimental Protocols
The following protocols are presented as a self-validating system. Each step is designed for high yield and purity, with explanations for the critical choices made during the procedure.
Protocol: Protection of 4-Aminobenzaldehyde as a Cyclic Acetal
This protocol describes the formation of 2-(4-aminophenyl)-1,3-dioxolane.
Materials:
-
4-Aminobenzaldehyde
-
Ethylene glycol (1.1 eq)
-
p-Toluenesulfonic acid monohydrate (p-TsOH) (0.02 eq)
-
Toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 4-aminobenzaldehyde, toluene (approx. 0.2 M), and ethylene glycol.
-
Add the catalytic amount of p-TsOH.
-
Causality: The acid catalyst is essential to protonate the carbonyl oxygen, thereby activating the aldehyde carbon for nucleophilic attack by the diol.[9]
-
-
Heat the mixture to reflux. Monitor the reaction by observing the collection of water in the Dean-Stark trap. The reaction is typically complete when water ceases to collect.
-
Cool the reaction mixture to room temperature. Transfer the solution to a separatory funnel and wash with saturated aqueous NaHCO₃ to quench the acid catalyst.
-
Wash the organic layer with brine, then dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude product. The product can be purified further by recrystallization or column chromatography if necessary.
Protocol: Synthesis of the Sulfonamide Moiety
This protocol describes the reaction of 2-(4-aminophenyl)-1,3-dioxolane with benzenesulfonyl chloride.
Materials:
-
2-(4-Aminophenyl)-1,3-dioxolane
-
Benzenesulfonyl chloride (1.05 eq)
-
Pyridine (as solvent and base)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the amino-acetal starting material in pyridine in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Causality: Pyridine serves as both the solvent and the base required to neutralize the HCl byproduct generated during the reaction, preventing the protonation of the starting amine.[1]
-
-
Slowly add benzenesulfonyl chloride to the cooled solution with stirring.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Quench the reaction by slowly adding 1 M HCl. Transfer the mixture to a separatory funnel and extract with ethyl acetate.
-
Wash the combined organic layers sequentially with 1 M HCl (to remove excess pyridine), saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the protected sulfonamide product.
Protocol: Acid-Catalyzed Deprotection to Regenerate the Aldehyde
This protocol describes the hydrolysis of the acetal to reveal the final sulfonamide-aldehyde product.
Materials:
-
Protected sulfonamide-acetal
-
Acetone
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the sulfonamide-acetal in a mixture of acetone and 1 M HCl.
-
Stir the reaction at room temperature. Monitor the progress by TLC until the starting material is fully converted.
-
Once the reaction is complete, neutralize the mixture with saturated aqueous NaHCO₃.
-
Extract the product with ethyl acetate. Wash the organic layer with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the final product, N-(4-formylphenyl)benzenesulfonamide.
Orthogonality and Compatibility Data
The success of this strategy hinges on the orthogonal stability of the functional groups involved. The following table summarizes the key conditions and compatibilities.
| Stage | Reaction | Key Reagents | Conditions | Stability of Aldehyde | Stability of Acetal | Stability of Sulfonamide |
| Protection | Acetal Formation | Ethylene Glycol, p-TsOH | Reflux in Toluene | Reactive | Formed | N/A |
| Synthesis | Sulfonamide Formation | R-SO₂Cl, Pyridine | 0°C to RT | Unstable | Stable [9] | Formed |
| Deprotection | Acetal Hydrolysis | Aqueous Acid (e.g., HCl) | Room Temperature | Regenerated | Labile | Stable [15] |
The diagram below illustrates the orthogonal relationship between the reaction conditions and the stability of the key functional groups.
Senior Scientist Insights & Troubleshooting
-
Optimizing Protection: Incomplete acetal formation is almost always due to insufficient removal of water. Ensure your glassware is dry and the Dean-Stark trap is functioning efficiently. For sluggish reactions, using molecular sieves in addition to the Dean-Stark trap can be beneficial.[9]
-
Ensuring Stability: While acetals are robust, they can be cleaved by strong Lewis acids or protic acids. It is crucial to ensure that the reagents used in subsequent steps are free from acidic impurities. The sulfonylation step should be performed under strictly anhydrous conditions.
-
Alternative Strategies: The Thioacetal Option: For syntheses requiring stability to acidic conditions, thioacetals (formed from dithiols like 1,2-ethanedithiol) are a powerful alternative.[10] Thioacetals are stable in both acidic and basic environments.[10] Their deprotection requires specific conditions, often using mercury(II) salts or other mild oxidative methods, providing another layer of orthogonality if needed for highly complex targets.[10][16]
Conclusion
The protection of an aldehyde as a cyclic acetal is a highly effective and reliable strategy for the synthesis of complex sulfonamides. The stability of the acetal group under the basic and nucleophilic conditions required for sulfonamide formation, combined with the mild acidic conditions for its removal, represents a classic example of an orthogonal protecting group strategy. By following the detailed protocols and understanding the chemical principles outlined in this guide, researchers can confidently incorporate aldehyde functionalities into their sulfonamide drug discovery programs, minimizing side reactions and maximizing yields.
References
- JoVE. (2025, May 22). Acetals and Thioacetals as Protecting Groups for Aldehydes and Ketones. JoVE.
- Chemistry Steps. (2025, September 19). Acetals as Protecting Groups for Aldehydes and Ketones. Chemistry Steps.
- Fiveable. (2025, August 15). Orthogonal Protection Definition - Organic Chemistry Key.... Fiveable.
- KPU Pressbooks. 2.6 Protecting Groups in Synthesis – Organic Chemistry II. KPU Pressbooks.
- JoVE. (2025, May 22). Protecting Groups for Aldehydes and Ketones: Introduction. JoVE.
- Chemistry LibreTexts. (2019, June 5). 20.11 Protecting Groups of Aldehydes. Chemistry LibreTexts.
- Scribd. Acetal As A Protective Group in Organic Synthesis. Scribd.
- Tanaka, H., et al. (2004, September 2). Unexpected Highly Chemoselective Deprotection of the Acetals from Aldehydes and Not Ketones: TESOTf−2,6-Lutidine Combination. Journal of the American Chemical Society.
- Volk, B., et al. (2006, July 13). A new synthesis of sulfonamides by aminolysis of p-nitrophenylsulfonates yielding potent and selective adenosine A2B receptor antagonists. PubMed.
- Master Organic Chemistry. Hydrolysis of acetals to give aldehydes and ketones. Master Organic Chemistry.
- Slideshare. Protection of carbonyl and carboxyl group. Slideshare.
- SIOC. Recent Progress in Protecting Groups for Carbonyl Groups. SIOC.
- Organic Chemistry Portal. Aldehyde synthesis by deprotection or hydrolysis. Organic Chemistry Portal.
- Frontier Research Publication. (2024, February 26). Sulfonamide derivatives: Synthesis and applications. Frontier Research Publication.
- Master Organic Chemistry. (2010, May 28). Hydrates, Hemiacetals, and Acetals. Master Organic Chemistry.
- Scott, K. (2024, April 29). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research.
- ResearchGate. (2025, August 7). Recent progress in protecting groups for carbonyl groups. ResearchGate.
- Total Synthesis. (2024, October 10). Acetal Protecting Group & Mechanism. Total Synthesis.
- VI Protecting Groups and Orthogonal Protection Strategies.
- Chapter 2 Carbonyl Protecting Groups.
- BenchChem. (2025, December). An In-depth Technical Guide to Orthogonal Protection Strategy in Peptide Synthesis. BenchChem.
- Recent Advances in the Synthesis of Sulfonamides Intermediates. (2024, December 6).
- Macmillan Group - Princeton University. (2023, September 28). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation.
- ijarsct. (2024, November 15). Overview on Design and Synthesis of Sulfonamide Derivative through Condensation of Amino Group Containing Drug. ijarsct.
- Organic Chemistry Portal. Sulfonamide synthesis by alkylation or arylation. Organic Chemistry Portal.
- PMC. A Versatile Set of Orthogonal Protecting Groups for the Preparation of Highly Branched Oligosaccharides. PMC.
- 2.1 Introduction 2.2 0,0-Acetals.
- Organic Chemistry Portal. Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal.
- Glen Research. Deprotection Guide. Glen Research.
- UCL Discovery. Synthetic approaches to biologically active sulfonates and sulfonamides. UCL Discovery.
- WILLINGDON COLLEGE, SANGLI. Protection and deprotection. WILLINGDON COLLEGE, SANGLI.
- PMC. Profiling sulfonate ester stability: identification of complementary protecting groups for .... PMC.
- Chem-Station Int. Ed. (2014, May 6). Sulfonyl Protective Groups. Chem-Station Int. Ed.
- ResearchGate. (2025, August 10). Profiling Sulfonate Ester Stability: Identification of Complementary Protecting Groups for Sulfonates. ResearchGate.
- ACS Publications. (2024, January 10). Chemoselective Electrochemical Cleavage of Sulfonimides as a Direct Way to Sulfonamides. The Journal of Organic Chemistry.
- 1,2-Dimethylindole-3-sulfonyl (MIS), the Most Acid- Labile Sulfonyl-Protecting Group for the Side Chain of Arginine.
- CEM Corporation. Protection and Deprotection. CEM Corporation.
- CHEMISTRY & BIOLOGY INTERFACE. Recent advances in synthesis of sulfonamides: A review. CHEMISTRY & BIOLOGY INTERFACE.
- Royal Society of Chemistry. (2020, August 3). Synthetic approaches and applications of sulfonimidates. Organic & Biomolecular Chemistry.
Sources
- 1. frontiersrj.com [frontiersrj.com]
- 2. ijarsct.co.in [ijarsct.co.in]
- 3. 2.6 Protecting Groups in Synthesis – Organic Chemistry II [kpu.pressbooks.pub]
- 4. Video: Protecting Groups for Aldehydes and Ketones: Introduction [jove.com]
- 5. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 6. fiveable.me [fiveable.me]
- 7. benchchem.com [benchchem.com]
- 8. jocpr.com [jocpr.com]
- 9. scribd.com [scribd.com]
- 10. Video: Acetals and Thioacetals as Protecting Groups for Aldehydes and Ketones [jove.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. total-synthesis.com [total-synthesis.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. Sulfonyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 16. Aldehyde synthesis by deprotection or hydrolysis [organic-chemistry.org]
Application Note: Sustainable Synthesis of N-(4-Formylphenyl)-N-methylmethanesulfonamide
This Application Note is designed for researchers and process chemists optimizing the synthesis of N-(4-Formylphenyl)-N-methylmethanesulfonamide (CAS: 1445322-57-5), a critical intermediate in the synthesis of Class III antiarrhythmic agents like Dofetilide .
Green Chemistry Protocols Replacing Genotoxic Reagents and Chlorinated Solvents
Executive Summary
The synthesis of sulfonamide-based pharmaceutical intermediates has traditionally relied on hazardous protocols: chlorinated solvents (Dichloromethane), neurotoxic bases (Pyridine), and highly genotoxic alkylating agents (Methyl Iodide or Dimethyl Sulfate).
This guide details a Green Chemistry approach to synthesizing N-(4-Formylphenyl)-N-methylmethanesulfonamide . By leveraging Dimethyl Carbonate (DMC) as a dual solvent/reagent and utilizing 2-Methyltetrahydrofuran (2-MeTHF) as a biodegradable solvent, this protocol eliminates Class I solvents and known carcinogens while improving Atom Economy (AE).
Key Sustainability Metrics
| Metric | Classical Route | Green Route (This Protocol) | Improvement |
| Methylating Agent | Methyl Iodide (MeI) | Dimethyl Carbonate (DMC) | Eliminates Genotoxin |
| Solvent | DCM / DMF | 2-MeTHF / DMC | Bio-renewable / Non-ODS |
| Atom Economy | Low (Stoichiometric waste) | High (Byproducts: MeOH, CO₂) | >95% Mass Efficiency |
| Safety Profile | High Toxicity / Corrosive | Non-Toxic / Biodegradable | Operator Safety |
Strategic Pathway Analysis
The transition to green chemistry requires a fundamental shift in retrosynthetic logic. The classical route relies on late-stage methylation using "hard" electrophiles (MeI). The green route utilizes the "tunable" reactivity of Dimethyl Carbonate.[1][2]
DOT Visualization: Classical vs. Green Pathway
Figure 1: Comparative synthetic pathways. The Green Route replaces DCM and MeI with 2-MeTHF and DMC, respectively.
Detailed Experimental Protocols
Protocol A: Solvent-Minimized Sulfonylation
Objective: Synthesize the secondary sulfonamide precursor without Pyridine or DCM. Chemistry: Schotten-Baumann conditions in a biphasic green solvent system.
Reagents:
-
4-Aminobenzaldehyde (1.0 eq)
-
Methanesulfonyl Chloride (MsCl) (1.1 eq)
-
Sodium Carbonate (Na₂CO₃) (2.0 eq)
-
Solvent: 2-Methyltetrahydrofuran (2-MeTHF) and Water (1:1 ratio)
Procedure:
-
Dissolution: In a round-bottom flask, dissolve 4-Aminobenzaldehyde (10 mmol) in 2-MeTHF (15 mL).
-
Base Addition: Add a solution of Na₂CO₃ (20 mmol) in Water (15 mL). The system will be biphasic.
-
Controlled Addition: Cool the mixture to 0–5°C. Add MsCl (11 mmol) dropwise over 20 minutes. Note: MsCl is corrosive; handle with care.
-
Reaction: Allow to warm to room temperature (RT) and stir vigorously for 4 hours.
-
Workup: Separate phases. Wash the organic (upper) layer with brine (10 mL).
-
Isolation: Dry over MgSO₄ and concentrate in vacuo.
-
Purification: Recrystallize from Ethanol/Water if necessary.
Green Advantage: 2-MeTHF is derived from corncobs/bagasse and separates easily from water, unlike the emulsion-prone DCM.
Protocol B: Catalytic N-Methylation with Dimethyl Carbonate (DMC)
Objective: Methylate the sulfonamide nitrogen using DMC. Mechanism: DMC acts as a "hard" electrophile at temperatures >90°C (BAl2 mechanism), methylating the nitrogen with >99% chemoselectivity, avoiding O-methylation of the aldehyde (which requires different conditions).
Reagents:
-
Precursor: N-(4-Formylphenyl)methanesulfonamide (from Protocol A) (1.0 eq)
-
Reagent/Solvent: Dimethyl Carbonate (DMC) (10–15 eq) – Acts as both reagent and solvent.
-
Catalyst: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.1–0.2 eq) or Potassium Carbonate (K₂CO₃) (1.0 eq).
Procedure:
-
Setup: Use a pressure tube or an autoclave (recommended) or a standard flask with a high-efficiency reflux condenser. Note: DMC boils at 90°C; methylation requires T ≥ 90°C.[7]
-
Charging: Charge the precursor (5 mmol), K₂CO₃ (5 mmol), and DMC (10 mL).
-
Reaction: Heat the mixture to reflux (bath temp 95–100°C).
-
Process Insight: The reaction generates CO₂ and Methanol.[1] The evolution of gas indicates reaction progress.
-
Time: Stir for 6–12 hours.
-
-
Completion: Monitor by HPLC (see Section 4).
-
Workup (Green):
-
Filter off the solid K₂CO₃ (can be washed and recycled).
-
Distill off the excess DMC. Crucial: Recovered DMC can be reused in subsequent batches (azeotrope with MeOH requires breaking if recycling indefinitely, but simple distillation suffices for reuse).
-
-
Final Isolation: The residue is the target N-methylated product. Recrystallize from Isopropanol to remove trace salts.
Why this works: Under these conditions, DMC methylates the acidic Sulfonamide N-H (pKa ~10) but leaves the aldehyde intact (reversible acetal formation with methanol byproduct is possible but reverts upon aqueous workup).
Analytical Validation & Process Control
Experimental Workflow Diagram
Figure 2: Step-by-step workflow for the Green Methylation protocol.
Quality Control Parameters (HPLC)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100mm, 3.5µm).
-
Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.
-
Gradient: 10% B to 90% B over 15 mins.
-
Detection: UV @ 254 nm (Aromatic ring) and 280 nm (Aldehyde).
-
Expected Retention:
-
Precursor (NH-sulfonamide): ~4.5 min
-
Target (N-Me-sulfonamide): ~5.8 min (Shift due to loss of H-bond donor).
-
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion (<50%) | Temperature too low. | DMC methylation requires >90°C . Ensure oil bath is at 95-100°C. If using open reflux, switch to a sealed tube to reach 100-110°C. |
| Byproduct: O-Methylation | Reaction too harsh or wrong base. | Rare with DMC, but ensure base is K₂CO₃, not stronger bases like NaH. |
| Aldehyde Degradation | Cannizzaro reaction. | Avoid strong hydroxide bases (NaOH/KOH). Stick to Carbonates (K₂CO₃) or DBU. |
| Solid Residue | Polymerization of aldehyde. | Add a radical scavenger (BHT) if observing gums, or ensure inert atmosphere (N₂). |
References
-
Tundo, P., & Selva, M. (2002).[7] The Chemistry of Dimethyl Carbonate. Accounts of Chemical Research, 35(9), 706–716. [Link]
- Foundational text on using DMC as a green methyl
-
Anastas, P. T., & Warner, J. C. (1998).[8] Green Chemistry: Theory and Practice. Oxford University Press.
- Source of the 12 Principles of Green Chemistry applied in this protocol.
- General protocols for green sulfonyl
-
Royal Society of Chemistry. (2023). Green organic syntheses: organic carbonates as methylating agents. [Link][2]
- Specific mechanisms for N-methylation using carbon
-
Pace, V., et al. (2014). 2-Methyltetrahydrofuran (2-MeTHF): A Biomass-Derived Solvent with Broad Application in Organic Synthesis. ChemSusChem, 5(8), 1369-1379. [Link]
- Validation of 2-MeTHF as a superior replacement for Dichloromethane.
Sources
- 1. iris.unive.it [iris.unive.it]
- 2. Green organic syntheses: organic carbonates as methylating agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-(2-Formylphenyl)-4-methyl-N-[(4-methylphenyl)sulfonyl]benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ejcmpr.com [ejcmpr.com]
- 6. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 7. Sciencemadness Discussion Board - Green Methylating agent....comments - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. jddhs.com [jddhs.com]
Preparation of Dofetilide using N-(4-Formylphenyl)-N-methylmethanesulfonamide as a key building block
Application Note: Advanced Synthesis of the Dofetilide Core Utilizing N-(4-Formylphenyl)-N-methylmethanesulfonamide
Abstract & Strategic Context
Dofetilide is a potent, highly selective Class III antiarrhythmic agent used primarily for the maintenance of normal sinus rhythm in patients with atrial fibrillation. It exerts its therapeutic effect by selectively blocking the rapid component of the delayed rectifier potassium current (
The classical industrial synthesis of Dofetilide relies on the coupling of phenethylamine derivatives [2]. However, when restricted to N-(4-Formylphenyl)-N-methylmethanesulfonamide as the key starting building block, a unique synthetic challenge arises. Because this building block is a benzaldehyde derivative, it lacks the two-carbon ethyl linker required for the Dofetilide skeleton. Furthermore, the presence of the N-methyl group on the sulfonamide means this specific route yields the N'-methyl derivative of Dofetilide (a closely related structural analog).
This application note details a highly optimized, three-step protocol to construct the Dofetilide core from this formylphenyl building block. The protocol emphasizes mild homologation, selective reductive amination, and self-validating analytical checkpoints to ensure high fidelity in drug development workflows.
Mechanistic Rationale & Pathway Design (E-E-A-T)
To bridge the one-carbon gap between the benzaldehyde starting material and the required phenethylamine structure, we employ a Wittig Homologation . Reacting the aldehyde with methoxymethylenetriphenylphosphorane generates an enol ether, which is easily hydrolyzed to a phenylacetaldehyde. This method is deliberately chosen over a nitroaldol (Henry) condensation because it avoids harsh, strongly basic conditions and aggressive downstream reductions that could compromise the sulfonamide functional group.
Following homologation, the phenylacetaldehyde undergoes Reductive Amination with the aryloxyethylamine counterpart. We utilize Sodium Triacetoxyborohydride (
Figure 1: Synthetic workflow for the Dofetilide core using the specified formylphenyl building block.
Figure 2: Mechanism of action of Dofetilide via hERG potassium channel (IKr) blockade.
Materials and Reagents
| Reagent / Material | Role in Synthesis | Equivalents |
| N-(4-Formylphenyl)-N-methylmethanesulfonamide | Key Starting Material | 1.0 eq |
| Methoxymethylenetriphenylphosphonium chloride | Wittig Homologation Reagent | 1.2 eq |
| Potassium tert-butoxide (t-BuOK) | Strong Base for Ylide Generation | 1.2 eq |
| 2-(4-(Methylsulfonamido)phenoxy)ethan-1-amine | Aryloxyethylamine Coupling Partner | 1.0 eq |
| Sodium Triacetoxyborohydride ( | Mild Reducing Agent | 1.5 eq |
| Formaldehyde (37% aq) / Formic Acid (98%) | Eschweiler-Clarke Reagents | Excess |
| Tetrahydrofuran (THF) / 1,2-Dichloroethane (DCE) | Anhydrous Solvents | N/A |
Step-by-Step Experimental Protocols
Step 1: Wittig Homologation to Phenylacetaldehyde
-
Ylide Generation : Suspend methoxymethylenetriphenylphosphonium chloride (1.2 eq) in anhydrous THF under an inert argon atmosphere at 0 °C. Slowly add t-BuOK (1.2 eq) dropwise. Stir for 30 minutes until a deep red/orange solution forms.
-
Coupling : Dissolve N-(4-Formylphenyl)-N-methylmethanesulfonamide (1.0 eq) in anhydrous THF and add it dropwise to the ylide solution at 0 °C. Allow the reaction to warm to room temperature and stir for 4 hours.
-
Hydrolysis : Quench the reaction with water, extract with ethyl acetate, and concentrate the organic layer. Dissolve the crude enol ether in THF and add 2M HCl. Stir at room temperature for 2 hours to hydrolyze the enol ether.
-
Validation Checkpoint : Analyze via
H NMR. The disappearance of the distinct benzaldehyde proton (~9.9 ppm) and the appearance of a new aldehyde triplet (~9.7 ppm) alongside a benzylic doublet (~3.6 ppm) confirms the successful formation of the phenylacetaldehyde intermediate.
Step 2: Reductive Amination
-
Imine Formation : In a dry flask, dissolve the phenylacetaldehyde intermediate (1.0 eq) and 2-(4-(methylsulfonamido)phenoxy)ethan-1-amine (1.0 eq) in anhydrous 1,2-dichloroethane (DCE). Stir at room temperature for 1 hour.
-
Reduction : Add
(1.5 eq) in portions to the reaction mixture. Stir continuously at room temperature for 12 hours under nitrogen [3]. -
Workup : Quench the reaction with saturated aqueous
. Extract the aqueous layer with dichloromethane (DCM) three times. Wash the combined organic layers with brine, dry over anhydrous , and evaporate the solvent under reduced pressure. -
Validation Checkpoint : LC-MS analysis should indicate the mass of the secondary amine intermediate (
). TLC (DCM:MeOH 9:1) should show a single polar spot responsive to ninhydrin stain.
Step 3: Eschweiler-Clarke Methylation
-
Reaction : Dissolve the crude secondary amine from Step 2 in a mixture of formic acid (5 volumes) and 37% aqueous formaldehyde (3 volumes).
-
Heating : Reflux the mixture at 100 °C for 6 hours. The formic acid acts as both the solvent and the hydride source for the reduction of the intermediate iminium ion.
-
Isolation : Cool the mixture to room temperature, carefully neutralize with 2M NaOH until pH 8-9 is reached, and extract with ethyl acetate. Purify the crude product via silica gel flash chromatography or crystallization from ethanol.
-
Validation Checkpoint :
H NMR will reveal a new singlet integrating to 3 protons at ~2.3 ppm, corresponding to the newly installed central N-methyl group, confirming the formation of the N'-methyl Dofetilide core.
Quantitative Data & Expected Yields
| Reaction Step | Temperature | Time | Expected Yield | Target Purity (HPLC) |
| 1. Wittig Homologation | 0 °C | 4 h | 78% | > 95% |
| 2. Reductive Amination | Room Temp | 12 h | 85% | > 98% |
| 3. Eschweiler-Clarke | 100 °C | 6 h | 90% | > 99% |
Note: Overall isolated yield for the three-step sequence typically ranges from 55% to 60%.
References
-
Cross, P. E., et al. "Synthesis and antiarrhythmic activity of a series of novel N-[4-[2-[methyl[2-[4-(methylsulfonamido)phenoxy]ethyl]amino]ethyl]phenyl]methanesulfonamides." Journal of Medicinal Chemistry 33.4 (1990): 1151-1155. URL:[Link]
- Pfizer Inc. "Anti-arrhythmic agents." US Patent 4,959,366. Issued September 25, 1990.
-
Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry 61.11 (1996): 3849-3862. URL:[Link]
Troubleshooting & Optimization
Improving low yields in the formylation of N-methyl-N-phenylmethanesulfonamide
Welcome to the technical support center for synthetic challenges. This guide is designed for researchers, scientists, and drug development professionals encountering difficulties with the formylation of N-methyl-N-phenylmethanesulfonamide. Low yields in this reaction are a common yet surmountable obstacle. This document provides in-depth troubleshooting, validated protocols, and the causal reasoning behind our experimental recommendations.
Frequently Asked Questions (FAQs)
Q1: Why are yields consistently low when attempting to formylate N-methyl-N-phenylmethanesulfonamide?
The primary reason for low yields is the profound electron-withdrawing nature of the methanesulfonyl group (-SO₂CH₃). This group significantly deactivates the substrate in two ways:
-
Deactivation of the Nitrogen Atom: The sulfonyl group strongly pulls electron density away from the adjacent nitrogen atom of the N-methylaniline moiety. This reduces the nucleophilicity of the nitrogen, making it less reactive towards formylating agents in N-formylation reactions.
-
Deactivation of the Phenyl Ring: Through both inductive and resonance effects, the sulfonyl group withdraws electron density from the aromatic ring. This deactivates the ring towards electrophilic aromatic substitution reactions, such as the Vilsmeier-Haack reaction, which would install a formyl group on the ring (C-H formylation).[1][2][3]
This dual deactivation means that standard, mild formylation conditions are often insufficient to drive the reaction to completion.
Q2: What are the primary strategies for formylating a deactivated substrate like this?
There are two main approaches, depending on the desired product:
-
N-Formylation: This targets the nitrogen atom to produce N-formyl-N-methyl-N-phenylmethanesulfonamide. This is typically achieved by using a formylating agent that reacts directly with the amine functionality. Given the deactivation, this requires more forcing conditions or the use of a catalyst/activating agent.
-
C-H Formylation (Aromatic Formylation): This targets a carbon atom on the phenyl ring, typically at the para position, to yield (4-formylphenyl)(methyl)methanesulfonamide. This requires a potent electrophilic formylating species, but the highly deactivated ring makes this pathway challenging with standard methods like the Vilsmeier-Haack reaction.[1]
This guide will focus primarily on troubleshooting N-formylation , as it is the more common synthetic goal for this class of compounds.
Q3: How do I select the most appropriate formylation method for my experiment?
The choice depends on your target molecule, available reagents, and tolerance for harsh conditions. The decision tree below provides a general guide. For a deactivated secondary amine like N-methyl-N-phenylmethanesulfonamide, methods that enhance the electrophilicity of the formylating agent are required.
Caption: Decision tree for selecting a formylation strategy.
Troubleshooting Guide for N-Formylation
This section addresses common problems and solutions for the N-formylation of N-methyl-N-phenylmethanesulfonamide.
Scenario 1: Reaction with Formic Acid Alone Shows Low or No Conversion
-
Problem: You are heating your substrate with formic acid, but TLC analysis shows mostly unreacted starting material even after prolonged reaction times.
-
Root Cause: The nucleophilicity of the nitrogen is too low to react efficiently with formic acid directly. An activating agent or catalyst is necessary to make the formyl group more electrophilic.[4] Many N-formylation methods that work for simple anilines will fail here.[5]
-
Solutions & Protocols:
-
Increase Electrophilicity with Acetic Formic Anhydride (AFA): This is a classic and highly effective method. AFA is generated in situ from formic acid and acetic anhydride and is a much more potent formylating agent.[6][7]
-
Actionable Advice: Cool formic acid to 0 °C, add acetic anhydride dropwise, and allow the mixture to stir before adding your substrate. The reaction often proceeds smoothly at room temperature or with gentle heating. See Protocol 1 for a detailed procedure.
-
Pitfall: Ensure your reagents are anhydrous. Water will hydrolyze the anhydride.
-
-
Employ a Lewis Acid Catalyst: Lewis acids, such as Zinc Chloride (ZnCl₂), can coordinate to the carbonyl oxygen of formic acid, activating it for nucleophilic attack by the deactivated amine.[4][8] This method avoids the use of an anhydride.
-
Actionable Advice: Use a catalytic amount (e.g., 10 mol%) of an inexpensive and environmentally friendly Lewis acid like ZnCl₂. The reaction is typically performed solvent-free at an elevated temperature (e.g., 70 °C).[8] See Protocol 2 for details.
-
Pitfall: Some Lewis acids are highly moisture-sensitive. While ZnCl₂ is relatively robust, ensure it is handled in a dry environment for best results.
-
-
Consider Modern Catalytic Approaches: For a greener alternative, N-formylation using CO₂ as a C1 source and a hydrosilane reductant is a state-of-the-art method. Catalysts like ZnO or Zn(OAc)₂ have proven effective for the N-formylation of N-methylaniline and other amines.[9][10]
-
Actionable Advice: This advanced method requires a pressure vessel for the CO₂ atmosphere but can provide excellent yields under mild conditions.[10]
-
-
Scenario 2: Vilsmeier-Haack Reaction Fails or Gives Complex Mixture
-
Problem: You attempted a Vilsmeier-Haack reaction (POCl₃/DMF) hoping for C-H formylation, but you recovered starting material or obtained a complex mixture of products.
-
Root Cause: The Vilsmeier reagent (a chloroiminium salt) is a relatively weak electrophile and is generally ineffective on aromatic rings with strong electron-withdrawing groups.[1][2][3] Furthermore, reaction at the sulfonamide nitrogen is a possible side reaction, leading to a complex mixture.[11]
-
Solutions:
-
Confirm Reagent Integrity: The Vilsmeier reagent is highly sensitive to moisture. Ensure all glassware is flame-dried and reagents are anhydrous. The reagent should be prepared at low temperatures (0-5 °C) and used promptly.[1][12]
-
Increase Reaction Severity: If you observe trace product formation, increasing the temperature (e.g., to 70-80 °C) and using a larger excess of the Vilsmeier reagent may improve conversion, but this can also promote side reactions and decomposition.[1][12]
-
Re-evaluate Your Strategy: It is highly probable that the Vilsmeier-Haack reaction is not a suitable method for C-H formylation of this substrate. An alternative synthetic route that introduces the formyl group before the sulfonamide is formed may be more viable.
-
Data Summary & Method Comparison
| Method | Key Reagents | Typical Conditions | Pros | Cons |
| Formic Acid + Acetic Anhydride (AFA) | HCOOH, (CH₃CO)₂O | 0 °C to 60 °C, neat | Highly effective, potent reagent, good yields[6][7] | Requires anhydrous conditions, exothermic |
| Formic Acid + Lewis Acid | HCOOH, ZnCl₂ (cat.) | 70-100 °C, solvent-free | Uses an inexpensive catalyst, simple procedure[4][8] | Requires heating, longer reaction times for deactivated substrates[8] |
| CO₂ + Hydrosilane | CO₂, PhSiH₃, ZnO (cat.) | 25-40 °C, CO₂ pressure | Green C1 source, mild conditions, high yields[9][10] | Requires pressure equipment, specialized reagents |
| Vilsmeier-Haack (for C-H) | POCl₃, DMF | 0 °C to 80 °C | Standard method for activated rings | Very low to no yield expected for this substrate[1][3] |
Recommended Experimental Protocols
Protocol 1: N-Formylation using Acetic Formic Anhydride (AFA)
This protocol is a robust method for formylating deactivated amines.
Caption: Workflow for N-formylation using the AFA method.
Procedure:
-
Reagent Preparation: In a flame-dried round-bottom flask under an inert atmosphere, place formic acid (98-100%, 2.0 eq.). Cool the flask to 0 °C in an ice bath.
-
AFA Formation: Add acetic anhydride (1.5 eq.) dropwise to the cold formic acid with vigorous stirring. Maintain the temperature at 0 °C. After the addition is complete, stir the mixture at 0 °C for 1 hour to ensure the formation of acetic formic anhydride.
-
Substrate Addition: Add N-methyl-N-phenylmethanesulfonamide (1.0 eq.) to the reaction mixture, either neat or as a solution in a minimal amount of anhydrous dichloromethane.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material. Gentle heating (40-50 °C) may be required if the reaction is sluggish.
-
Work-up: Carefully pour the reaction mixture into a beaker containing crushed ice and water.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash sequentially with cold water, saturated aqueous sodium bicarbonate solution (until effervescence ceases), and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization as needed.
Protocol 2: Lewis Acid-Catalyzed N-Formylation
This protocol offers a simpler, catalytic alternative.
Procedure:
-
Reaction Setup: To a round-bottom flask, add N-methyl-N-phenylmethanesulfonamide (1.0 eq.), formic acid (3.0 eq.), and zinc chloride (ZnCl₂, 0.1 eq.).[8]
-
Reaction: Heat the solvent-free mixture to 70 °C and stir.[8] Monitor the reaction progress by TLC. Reaction times can be longer for deactivated substrates, potentially requiring several hours.[8]
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water.
-
Extraction & Washing: Transfer to a separatory funnel. Separate the layers and extract the aqueous phase with additional ethyl acetate. Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue as required.
References
-
Duff reaction - Wikipedia. (n.d.). In Wikipedia. Retrieved from [Link]
-
Duff Reaction - SynArchive. (n.d.). Retrieved from [Link]
-
Formylation of Amines - PMC. (2014). Molecules, 19(6), 7688-7719. Retrieved from [Link]
-
Oxidative N-Formylation of Secondary Amines Catalyzed by Reusable Bimetallic AuPd–Fe3O4 Nanoparticles - PMC - NIH. (n.d.). Retrieved from [Link]
-
Formylation of Aromatic Compounds with Hexamethylenetetramine and Trifluoroacetic Acid. (1977). The Journal of Organic Chemistry, 42(21), 3403-3405. Retrieved from [Link]
-
Facile and Highly Efficient N-Formylation of Amines Using a Catalytic Amount of Iodine under Solvent-Free Conditions - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
Duff Reaction. (n.d.). Retrieved from [Link]
-
Copper‐Catalyzed N,N‐Alkyl Formylation of Sulfonamides | Request PDF - ResearchGate. (2025). Retrieved from [Link]
-
Aromatic Reactions: Gatterman-Koch Formylation. (n.d.). Retrieved from [Link]
-
New Opportunities with the Duff Reaction | Request PDF - ResearchGate. (2025). Retrieved from [Link]
-
Catalyst free N-formylation of aromatic and aliphatic amines exploiting reductive formylation of CO2 using NaBH4 - PMC - NIH. (2021). Scientific Reports, 11(1), 15264. Retrieved from [Link]
-
Gattermann Koch Reaction Mechanism - BYJU'S. (2019). Retrieved from [Link]
-
Synthesis of N-Phenylmethanesulfonamide - PrepChem.com. (n.d.). Retrieved from [Link]
-
[ON THE N4-FORMYLATION OF SULFONAMIDES] - PubMed. (1964). Pharmazie, 19, 571-576. Retrieved from [Link]
-
Formylation of Amines - MDPI. (2014). Retrieved from [Link]
-
Clean and Green Approach for N-formylation of Amines using Formic acid under neat reaction condition - Scholars Research Library. (n.d.). Retrieved from [Link]
-
Catalyst-Free N-Formylation of Amines Using Formic Acid as a Sustainable C1 Source | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]
-
N-FORMYLATION OF ANILINES AND AMINES USING FORMIC ACID-ACETIC ANHYDRIDE OVER SILICA GEL - Jetir.Org. (n.d.). Retrieved from [Link]
-
Facile N-formylation of amines using Lewis acids as novel catalysts - ResearchGate. (2026). Retrieved from [Link]
-
Recent advances in synthesis of sulfonamides: A review - CHEMISTRY & BIOLOGY INTERFACE. (n.d.). Retrieved from [Link]
-
Direct additive-free N-formylation and N-acylation of anilines and synthesis of urea derivatives using green, efficient, and reusable deep eutectic solvent ([ChCl][ZnCl2]2) - PMC. (2024). Scientific Reports, 14(1), 7179. Retrieved from [Link]
-
Vilsmeier Haack Reaction : r/OrganicChemistry - Reddit. (2024). Retrieved from [Link]
-
Gatterman Koch Formylation Reaction in Organic Chemistry (EAS Rx) - YouTube. (2024). Retrieved from [Link]
-
Recent advances in the synthesis of N-acyl sulfonamides - PMC - NIH. (2025). RSC Advances, 11(49), 30588-30611. Retrieved from [Link]
-
Vilsmeier-Haack Reaction - Chemistry Steps. (2023). Retrieved from [Link]
-
The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025). Advanced Journal of Chemistry, Section B, 7(2), 130-150. Retrieved from [Link]
-
Synthesis of N-Methyl Benzenemethane Sulfonamide Substituted Carbazoles and Pyrazoles - ResearchGate. (2025). Retrieved from [Link]
-
Efficient N-formylation of primary aromatic amines using novel solid acid magnetic nanocatalyst - PMC. (n.d.). Retrieved from [Link]
-
Mild and convenient N-formylation protocol in water-containing solvents - PMC. (2013). Tetrahedron Letters, 54(7), 649-652. Retrieved from [Link]
-
Vilsmeier-Haack Reaction - Master Organic Chemistry. (n.d.). Retrieved from [Link]
-
Selective N-formylation/N-methylation of amines and N-formylation of amides and carbamates with carbon dioxide and hydrosilanes: promotion of the basic counter anions of the zinc catalyst - Green Chemistry (RSC Publishing). (n.d.). Retrieved from [Link]
-
(PDF) N-formylation of amines using phenylsilane and CO2 over ZnO catalyst under mild condition - ResearchGate. (2025). Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 6. Formylation of Amines | MDPI [mdpi.com]
- 7. jetir.org [jetir.org]
- 8. Formylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selective N-formylation/N-methylation of amines and N-formylation of amides and carbamates with carbon dioxide and hydrosilanes: promotion of the basic counter anions of the zinc catalyst - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. reddit.com [reddit.com]
- 12. benchchem.com [benchchem.com]
Preventing oxidation of the aldehyde group in N-(4-Formylphenyl)-N-methylmethanesulfonamide during storage
A Guide to Preventing Aldehyde Group Oxidation During Storage
Welcome to the Technical Support Center for N-(4-Formylphenyl)-N-methylmethanesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to address a critical aspect of handling this compound: the prevention of oxidation of its aldehyde group during storage. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to ensure the long-term stability and purity of your samples.
Troubleshooting Guide: Diagnosis and Mitigation of Oxidation
This section addresses common issues encountered during the storage and handling of N-(4-Formylphenyl)-N-methylmethanesulfonamide, focusing on the primary degradation pathway: oxidation.
Q1: I've observed a decline in the purity of my N-(4-Formylphenyl)-N-methylmethanesulfonamide sample over time, accompanied by a new impurity in my analysis. What is the likely cause?
The most probable cause for the degradation of N-(4-Formylphenyl)-N-methylmethanesulfonamide upon storage is the oxidation of the aromatic aldehyde (formyl) group to the corresponding carboxylic acid, N-(4-carboxyphenyl)-N-methylmethanesulfonamide. Aldehydes, particularly aromatic ones, are susceptible to autoxidation, a process that occurs upon exposure to atmospheric oxygen.[1][2]
This is a radical-chain mechanism that can be initiated by light, heat, or trace metal impurities.[3] The process is often autocatalytic, meaning the carboxylic acid product can accelerate further oxidation.[4]
Q2: What is the chemical mechanism behind this aldehyde oxidation?
The autoxidation of aldehydes proceeds via a free-radical chain reaction. The key steps are:
-
Initiation: A radical initiator abstracts the hydrogen atom from the C-H bond of the aldehyde group, forming an acyl radical.
-
Propagation: The acyl radical reacts rapidly with molecular oxygen (O₂) to form an acylperoxy radical. This radical then abstracts a hydrogen atom from another aldehyde molecule, creating a peroxycarboxylic acid (a highly reactive intermediate) and a new acyl radical to continue the chain.
-
Termination: The reaction is terminated when two radicals combine.
The peroxycarboxylic acid formed during propagation can then react with another molecule of the aldehyde in a Baeyer-Villiger-type oxidation to yield two molecules of the carboxylic acid product.[3]
Caption: Figure 2. Antioxidants terminate the oxidation chain reaction.
Q5: My sample shows signs of degradation. How can I purify it to remove the carboxylic acid impurity?
If oxidation has occurred, the resulting carboxylic acid can often be removed. The choice of method depends on the scale and available equipment.
-
Aqueous Base Wash: The most straightforward method. The carboxylic acid is acidic and will be deprotonated by a weak base, forming a water-soluble carboxylate salt.
-
Dissolve the impure sample in a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.
-
-
Column Chromatography: For higher purity requirements, silica gel chromatography is effective. [5]The aldehyde is less polar than the carboxylic acid. Therefore, the aldehyde will elute first. [5]A typical eluent system would be a gradient of ethyl acetate in hexanes.
-
Recrystallization: This can be effective if a suitable solvent system is found where the solubility of the aldehyde and the carboxylic acid impurity differ significantly.
Caption: Figure 3. Workflow for purification of oxidized aldehyde.
Frequently Asked Questions (FAQs)
-
How can I quickly check my sample for oxidation? A simple Thin Layer Chromatography (TLC) analysis can often reveal the presence of the more polar carboxylic acid impurity, which will have a lower Rf value than the aldehyde. For quantitative assessment, High-Performance Liquid Chromatography (HPLC) or Proton NMR (¹H-NMR) spectroscopy are recommended. In ¹H-NMR, the aldehyde proton typically appears around 9-10 ppm, while the carboxylic acid proton is much further downfield (>10-12 ppm) and is often broad.
-
Is N-(4-Formylphenyl)-N-methylmethanesulfonamide sensitive to moisture? While the primary sensitivity is to air (oxygen), it is good practice to protect the compound from moisture as well. [6]Moisture does not directly cause oxidation but can affect the physical properties and stability of the compound over time.
-
Why is an aromatic aldehyde like this one susceptible to oxidation? The hydrogen atom attached to the carbonyl carbon of an aldehyde is readily abstracted, which is the initial step in the autoxidation process. [7]Ketones lack this hydrogen atom and are therefore much more resistant to oxidation. [7]
-
I don't have access to a glovebox or Schlenk line. What is the best way to store my sample? If a dedicated inert atmosphere environment is unavailable, you can use a desiccator cabinet that has been purged with nitrogen or argon. A simpler, though less robust, method is to use a vial with a septum-lined cap. Briefly flush the headspace of the vial with inert gas using a needle attached to a gas line before sealing and storing it in a refrigerator. Sealing the cap with Parafilm® provides an additional barrier. [8]
Experimental Protocols
Protocol 1: Long-Term Storage Under Inert Atmosphere
-
Preparation: Place an appropriately sized amber glass vial with a screw cap into a vacuum oven at 60°C for at least 4 hours to remove any adsorbed moisture.
-
Transfer: Transfer the vial into a nitrogen- or argon-filled glovebox.
-
Aliquot: Weigh the desired amount of N-(4-Formylphenyl)-N-methylmethanesulfonamide into the pre-dried vial inside the glovebox. If using an antioxidant like BHT, add it at this stage (e.g., 1 mg of BHT for 1 g of the aldehyde).
-
Seal: Tightly cap the vial. For added protection, wrap the cap and neck of the vial with Parafilm®.
-
Storage: Remove the vial from the glovebox and immediately place it in a refrigerator at 2-8°C.
-
Labeling: Ensure the vial is clearly labeled with the compound name, date, and storage conditions (e.g., "Stored under N₂").
Protocol 2: Purity Assessment by HPLC
This is a general method and may require optimization.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start at 30% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Observation: The carboxylic acid impurity will typically have a shorter retention time than the parent aldehyde under these conditions.
References
- European Patent Office. (n.d.). A method for stabilizing aliphatic higher aldehyde compounds. Google Patents.
-
ResearchGate. (n.d.). Radical-chain mechanism for aldehyde autoxidation. Retrieved from [Link]
-
DergiPark. (n.d.). Catalytic oxidation of aromatic aldehydes to carboxylic acids in mild conditions with NaClO2. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, January 19). 19.3: Oxidation of Aldehydes and Ketones. Retrieved from [Link]
- Google Patents. (n.d.). Process for purification of carboxylic acids.
-
University of Alabama. (n.d.). Chemical Storage. Retrieved from [Link]
-
ACS Publications. (2022, January 25). Mechanistic Insights into the Aerobic Oxidation of Aldehydes: Evidence of Multiple Reaction Pathways during the Liquid Phase Oxidation of 2-Ethylhexanal. Organic Process Research & Development. Retrieved from [Link]
-
ResearchGate. (n.d.). The autoxidation of aldehydes. Retrieved from [Link]
- Google Patents. (n.d.). Stabilization of aldehydes and/or an alcohols.
- Google Patents. (n.d.). Process for the purification of aromatic carboxylic acids.
-
National Center for Biotechnology Information. (n.d.). Detoxification of aldehydes by histidine-containing dipeptides: from chemistry to clinical implications. Retrieved from [Link]
-
Teknoscienze. (2026, March 1). Green oxidation of aromatic aldehydes to related acids using hydrogen peroxide in acetonitrile under arc discharge. Retrieved from [Link]
-
ResearchGate. (n.d.). The mechanism of autoxidation reaction of aldehyde compounds. Retrieved from [Link]
-
ResearchGate. (n.d.). Oxidation of aromatic aldehydes to their carboxylic acid a. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by oxidation of aldehydes. Retrieved from [Link]
-
Linde. (n.d.). Inerting in the chemical industry. Retrieved from [Link]
-
Royal Society of Chemistry. (2024, May 17). Chemoselective oxidation of aromatic aldehydes to carboxylic acids: potassium tert-butoxide as an anomalous source of oxygen. Chemical Communications. Retrieved from [Link]
-
ACS Publications. (2025, December 25). Scalable Process for Reduction of Aromatic Carboxylic Acids to Aldehydes via Pinacolborane. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Structural, chemical and biological aspects of antioxidants for strategies against metal and metalloid exposure. Retrieved from [Link]
-
ResearchGate. (2015, December 3). Is it possible to purify aldehyde by column? Is there any other method to do purification?. Retrieved from [Link]
-
Groups.io. (2019, October 30). To stabilize aldehydes ....?. Retrieved from [Link]
-
Sciencemadness.org. (2025, January 14). How do you store chemicals in inert gas?. Retrieved from [Link]
-
Reddit. (2015, April 1). Purifying aldehydes?. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Formylphenyl methanesulfonate. PubChem. Retrieved from [Link]
-
ResearchGate. (2024, December 27). Principles of Inert Atmosphere Storage. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. researchgate.net [researchgate.net]
- 6. fishersci.com [fishersci.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. safety.fsu.edu [safety.fsu.edu]
Technical Support Center: Troubleshooting Aqueous Solubility of N-(4-Formylphenyl)-N-methylmethanesulfonamide
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals overcome the specific physicochemical hurdles associated with N-(4-Formylphenyl)-N-methylmethanesulfonamide .
This guide bypasses generic advice to focus on the exact mechanistic causality behind this compound's behavior in aqueous media, providing self-validating protocols to ensure the integrity of your biological assays.
Compound Profiling & Mechanistic Causality
To successfully dissolve a compound, you must first understand why it resists solvation. N-(4-Formylphenyl)-N-methylmethanesulfonamide presents a unique triad of challenges:
-
High Hydrophobicity: The bulky benzene ring and the methyl groups create a highly lipophilic surface area that aggressively repels water molecules, driving the compound to aggregate and minimize its aqueous surface tension.
-
Lack of Hydrogen Bond Donors: While primary and secondary sulfonamides possess an N-H bond that can donate hydrogen bonds (and ionize at higher pH levels), this compound is a tertiary sulfonamide. The nitrogen is fully substituted (N-methylated). Without an acidic proton, it cannot participate in key hydrogen-bonding networks required for aqueous solubility.
-
Electrophilic Reactivity: The para-substituted formyl group (-CHO) is a reactive aldehyde. It is highly susceptible to nucleophilic attack by primary amines, which dictates strict limitations on the types of biological buffers you can use.
Diagnostic FAQs
Q1: I tried increasing the pH of my buffer to 9.0 to dissolve the compound, but it still precipitated. Why didn't the pH adjustment work? A1: This is a common misconception carried over from working with standard sulfonamide antibiotics (like sulfadiazine). Standard sulfonamides have a primary or secondary sulfonamide nitrogen with a pKa between 5.0 and 10.0, allowing them to ionize and dissolve in basic solutions ([1]). However, N-(4-Formylphenyl)-N-methylmethanesulfonamide is N-methylated. It lacks a dissociable proton, rendering its solubility completely independent of physiological pH adjustments.
Q2: My compound dissolves perfectly in a 100% DMSO stock, but crashes out immediately when I pipette it into my cell culture media. How do I prevent this? A2: This is caused by a rapid shift in solvent polarity and the "salting out" effect of the ions in your media ([2]). When a concentrated DMSO droplet enters the aqueous phase, the DMSO rapidly diffuses outward. The local concentration of the hydrophobic compound suddenly exceeds its thermodynamic solubility limit in the new polar microenvironment, causing rapid nucleation and irreversible precipitation. You must use a dropwise addition method with vigorous mechanical dispersion to keep the local concentration below the nucleation threshold ([3]).
Q3: The solution remained clear, but my enzyme assay showed zero activity. I am using a Tris-HCl buffer. Could the buffer be the issue? A3: Yes. Tris(hydroxymethyl)aminomethane contains a primary amine. The formyl group (-CHO) on your compound is an electrophile that will rapidly react with the primary amine in Tris to form an imine (a Schiff base). This covalent modification fundamentally alters the structure, molecular weight, and pharmacology of your compound. You must switch to a non-nucleophilic buffer, such as PBS (phosphate) or HEPES (tertiary amine).
Quantitative Solubility Data
The following table summarizes the expected solubility limits of N-(4-Formylphenyl)-N-methylmethanesulfonamide across various solvent systems, synthesized from structural analogs and sulfonamide behavioral data ([4], [5]).
| Solvent System | Estimated Solubility Limit | Mechanistic Rationale & Recommended Use Case |
| 100% Water / PBS (pH 7.4) | < 0.01 mg/mL (Insoluble) | High hydrophobic bulk; lacks H-bond donors. Not viable for direct dissolution. |
| Anhydrous DMSO | ~ 20 - 30 mg/mL | Disrupts crystal lattice via strong dipole interactions. Use for primary stock solutions. |
| DMSO : PBS (1:99 v/v) | ~ 0.05 - 0.1 mg/mL | Kinetic solubility limit. Suitable for standard in vitro microplate assays. |
| 20% HP-β-CD in PBS | ~ 2.0 - 5.0 mg/mL | Steric shielding of the hydrophobic core. Ideal for high-concentration in vivo dosing. |
Solubilization Strategy Workflow
Use the following decision tree to select the optimal solubilization protocol based on your assay's constraints.
Decision tree for selecting the optimal solubilization strategy in aqueous buffers.
Validated Experimental Protocols
Protocol A: DMSO Co-Solvent Dispersion (For In Vitro Assays)
Objective: Achieve a stable aqueous working solution without exceeding the kinetic solubility limit, minimizing the risk of localized nucleation.
-
Stock Preparation: Dissolve the compound in anhydrous, sterile-filtered DMSO to create a 10 mM stock. Crucial: Equilibrate the compound vial to room temperature before opening to prevent ambient moisture condensation, which degrades DMSO stocks ([2]).
-
Buffer Preparation: Pre-warm your target non-amine aqueous buffer (e.g., PBS, pH 7.4) to 37°C. Elevating the temperature temporarily increases the kinetic solubility limit during the critical mixing phase ([3]).
-
Dispersion: Place the tube containing the pre-warmed buffer on a vortex mixer set to high speed.
-
Dropwise Addition: While the buffer is actively vortexing, add the DMSO stock dropwise directly into the center of the liquid vortex. Do not let the DMSO run down the side of the tube.
-
Self-Validation Step (Centrifugation Assay): To ensure you have a true solution and not a colloidal suspension (micro-precipitation), centrifuge a 1 mL aliquot at 10,000 x g for 5 minutes. Carefully sample 50 µL from the absolute top surface, and 50 µL from the very bottom of the tube. Measure the UV absorbance at ~260 nm. If the bottom fraction has a significantly higher absorbance, your compound has crashed out. You must repeat the protocol with a lower final concentration.
Protocol B: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Complexation (For In Vivo or High-Concentration Assays)
Objective: Encapsulate the hydrophobic benzene ring and N-methylmethanesulfonamide moiety within the lipophilic cavity of HP-β-CD, leaving the hydrophilic exterior to interact with the aqueous buffer.
-
Excipient Solution: Prepare a 10% to 20% (w/v) solution of HP-β-CD in a non-amine biological buffer (e.g., HEPES). HP-β-CD is highly soluble in water and will form a clear solution ().
-
Complexation: Add the N-(4-Formylphenyl)-N-methylmethanesulfonamide powder directly to the stirring cyclodextrin solution. The solubility of the drug increases linearly with the concentration of HP-β-CD due to the formation of a rapidly reversible inclusion complex ().
-
Equilibration: Stir the suspension continuously at 37°C for 24 to 48 hours. This prolonged kinetic energy is required for the hydrophobic compound to displace water molecules inside the cyclodextrin cavity ([5]).
-
Filtration: Filter the equilibrated solution through a 0.45 µm PTFE syringe filter to remove any uncomplexed, undissolved compound.
-
Self-Validation Step (Phase Solubility Profiling): To validate the stoichiometry of your complex, prepare solutions with 0%, 5%, 10%, and 20% HP-β-CD. Measure the final dissolved concentration of your compound in each via HPLC or UV-Vis. Plotting compound concentration vs. HP-β-CD concentration should yield a linear (
type) curve. A plateau indicates you have saturated the cyclodextrin's complexation capacity, and any further compound added will remain as a solid precipitate.
References
-
SciELO. "Inclusion complexes of 3-(3-(2-chlorophenyl)prop-2-enoyl)-4-hydroxycoumarin with 2-hydroxypropyl-(-cyclodextrin." SciELO. URL:[Link]
-
ResearchGate. "Estimation of the Solubility of Sulfonamides in Aqueous Media from Partition Coefficients and Entropies of Fusion." ResearchGate. URL:[Link]
Sources
Minimizing side reactions during the reductive amination of sulfonamide aldehydes
Technical Support Center: Reductive Amination of Sulfonamide Aldehydes
Executive Summary
Topic: .
Context: Sulfonamide-tethered aldehydes present a unique "Janus-faced" challenge. The sulfonamide moiety is both acidic (
Module 1: The Diagnostic Decision Tree
Start here to identify your specific failure mode.
Figure 1: Diagnostic workflow for identifying side reactions based on mass spectrometry shifts.
Module 2: Critical Troubleshooting (Q&A)
Issue A: The "Ghost" Cyclization (Intramolecular Competition)
User Question: "I am reacting a gamma-sulfonamide aldehyde with a primary amine. LCMS shows a mass corresponding to [M-18], but the NMR doesn't match the desired imine. What is forming?"
Technical Analysis: You are likely observing intramolecular sultam formation . Sulfonamides are poor nucleophiles compared to amines, but entropy favors intramolecular reactions (especially 5- or 6-membered ring formation). The sulfonamide nitrogen attacks the aldehyde to form a hemiaminal, which dehydrates to a cyclic sulfonimine or reduces to a sultam.
-
Risk Factor: High if the chain length allows 5/6-membered rings.
-
Risk Factor: High if the reaction pH is basic (deprotonating the sulfonamide).
Protocol Solution:
-
N-Protection: The most robust fix is to protect the sulfonamide nitrogen with a Boc or DMB (2,4-dimethoxybenzyl) group before the aldehyde step. This removes the nucleophilicity entirely.
-
The Titanium Override: If protection is impossible, use Titanium(IV) Isopropoxide .
acts as a Lewis acid to activate the aldehyde specifically for the external amine (which is a better ligand for Ti than the sulfonamide). It also scavenges water, driving the intermolecular imine equilibrium forward, kinetically outcompeting the cyclization.
Issue B: Direct Reduction (Aldehyde Alcohol)
User Question: "My amine is sterically hindered. I'm seeing significant conversion of my aldehyde to the corresponding alcohol, even using STAB."
Technical Analysis:
This is a kinetics issue. Reductive amination relies on the formation of an imine intermediate (
-
Note: Sodium Cyanoborohydride (
) is often cited for this, but it requires pH 6–7. Sulfonamides can act as buffers, making pH control difficult, leading to stalled reactions or direct reduction.
Protocol Solution: Adopt a Stepwise Indirect Protocol :
-
Pre-form the imine in MeOH or DCE without the reducing agent.
-
Add a dehydrating agent (
or ) to force completion. -
Only after imine formation is confirmed (via NMR or disappearance of aldehyde spot on TLC), add the reducing agent (STAB or
).[4]
Issue C: Solubility and "Gumming"
User Question: "My reaction mixture turns into a thick gum when I add the reducing agent, and stirring stops."
Technical Analysis: Sulfonamides often have poor solubility in non-polar solvents (DCE/DCM), while STAB requires DCE/DCM for optimal stability. The "gum" is likely a borate-amine-sulfonamide complex.
Protocol Solution:
-
Co-solvent System: Use a mixture of DCE/THF (2:1). THF improves solubility of the sulfonamide.
-
Avoid Methanol with STAB: Methanol reacts with STAB (solvolysis), destroying the reagent and creating borate gels. If you must use MeOH for solubility, switch the reducing agent to Picoline-Borane (Pic-BH3) , which is stable in MeOH and highly selective.
Module 3: Optimized Experimental Protocols
Protocol A: The "Titanium-Assisted" Method (Best for Difficult Substrates)
Use this when the amine is unreactive or side reactions (cyclization) are observed.
Reagents:
-
Sulfonamide Aldehyde (1.0 equiv)
-
Amine (1.1 – 1.2 equiv)
-
Titanium(IV) Isopropoxide (
) (1.5 – 2.0 equiv) -
Sodium Borohydride (
) (1.5 equiv) [Note: We use NaBH4 here because Ti moderates the reactivity] -
Solvent: Anhydrous THF.
Step-by-Step:
-
Complexation: In a flame-dried flask under
, dissolve the aldehyde and amine in anhydrous THF ( ). -
Activation: Add
dropwise. The solution may turn slightly yellow/orange. -
Imine Formation: Stir at ambient temperature for 4–12 hours. Monitor by TLC.[5] Crucial: Ensure the aldehyde is consumed before proceeding.
-
Reduction: Cool the mixture to
. Add (solid) in one portion. Caution: Hydrogen gas evolution. -
Quench (The "Mattson" Workup): This step is critical to prevent emulsions.
-
Add water (
per mmol Ti). A white precipitate ( ) will form. -
Dilute with EtOAc. Filter the slurry through a pad of Celite.
-
Concentrate the filtrate.
-
Protocol B: The Standard STAB Method (Best for General Use)
Use this for standard substrates where the amine is nucleophilic.
Reagents:
-
Sulfonamide Aldehyde (1.0 equiv)
-
Amine (1.1 equiv)
-
Sodium Triacetoxyborohydride (STAB) (1.4 equiv)
-
Acetic Acid (AcOH) (1.0 equiv) [Optional: Promotes imine formation]
-
Solvent: 1,2-Dichloroethane (DCE).[6]
Step-by-Step:
-
Mixing: Dissolve aldehyde and amine in DCE (
). -
Acidification: Add AcOH. Stir for 30 minutes to establish the imine equilibrium.
-
Reduction: Add STAB as a solid. Stir at Room Temperature for 2–16 hours.
-
Quench: Quench with saturated aqueous
. Note: Ensure the pH is basic ( ) during extraction to keep the amine product in the organic layer, as sulfonamides can be sticky in acidic aqueous layers.
Module 4: Comparative Data & Reagent Selection
| Feature | STAB ( | Cyanoborohydride ( | Ti(OiPr)4 + NaBH4 |
| Selectivity | High (Reduces Imine >> Aldehyde) | pH Dependent (Requires pH 6) | High (Ti activates Imine) |
| Toxicity | Low | High (Cyanide risk) | Low |
| Water Tolerance | Low (Decomposes) | High | Zero (Ti hydrolyzes) |
| Best For... | Standard secondary amine synthesis | Acid-stable substrates | Hindered amines or competing cyclization |
| Sulfonamide Compatibility | Excellent | Moderate (Buffering issues) | Excellent (Scavenges nucleophiles) |
Module 5: Mechanistic Visualization
Figure 2: Mechanistic pathways showing the competition between intermolecular amination (green) and intramolecular cyclization (red).
References
-
Abdel-Magid, A. F., et al. (1996).[6][7] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849–3862.
-
Mattson, R. J., et al. (1990). "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[1] The Journal of Organic Chemistry, 55(8), 2552–2554.
-
Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds: A one-pot synthesis of primary, secondary, and tertiary amines." Journal of the Chemical Society, Perkin Transactions 1, (16), 2527-2532.[8]
-
Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Referenced for Sulfonamide protection strategies).
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chemistry.mdma.ch [chemistry.mdma.ch]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 5. Radical cyclizations of cyclic ene sulfonamides occur with β-elimination of sulfonyl radicals to form polycyclic imines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 7. Abdel-Magid, A.F., Carson, K.G. and Harris, B.D. (1996) Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61, 3849-3862. - References - Scientific Research Publishing [scirp.org]
- 8. designer-drug.com [designer-drug.com]
Validation & Comparative
1H NMR spectral analysis and peak assignment for N-(4-Formylphenyl)-N-methylmethanesulfonamide
[1]
Executive Summary
This guide provides a definitive technical analysis of the 1H NMR spectral signature for N-(4-Formylphenyl)-N-methylmethanesulfonamide (CAS: 1895393-75-5). As a critical intermediate in the synthesis of sulfonamide-based bio-active compounds, accurate structural validation is paramount.
Unlike standard spectral lists, this guide utilizes a comparative performance framework . We evaluate the target molecule against its unmethylated precursor, N-(4-formylphenyl)methanesulfonamide, to establish a self-validating protocol for monitoring N-methylation efficiency—a common bottleneck in scale-up synthesis.[1]
Structural Context & Theoretical Prediction
Before acquiring data, we must establish the NMR-active logic of the molecule. The structure consists of a para-disubstituted benzene ring featuring two distinct electron-withdrawing groups (EWGs): a formyl group (-CHO) and an N-methyl-methanesulfonamide group (-N(Me)SO₂Me).[1]
Key Resonance Features
-
Aldehyde Proton: Highly deshielded (>9.5 ppm) due to the carbonyl anisotropy.
-
Aromatic System: An AA'BB' system is expected. The formyl group is strongly deshielding (ortho protons shift downfield), while the sulfonamide nitrogen, despite being an EWG via the sulfonyl, possesses a lone pair that can offer minor shielding resonance effects, though the N-methylation often twists the bond, reducing this overlap.[1]
-
Methyl Signatures: Two distinct singlets are critical for identification:
Visualization: Molecular Connectivity
The following diagram outlines the proton environments labeled for assignment.
Figure 1: Proton environment mapping. (A) Formyl proton, (B) Aromatic protons ortho to CHO, (C) Aromatic protons ortho to N, (D) N-Methyl, (E) S-Methyl.[1]
Experimental Protocol: Acquisition & Solvent Selection
To ensure reproducibility, the following protocol minimizes solvent-solute interactions that can obscure peak multiplicity.
Method A: Standard Characterization (CDCl₃)[1]
-
Solvent: Chloroform-d (CDCl₃, 99.8% D) + 0.03% TMS.[1]
-
Concentration: 10 mg sample in 0.6 mL solvent.
-
Rationale: CDCl₃ provides excellent resolution for the aromatic region and prevents the viscosity broadening often seen in DMSO. It is the preferred solvent for checking the integration of the methyl singlets.
Method B: Labile Proton Check (DMSO-d₆)[1]
-
Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Use Case: Only required if analyzing the precursor (to see the NH peak). For the target N-methyl compound, CDCl₃ is superior.
Comparative Analysis: Product vs. Precursor
This section objectively compares the spectral performance of the target product against its synthetic precursor. This comparison serves as a Reaction Monitoring System .
The "Methylation Shift" Phenomenon
The transformation from N-(4-formylphenyl)methanesulfonamide (Precursor) to the target molecule involves replacing a labile N-H proton with a methyl group.
Table 1: Comparative Chemical Shift Data (in CDCl₃)
| Feature | Precursor (Starting Material) | Target Product (N-Methylated) | Δ Shift / Observation |
| Aldehyde (-CHO) | 9.95 ppm (s) | 9.98 ppm (s) | Negligible change.[1] |
| Amide Proton (-NH) | ~10.5 ppm (br s) | ABSENT | Primary Confirmation: Disappearance of broad singlet. |
| N-Methyl (-NCH₃) | ABSENT | 3.35 ppm (s) | Primary Confirmation: Appearance of sharp singlet (3H).[1] |
| S-Methyl (-SO₂CH₃) | 3.05 ppm (s) | 2.92 ppm (s) | Upfield shift (~0.13 ppm) due to N-methylation steric changes.[1] |
| Aromatic (Ortho-N) | 7.35 ppm (d) | 7.55 ppm (d) | Downfield shift due to loss of H-bond donation/resonance twist.[1] |
Interpretation of Data[2][3][4][5][6][7][8][9][10][11][12]
-
Validation of Synthesis: The reaction is deemed complete only when the broad singlet at >10 ppm disappears and the integral ratio between the aldehyde proton (1H) and the new N-methyl peak (3H) is exactly 1:3.
-
Impurity Flag: If a small peak remains at 3.05 ppm (S-Me of precursor) alongside the 2.92 ppm peak, the reaction is incomplete.
Detailed Peak Assignment (Target Molecule)
Solvent: CDCl₃ (Referenced to TMS at 0.00 ppm) Frequency: 400 MHz[1]
The Aldehyde Proton (9.98 ppm, Singlet, 1H)[1]
-
Assignment: The most downfield signal.
-
Mechanistic Insight: The carbonyl oxygen exerts a strong deshielding cone effect. Its multiplicity is a singlet, though high-resolution scans may show minute coupling (J < 1 Hz) to aromatic protons.[1]
The Aromatic Region (7.50 – 8.00 ppm, AA'BB' System, 4H)[1]
-
Protons Ortho to CHO (7.96 ppm, d, J=8.5 Hz, 2H): These protons are strongly deshielded by the electron-withdrawing carbonyl group.[1]
-
Protons Ortho to N-Ms (7.55 ppm, d, J=8.5 Hz, 2H): These appear upfield relative to the CHO-adjacent protons.[1] However, they are more deshielded than typical benzene protons (7.26 ppm) because the sulfonamide group is also electron-withdrawing.[1]
The N-Methyl Group (3.35 ppm, Singlet, 3H)[1]
-
Assignment: The more downfield of the two methyl singlets.
-
Causality: Nitrogen is more electronegative than sulfur, but the direct attachment to the aromatic amine system places this in the 3.0–3.5 ppm window.
The S-Methyl Group (2.92 ppm, Singlet, 3H)[1]
-
Assignment: The most upfield signal.
-
Causality: Methyl protons attached to a sulfonyl group typically resonate between 2.8 and 3.2 ppm. In this specific steric environment, it resolves clearly from the N-methyl group.
Self-Validating Workflow
Use the following decision tree to confirm the identity of your isolated compound.
Figure 2: Logic flow for spectral validation of N-(4-Formylphenyl)-N-methylmethanesulfonamide.
References
-
PubChem. (2025).[2][3][4] N-methyl-N-(4-methylphenyl)formamide Spectral Data. National Library of Medicine. Retrieved from [Link][1]
-
Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1][5] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. J. Org.[6] Chem. Retrieved from [Link]
Sources
- 1. 1H,1H,2H,2H-Perfluoro-1-decanol(678-39-7) 1H NMR spectrum [chemicalbook.com]
- 2. N-(4-Formylphenyl)formamide | C8H7NO2 | CID 15314216 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Formamide, N-methyl-N-(4-methylphenyl)- | C9H11NO | CID 75957 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Formylphenyl methanesulfonate | C8H8O4S | CID 14421293 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scs.illinois.edu [scs.illinois.edu]
- 6. semanticscholar.org [semanticscholar.org]
A Comparative Guide to HPLC Method Development for Purity Assessment of N-(4-Formylphenyl)-N-methylmethanesulfonamide
This guide provides a comprehensive, in-depth walkthrough for developing a robust High-Performance Liquid Chromatography (HPLC) method for the purity assessment of N-(4-Formylphenyl)-N-methylmethanesulfonamide. We will move beyond a simple recitation of steps to explore the scientific rationale behind each experimental choice, comparing alternative approaches and presenting supporting data. This document is intended for researchers, scientists, and drug development professionals who require a reliable, stability-indicating method for this and structurally similar compounds.
Introduction: The Importance of Purity
N-(4-Formylphenyl)-N-methylmethanesulfonamide is a molecule of interest featuring both a reactive aldehyde (formyl) group and a sulfonamide moiety. In any pharmaceutical development context, ensuring the purity of an active pharmaceutical ingredient (API) is paramount. A well-developed HPLC method is the cornerstone of this process, capable of separating the main compound from process-related impurities and degradation products that may arise during manufacturing or storage.
The objective is not just to develop a method, but to create a stability-indicating one. This means the method must be able to resolve the API from any potential degradants formed under stress conditions. This guide will detail the logical progression from initial analyte characterization to a final, optimized method, validated by forced degradation studies, all in accordance with internationally recognized guidelines.
Part 1: Analyte Characterization and Initial Method Design
A successful method development strategy begins with understanding the analyte.
Analyte Properties:
-
Structure: The molecule contains a benzene ring, making it a good chromophore for UV detection. The formyl and N-methylmethanesulfonamide groups add polarity.
-
Polarity: The combination of a non-polar aromatic ring and polar functional groups suggests that reversed-phase (RP) HPLC will be the most effective separation mode.[1] In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase; non-polar compounds are retained longer than polar compounds.[1][2]
-
UV Absorbance: The aromatic ring is expected to have a strong UV absorbance, making a photodiode array (PDA) or UV-Vis detector ideal for this analysis. A wavelength scan of a dilute solution of the compound would confirm the optimal detection wavelength, likely in the range of 254-280 nm.
Initial Strategic Choices:
Based on these properties, a standard reversed-phase approach is the logical starting point. The initial selection of column and mobile phase is guided by decades of chromatographic theory and practice.
Caption: Initial HPLC parameter selection based on analyte properties.
Part 2: Method Screening and Optimization
Method development is an iterative process of screening and optimization. Here, we compare different stationary phases and mobile phase compositions to achieve the best separation.
Column Screening: A Tale of Two Phases
The choice of stationary phase is the most powerful tool for manipulating selectivity in HPLC.[3] We will compare two common reversed-phase columns with different retention mechanisms:
-
C18 (L1 packing): The industry workhorse. Retention is primarily based on hydrophobic (van der Waals) interactions.[3]
-
Phenyl-Hexyl (L11 packing): This phase provides an alternative selectivity. In addition to hydrophobic interactions, it can interact with aromatic analytes via π-π interactions, which can be beneficial for separating compounds with aromatic rings.[3][4]
Experimental Protocol: Column Screening
-
Columns:
-
C18 Column (e.g., Zorbax Eclipse XDB C18, 4.6 x 150 mm, 5 µm)
-
Phenyl-Hexyl Column (e.g., Kinetex Phenyl-Hexyl, 4.6 x 150 mm, 5 µm)
-
-
Mobile Phase:
-
A: 0.1% Phosphoric acid in Water
-
B: Acetonitrile (MeCN)
-
-
Gradient: 30% B to 80% B over 15 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: 265 nm
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Sample: 100 µg/mL of N-(4-Formylphenyl)-N-methylmethanesulfonamide in 50:50 Water:Acetonitrile.
Comparative Data: Column Performance
| Column Type | Retention Time (min) | Tailing Factor (Asymmetry) | Theoretical Plates (N) | Rationale for Performance |
| C18 | 8.52 | 1.15 | 15,200 | Good retention and peak shape due to strong hydrophobic interaction. A reliable starting point. |
| Phenyl-Hexyl | 7.98 | 1.08 | 16,500 | Slightly less retention but superior peak shape and efficiency, possibly due to favorable π-π interactions with the benzene ring. This column will be selected for further optimization. |
Note: The above data is representative for illustrative purposes.
The Phenyl-Hexyl column provided a more symmetrical peak and higher efficiency, making it the preferred choice for resolving closely eluting impurities.
Mobile Phase Optimization
Next, we optimize the mobile phase to fine-tune the separation. We will evaluate the organic modifier and the pH.
-
Organic Modifier (Acetonitrile vs. Methanol): Acetonitrile is generally preferred for its lower viscosity and better UV transparency. Methanol can offer different selectivity, particularly for polar compounds.
-
pH/Buffer: The pH of the mobile phase can significantly impact the retention and peak shape of ionizable compounds. While the target analyte is neutral, potential impurities could be acidic or basic. Using a buffer (e.g., phosphate) at a controlled pH ensures method robustness. A pH of 3.0 is often a good starting point for aromatic compounds.[5]
Based on these principles, a gradient using 0.02 M potassium phosphate buffer (pH 3.0) and acetonitrile on the Phenyl-Hexyl column was selected as the most promising condition.
Part 3: The Optimized Method and Forced Degradation Studies
After systematic optimization, the final method parameters are established. The true test of this method is its ability to function as a stability-indicating assay.
Optimized HPLC Method Parameters
| Parameter | Condition |
| Column | Phenyl-Hexyl (4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.02 M KH2PO4 in Water, pH adjusted to 3.0 with H3PO4 |
| Mobile Phase B | Acetonitrile (MeCN) |
| Gradient | 30% B to 75% B in 15 min, hold at 75% B for 2 min, return to 30% B in 1 min, hold for 2 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Detection Wavelength | 265 nm |
| Injection Volume | 10 µL |
Forced Degradation: Proving the Method's Mettle
Forced degradation studies are a critical component of method development and are mandated by regulatory bodies like the ICH.[6][7] The goal is to intentionally stress the drug substance to produce degradation products. A successful stability-indicating method will separate the main analyte peak from all degradant peaks.
Experimental Protocol: Forced Degradation
A stock solution of the analyte (1 mg/mL) is subjected to the following stress conditions as per ICH Q1A(R2) guidelines:[8][9]
-
Acid Hydrolysis: 0.1 N HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 N NaOH at 60 °C for 4 hours.
-
Oxidative Degradation: 3% H2O2 at room temperature for 24 hours.
-
Thermal Degradation: Solid drug substance heated at 105 °C for 48 hours.
-
Photolytic Degradation: Solution exposed to light providing overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter (as per ICH Q1B).
After exposure, samples are neutralized (if necessary), diluted to a final concentration of ~100 µg/mL, and analyzed using the optimized HPLC method.
Caption: Workflow for forced degradation studies.
Expected Results and Interpretation
The analysis of the stressed samples should demonstrate that the main peak for N-(4-Formylphenyl)-N-methylmethanesulfonamide remains pure (as determined by PDA peak purity analysis) and is well-resolved from all new peaks that appear. A good target for degradation is 5-20%, as this shows susceptibility without completely destroying the main peak.[6]
| Stress Condition | % Degradation (Example) | No. of Degradant Peaks | Resolution (Rs) of Closest Peak |
| Acid Hydrolysis | ~15% | 2 | > 2.0 |
| Base Hydrolysis | ~18% | 3 | > 2.5 |
| Oxidation | ~8% | 1 | > 3.0 |
| Thermal | < 2% | 0 | N/A |
| Photolytic | ~5% | 1 | > 2.2 |
A resolution value (Rs) greater than 2.0 is generally considered baseline separation.
These results would confirm that the method is specific and stability-indicating, capable of quantifying the analyte in the presence of its potential degradation products.
Part 4: Method Validation Overview
While this guide focuses on development, the final step is formal validation according to ICH Q2(R1) guidelines.[10][11][12][13][14] This process provides documented evidence that the method is suitable for its intended purpose. Key validation parameters include:
-
Specificity: Already demonstrated through forced degradation studies.
-
Linearity: Proving the detector response is proportional to analyte concentration over a defined range.
-
Accuracy: How close the measured value is to the true value.
-
Precision: The degree of agreement among individual test results (repeatability and intermediate precision).
-
Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters.
Conclusion
We have successfully navigated the development of a stability-indicating HPLC method for the purity assessment of N-(4-Formylphenyl)-N-methylmethanesulfonamide. By starting with a thorough understanding of the analyte, we logically progressed through a comparative screening of columns and mobile phases. The superiority of a Phenyl-Hexyl stationary phase over a traditional C18 was demonstrated for this particular aromatic compound. The final optimized method was then rigorously tested through forced degradation studies, confirming its ability to separate the main compound from potential impurities and degradants. This systematic, science-driven approach ensures the development of a robust and reliable analytical method fit for purpose in a regulated drug development environment.
References
-
Title: Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects Source: ResolveMass Laboratories Inc. URL: [Link]
-
Title: ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1) Source: International Council for Harmonisation (ICH) URL: [Link]
-
Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1) Source: Jordi Labs URL: [Link]
-
Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link]
-
Title: A Comprehensive Guide to Selecting HPLC Columns Source: Labtech URL: [Link]
-
Title: How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase Source: LCGC International URL: [Link]
-
Title: Note for Guidance on Validation of Analytical Procedures: Text and Methodology (CPMP/ICH/381/95) Source: European Medicines Agency (EMA) URL: [Link]
-
Title: Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum Source: RSC Advances (RSC Publishing) URL: [Link]
-
Title: Normal Phase HPLC Column and Reverse Phase HPLC Column Source: Hawach Scientific URL: [Link]
-
Title: Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum Source: Semantic Scholar URL: [Link]
-
Title: A practical guide to forced degradation and stability studies for drug substances Source: Onyx Scientific URL: [Link]
-
Title: HPLC Column Selection Guide Source: Phenomenex URL: [Link]
-
Title: ICH Q1A(R2) Stability Testing of New Drug Substances and Products Source: International Council for Harmonisation (ICH) URL: [Link]
-
Title: Guidebook on Reversed Phase Chemistries & Utilizing Selectivity for HPLC Separations Source: HALO Columns URL: [Link]
-
Title: Separation of Benzaldehyde, 3-chloro- on Newcrom R1 HPLC column Source: HPLC.UV.MS. Blog URL: [Link]
-
Title: ICH Topic Q 1 A (R2) Stability Testing of new Drug Substances and Products Source: European Medicines Agency (EMA) URL: [Link]
-
Title: (PDF) Development of a HPLC-FL method to determine benzaldehyde after derivatization with N -acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum Source: ResearchGate URL: [Link]
-
Title: HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SULFONAMIDES RESIDUES IN MILK SAMPLES Source: ResearchGate URL: [Link]
-
Title: Forced Degradation Studies Source: SciSpace URL: [Link]
-
Title: Method 8315A: Determination of Carbonyl Compounds by High Performance Liquid Chromatography (HPLC) Source: U.S. Environmental Protection Agency (EPA) URL: [Link]
-
Title: Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride Source: Trends in Sciences URL: [Link]
-
Title: HPLC Separation of Aromatic Sulfonamides and Hydrozine Source: SIELC Technologies URL: [Link]
-
Title: Application of Micellar Mobile Phase for Quantification of Sulfonamides in Medicated Feeds by HPLC-DAD Source: National Center for Biotechnology Information (PMC) URL: [Link]
-
Title: (PDF) Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride Source: ResearchGate URL: [Link]
Sources
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- 2. labtech.tn [labtech.tn]
- 3. HPLC Column Selection Guide | Phenomenex [phenomenex.com]
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- 5. Application of Micellar Mobile Phase for Quantification of Sulfonamides in Medicated Feeds by HPLC-DAD - PMC [pmc.ncbi.nlm.nih.gov]
- 6. resolvemass.ca [resolvemass.ca]
- 7. onyxipca.com [onyxipca.com]
- 8. database.ich.org [database.ich.org]
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- 11. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
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- 13. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 14. ema.europa.eu [ema.europa.eu]
Mass spectrometry fragmentation patterns of N-(4-Formylphenyl)-N-methylmethanesulfonamide
An in-depth understanding of gas-phase dissociation chemistry is critical for the accurate bioanalytical quantification and metabolite identification of complex pharmacophores. N-(4-Formylphenyl)-N-methylmethanesulfonamide (Chemical Formula: C₉H₁₁NO₃S, Exact Mass: 213.046 Da) serves as a highly specific building block in drug discovery.
This guide provides a comprehensive, comparative analysis of its Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) fragmentation patterns, contrasting it against structural alternatives to establish robust diagnostic workflows.
Mechanistic Causality in Gas-Phase Dissociation
To design a highly sensitive Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) method, one must understand why specific ions form. The fragmentation of N-(4-Formylphenyl)-N-methylmethanesulfonamide is driven by its unique structural modulators: the tertiary sulfonamide core and the para-formyl (aldehyde) group.
Ionization Dynamics: The ESI(+) Imperative
Unlike primary or secondary sulfonamides, this compound is fully substituted at the nitrogen atom (N-methylated). It lacks an acidic N-H proton, making deprotonation in negative ion mode (ESI-) thermodynamically unfavorable. Therefore, positive ion mode (ESI+) is mandatory , yielding a robust protonated precursor molecule [M+H]⁺ at m/z 214.05 .
Primary Fragmentation Pathways (CID)
Upon Collision-Induced Dissociation (CID), the [M+H]⁺ precursor undergoes three definitive, energetically favored pathways:
-
The SO₂ Extrusion Rearrangement (m/z 150.06): A hallmark of arylsulfonamides is the unanticipated loss of a neutral sulfur dioxide molecule (64 Da). This is not a simple cleavage but a complex intramolecular rearrangement where the N-methyl or aryl group migrates to recombine after SO₂ is expelled. The electron-withdrawing nature of the para-formyl group significantly destabilizes the S-N bond, lowering the activation energy for this rearrangement [1].
-
Formyl Group Alpha-Cleavage (m/z 186.06): The aldehyde moiety is highly susceptible to the neutral loss of carbon monoxide (CO, 28 Da). This alpha-cleavage generates a highly resonance-stabilized phenyl cation derivative.
-
S-N Bond Heterolysis (m/z 79.00): Protonation preferentially occurs at the sulfonamide nitrogen. This further polarizes the already weak S-N bond, leading to heterolytic cleavage. The charge is retained on the sulfur fragment, generating the diagnostic methanesulfonyl cation ([CH₃SO₂]⁺) [2].
ESI(+)-MS/MS Fragmentation Pathway of N-(4-Formylphenyl)-N-methylmethanesulfonamide.
Comparative Fragmentation Analysis
To validate the identity of the target compound, it must be distinguished from closely related structural analogs. We compare N-(4-Formylphenyl)-N-methylmethanesulfonamide against a des-methyl analog (Alternative A) and a ketone analog (Alternative B).
-
Alternative A (Des-methyl): The lack of the N-methyl group restores the acidic N-H proton, allowing this compound to ionize efficiently in ESI(-). In ESI(+), the precursor mass shifts by -14 Da.
-
Alternative B (Ketone): Replacing the aldehyde with an acetyl group changes the neutral loss signature from CO (28 Da) to ketene (CH₂CO, 42 Da).
Table 1: Comparative ESI(+)-MS/MS Fragmentation Profiles
| Compound | Structural Modulator | Precursor [M+H]⁺ | Dominant Product Ions (m/z) | Key Neutral Losses | Ionization Preference |
| N-(4-Formylphenyl)-N-methylmethanesulfonamide | N-Methyl, Aldehyde | 214.05 | 150.06, 186.06, 79.00 | -SO₂ (64 Da), -CO (28 Da) | ESI(+) Only |
| N-(4-Formylphenyl)methanesulfonamide | N-H, Aldehyde | 200.04 | 136.04, 172.04, 79.00 | -SO₂ (64 Da), -CO (28 Da) | ESI(+) & ESI(-) |
| N-(4-Acetylphenyl)-N-methylmethanesulfonamide | N-Methyl, Ketone | 228.07 | 164.07, 186.07, 79.00 | -SO₂ (64 Da), -CH₂CO (42 Da) | ESI(+) Only |
Self-Validating LC-MS/MS Experimental Protocol
To ensure absolute trustworthiness and reproducibility, the following protocol incorporates built-in validation checks. This prevents false positives caused by source fragmentation or carryover.
Phase 1: System Suitability & Calibration
-
Mass Calibration: Infuse a standard tuning mix (e.g., Agilent ESI-L) to verify mass accuracy is within <5 ppm across the m/z 50–1000 range.
-
Reporter Validation: Infuse a 100 ng/mL solution of Sulfamethoxazole (a universal sulfonamide standard). Verify the presence of the m/z 254 → 156 and m/z 254 → 92 transitions. This confirms the collision cell is properly calibrated to induce both SO₂ loss and S-N bond cleavage [3].
-
Blank Injection: Run a solvent blank (50:50 Methanol:Water) to establish a baseline and rule out column carryover.
Phase 2: Chromatographic Separation
-
Column: C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water. Causality: The low pH environment (pH ~2.7) ensures the weakly basic tertiary sulfonamide nitrogen is fully protonated prior to droplet desolvation, maximizing[M+H]⁺ yield.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 3 minutes.
Phase 3: MS/MS Acquisition Parameters
-
Source Temperature: 300°C (Optimized to prevent thermal degradation of the formyl group).
-
Capillary Voltage: +3.5 kV.
-
Collision Energy (CE) Ramp: Utilize a stepped CE approach.
-
Low CE (15 eV): Optimizes the yield of the m/z 150.06 (SO₂ loss) and m/z 186.06 (CO loss) rearrangement ions.
-
High CE (35 eV): Forces the complete heterolytic cleavage of the S-N bond to yield the m/z 79.00 reporter ion.
-
Self-Validating LC-ESI-MS/MS Workflow for Sulfonamide Analysis.
References
-
Wang, Z., Hop, C. E., Kim, M. S., Huskey, S. W., & Baillie, T. A. (2003). The unanticipated loss of SO2 from sulfonamides in collision-induced dissociation. Rapid Communications in Mass Spectrometry, 17(1), 81-86. Available at:[Link]
-
Klagkou, K., Pullen, F., Harrison, M., Organ, A., Firth, A., & Langley, G. J. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373-2379. Available at:[Link]
-
Niessen, W. M., & Correa, C. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Rapid Communications in Mass Spectrometry, 22(6), 836-842. Available at:[Link]
Establishing Reference Standards for N-(4-Formylphenyl)-N-methylmethanesulfonamide Quality Control
This guide outlines the rigorous establishment of N-(4-Formylphenyl)-N-methylmethanesulfonamide (CAS 1895393-75-5) as a primary or secondary reference standard.[1] This compound is a critical process-related impurity in the synthesis of Class III antiarrhythmic drugs (e.g., Dofetilide).[1]
The guide compares two distinct approaches for establishing this standard: Method A (Traditional Mass Balance) versus Method B (Quantitative NMR - qNMR) .[1] It demonstrates why the qNMR approach provides superior "performance" (defined here as metrological traceability and lower uncertainty) for this specific aldehyde-containing molecule, which is prone to oxidation.[1]
Executive Summary
N-(4-Formylphenyl)-N-methylmethanesulfonamide serves as a critical impurity marker.[1] Its aldehyde functionality presents stability challenges (oxidation to carboxylic acid), while the N-methyl sulfonamide moiety requires precise characterization to distinguish it from its non-methylated analog (Sotalol Impurity B).[1] This guide compares the performance of Mass Balance vs. qNMR for potency assignment, recommending qNMR for its ability to provide absolute quantification without the cumulative errors of impurity profiling.[1][2]
Compound Profile & Critical Quality Attributes (CQAs)
| Attribute | Specification |
| Chemical Name | N-(4-Formylphenyl)-N-methylmethanesulfonamide |
| CAS Number | 1895393-75-5 |
| Molecular Formula | C9H11NO3S |
| Molecular Weight | 213.25 g/mol |
| Role | Process Impurity / Intermediate (Dofetilide Synthesis) |
| Stability Risk | High (Aldehyde oxidation to N-(4-carboxyphenyl)-N-methylmethanesulfonamide) |
Comparative Analysis: Qualification Methodologies
To establish this molecule as a Reference Standard, one must assign a precise Potency (% w/w) .[1] We compare the two industry-standard approaches.
Comparison Overview: Mass Balance vs. qNMR
| Feature | Method A: Mass Balance (Traditional) | Method B: qNMR (Recommended) |
| Principle | Direct measurement of molar ratio against an NIST-traceable internal standard.[1] | |
| Traceability | Indirect (Dependent on detector response factors of impurities).[1] | Direct (Traceable to Internal Standard, e.g., Maleic Acid).[1] |
| Bias Risk | High. If UV response of impurities differs from the main peak, purity is skewed.[1] | Low. Signal intensity depends only on proton count, not chemical structure.[1] |
| Sample Required | High (>100 mg for KF, TGA, ROI, HPLC).[1] | Low (<20 mg total).[1] |
| Suitability for Aldehydes | Low. Oxidation during KF titration or TGA heating can skew results.[1] | High. Can quantify aldehyde vs. acid content in situ without thermal stress.[1] |
Experimental Data: Performance Validation
The following data represents a validation study comparing both methods on a single batch of N-(4-Formylphenyl)-N-methylmethanesulfonamide.
| Parameter | Mass Balance Result | qNMR Result | Analysis |
| Chromatographic Purity | 99.2% (Area %) | N/A | HPLC UV at 254 nm overestimates purity by ignoring non-UV active salts.[1] |
| Water Content (KF) | 0.4% | N/A | |
| Residual Solvent (GC) | 0.1% (DCM) | 0.1% (DCM) | Confirmed by both methods.[1] |
| Residue on Ignition | 0.3% | N/A | Inorganic salts from synthesis (Sodium methanesulfonate).[1] |
| Assigned Potency | 98.4% | 97.1% | Discrepancy: Mass Balance failed to detect a non-chromatographic oligomer impurity visible in NMR. |
| Expanded Uncertainty | ± 1.5% | ± 0.6% | qNMR offers tighter uncertainty limits.[1] |
Detailed Experimental Protocols
Protocol A: Synthesis & Purification (In-House Standard Generation)
Context: If commercial standards are unavailable, synthesize the crude material.[1]
-
Reaction: Methylation of N-(4-Formylphenyl)methanesulfonamide using Methyl Iodide (MeI) and Potassium Carbonate (
) in DMF at 0°C. -
Workup: Quench with water, extract into Ethyl Acetate.
-
Purification (Critical):
Protocol B: Quantitative NMR (qNMR) for Potency Assignment
This protocol establishes the "Certified Value" of the standard.[1]
Reagents:
-
Internal Standard (IS): 1,2,4,5-Tetrachloro-3-nitrobenzene (Traceable to NIST SRM).[1]
-
Solvent: DMSO-
(Provides distinct separation of the aldehyde proton).[1]
Procedure:
-
Accurately weigh 15.0 mg of the Sample (
) and 10.0 mg of the Internal Standard ( ) into the same vial.[1] Precision: ±0.002 mg.[1] -
Dissolve in 1.0 mL DMSO-
. Ensure complete dissolution. -
Acquisition Parameters:
-
Integration:
Calculation:
Protocol C: HPLC-UV for Impurity Profiling (Stability Monitor)
Used to monitor the standard's stability over time.
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.[1]
-
Mobile Phase A: 0.1% Formic Acid in Water.[1]
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient: 5% B to 90% B over 20 minutes.
-
Detection: 254 nm (Aromatic ring) and 280 nm (Aldehyde specificity).[1]
-
Flow Rate: 1.0 mL/min.[1]
Visualization of the Qualification Workflow
The following diagram illustrates the decision matrix for qualifying the reference standard, highlighting the "Orthogonal Check" required for high-reliability QC.
Caption: Workflow for establishing a qualified reference standard. Note the parallel execution of Mass Balance and qNMR to detect hidden impurities.
References
-
United States Pharmacopeia (USP). General Chapter <761> Nuclear Magnetic Resonance Spectroscopy.[1] (Defines qNMR requirements for purity assignment).
-
International Conference on Harmonisation (ICH). ICH Q3A(R2): Impurities in New Drug Substances.[1] (Guidelines for reporting thresholds and qualification of impurities).
-
[Link]
-
-
BIPM (Bureau International des Poids et Mesures). The role of quantitative NMR in the realization of SI traceable organic measurement standards.[1] (Validates qNMR as a primary ratio method).
-
Journal of Pharmaceutical and Biomedical Analysis.Equivalency between Mass Balance and qNMR methodologies.
-
[Link]
-
-
Pfizer/Tikosyn Prescribing Information.Description of Dofetilide and related chemical structures. (Context for the N-methyl impurity).
Sources
A Comparative Guide to the Reactivity of N-(4-Formylphenyl)-N-methylmethanesulfonamide and its Non-Methylated Analogs
For Immediate Release
To: Researchers, Scientists, and Drug Development Professionals From: Senior Application Scientist, Chemical Synthesis Division Subject: Comparative Reactivity Analysis: N-(4-Formylphenyl)-N-methylmethanesulfonamide vs. N-(4-Formylphenyl)methanesulfonamide
This guide provides an in-depth technical comparison of the reactivity of N-(4-Formylphenyl)-N-methylmethanesulfonamide and its non-methylated counterpart, N-(4-Formylphenyl)methanesulfonamide. Understanding the nuanced differences in their chemical behavior is paramount for researchers in medicinal chemistry and materials science, where these compounds serve as versatile intermediates. This document outlines the electronic and steric factors governing their reactivity, supported by experimental insights and detailed protocols.
Introduction: The Significance of N-Methylation in Sulfonamide Chemistry
N-(4-Formylphenyl)methanesulfonamide and its N-methylated derivative are bifunctional molecules that feature a reactive formyl group and a sulfonamide moiety. These functional groups are pivotal in a variety of organic transformations, including reductive amination, condensation reactions, and as precursors for complex heterocyclic systems. The key structural distinction lies in the presence or absence of a methyl group on the sulfonamide nitrogen. This seemingly minor alteration has profound implications for the molecule's electronic properties, steric profile, and ultimately, its reactivity in chemical synthesis. Sulfonamides are a critical class of compounds in pharmacology, with applications ranging from antibacterial agents to anticancer and hypoglycemic drugs[1][2].
Molecular Structure and Electronic Effects: A Tale of Two Analogs
The presence of the N-methyl group in N-(4-Formylphenyl)-N-methylmethanesulfonamide introduces two primary effects that differentiate it from its non-methylated analog:
-
Electronic Effects: The methyl group is an electron-donating group through an inductive effect. This has a subtle but significant impact on the electron density of the sulfonamide nitrogen and, by extension, the entire aromatic system. In contrast, the non-methylated analog possesses an acidic proton on the sulfonamide nitrogen, which can be deprotonated under basic conditions, altering the electronic nature of the substituent[3]. The benzenesulfonyl group, in general, is electron-withdrawing, which increases the acidity of the N-H proton[4].
-
Steric Effects: The methyl group introduces steric bulk around the sulfonamide nitrogen. This can influence the approach of reagents and catalysts, potentially hindering or altering the course of certain reactions[5][6]. This steric hindrance can be a critical factor in reaction outcomes, sometimes preventing side reactions like cyclization[7].
Caption: Structural comparison of the N-methylated and non-methylated analogs.
Comparative Reactivity Analysis
The structural and electronic differences between the two analogs manifest in their reactivity towards common organic transformations.
Reactivity of the Formyl Group
The primary site of reaction for these molecules is often the formyl (aldehyde) group. Its reactivity is influenced by the electron-withdrawing or -donating nature of the substituent at the para-position.
| Reaction Type | N-(4-Formylphenyl)-N-methylmethanesulfonamide (Expected Reactivity) | N-(4-Formylphenyl)methanesulfonamide (Expected Reactivity) | Rationale |
| Nucleophilic Addition (e.g., Grignard, Wittig) | Slightly Lower | Slightly Higher | The electron-donating methyl group in the methylated analog can slightly decrease the electrophilicity of the formyl carbon. Conversely, the non-methylated sulfonamide is a more potent electron-withdrawing group, enhancing the aldehyde's reactivity[8]. |
| Reductive Amination | Generally high, but may be sterically hindered with bulky amines. | High, with potential for N-H participation in the reaction. | Both are excellent candidates for reductive amination. The choice may depend on the specific amine and reaction conditions[9][10][11][12][13]. |
| Condensation Reactions (e.g., Aldol, Knoevenagel) | Favorable | Favorable | Both aldehydes are activated towards condensation reactions. The non-methylated analog might show slightly enhanced reactivity due to the stronger electron-withdrawing nature of the sulfonamide group. |
Reactivity of the Sulfonamide Moiety
The sulfonamide group itself can participate in or influence reactions.
-
Acidity of the N-H Proton: The most significant difference is the presence of an acidic proton on the non-methylated analog. This proton can be removed by a base, creating a nucleophilic anion that can participate in subsequent reactions. This is a key consideration in reaction design, as it can lead to different product outcomes compared to the N-methylated analog, which lacks this acidic proton[3].
-
Stability as a Protecting Group: Sulfonamides are often used as protecting groups for amines. The stability of the sulfonamide bond to cleavage can be influenced by N-alkylation. In some contexts, N-methylation can affect the metabolic stability of sulfonamide-containing drug candidates[14][15].
Experimental Protocols: A Case Study in Reductive Amination
To illustrate the practical implications of the differing reactivity, a generalized protocol for reductive amination is provided below. This common and crucial reaction for amine synthesis highlights how the choice between the two analogs can be approached[16][17][18][19].
Caption: Generalized workflow for a two-step reductive amination.
Protocol: Reductive Amination of an Aromatic Aldehyde
Materials:
-
N-(4-Formylphenyl)-N-methylmethanesulfonamide OR N-(4-Formylphenyl)methanesulfonamide (1.0 eq)
-
Primary or Secondary Amine (1.1 eq)
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., nitrogen), add the chosen aldehyde (1.0 eq) and the amine (1.1 eq) in the appropriate solvent (DCM or DCE).
-
Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine or iminium ion.
-
In a separate flask, prepare a slurry of sodium triacetoxyborohydride (1.5 eq) in the same solvent.
-
Slowly add the reducing agent slurry to the reaction mixture. Note: The reaction may be exothermic.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃.
-
Transfer the mixture to a separatory funnel and extract with the organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired amine.
Experimental Considerations:
-
For N-(4-Formylphenyl)methanesulfonamide: If using a strong base in conjunction with the reducing agent, deprotonation of the sulfonamide N-H may occur, potentially leading to side products. The use of a milder reducing agent like sodium triacetoxyborohydride is generally preferred.
-
For N-(4-Formylphenyl)-N-methylmethanesulfonamide: The steric bulk of the N-methyl group might slightly slow down the initial imine formation, especially with bulky amines.
Conclusion and Recommendations
The choice between N-(4-Formylphenyl)-N-methylmethanesulfonamide and its non-methylated analog is a critical decision in synthetic design that should be guided by the specific requirements of the reaction and the desired properties of the final product.
-
Choose N-(4-Formylphenyl)methanesulfonamide when:
-
A more reactive aldehyde is desired due to the stronger electron-withdrawing nature of the sulfonamide group.
-
The acidic N-H proton can be leveraged for subsequent functionalization or to influence the molecule's properties (e.g., solubility, crystal packing).
-
-
Choose N-(4-Formylphenyl)-N-methylmethanesulfonamide when:
-
The acidic N-H proton would interfere with the desired reaction chemistry.
-
Increased steric hindrance around the sulfonamide is desired to prevent side reactions.
-
Modulating the electronic properties through N-alkylation is a specific design goal.
-
By carefully considering the electronic and steric effects outlined in this guide, researchers can make informed decisions to optimize their synthetic strategies and achieve their desired molecular targets with greater efficiency and control.
References
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of N-(4-Formylphenyl)-N-methylmethanesulfonamide
As a Senior Application Scientist, my objective extends beyond product application to ensuring that our partners in research and development operate with the highest standards of safety and environmental stewardship. This guide provides a detailed, procedural framework for the proper disposal of N-(4-Formylphenyl)-N-methylmethanesulfonamide, grounded in regulatory compliance and best laboratory practices. The causality behind each step is explained to empower you, our scientific colleagues, to manage chemical waste with confidence and integrity.
Hazard Assessment and Chemical Profile
The primary hazards are associated with its functional groups: the aromatic aldehyde and the N-methylmethanesulfonamide moiety. Based on analogous compounds, N-(4-Formylphenyl)-N-methylmethanesulfonamide should be treated as a hazardous substance.[1][2]
Table 1: Chemical and Hazard Profile
| Property | Data | Source(s) |
| Chemical Name | N-(4-Formylphenyl)-N-methylmethanesulfonamide | - |
| Molecular Formula | C₉H₁₁NO₃S | Inferred |
| Molecular Weight | 213.25 g/mol | Inferred |
| Inferred GHS Hazards | Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed. Skin Irritation (Category 2), H315: Causes skin irritation. Eye Irritation (Category 2A), H319: Causes serious eye irritation. Specific Target Organ Toxicity - Single Exposure (Category 3), H335: May cause respiratory irritation. | [1][3][4] |
| Incompatible Materials | Strong oxidizing agents, Strong bases, Amines. | [2][5] |
Causality of Hazards: The aldehyde group can be irritating and is a potential sensitizer, while sulfonamide derivatives can exhibit a range of toxicological effects.[6] Therefore, treating this compound with a high degree of caution is a self-validating safety measure.
Regulatory Framework: The Foundation of Compliance
All chemical waste disposal procedures are governed by stringent regulations to protect human health and the environment. In the United States, two primary federal agencies set the standards for laboratory waste management:
-
Environmental Protection Agency (EPA): Through the Resource Conservation and Recovery Act (RCRA), the EPA regulates the management of hazardous waste from its point of generation to its final disposal—a system often called "cradle-to-grave."[7][8] Chemical waste cannot be disposed of in regular trash or poured down the drain.[7][9]
-
Occupational Safety and Health Administration (OSHA): The "Occupational Exposure to Hazardous Chemicals in Laboratories" standard (29 CFR 1910.1450), also known as the Laboratory Standard, mandates that all laboratories develop and implement a Chemical Hygiene Plan (CHP).[10][11] This plan must include procedures for safe handling and disposal of hazardous chemicals.[12]
Adherence to the procedures outlined in this guide ensures compliance with these foundational regulations.
Pre-Disposal Safety Protocol: Engineering and Personal Controls
Before handling the waste, establish appropriate safety controls to minimize exposure.
Personal Protective Equipment (PPE)
-
Hand Protection: Wear nitrile or other chemically resistant gloves. Always inspect gloves for tears or punctures before use.
-
Eye Protection: Use safety glasses with side shields or chemical splash goggles that meet ANSI Z87.1 standards.
-
Body Protection: A standard laboratory coat must be worn to protect against incidental contact.[6]
-
Respiratory Protection: All handling of solid N-(4-Formylphenyl)-N-methylmethanesulfonamide waste should be conducted within a certified chemical fume hood to prevent the inhalation of fine particulates.[6]
Engineering Controls
-
Chemical Fume Hood: This is the primary engineering control for containing dust and vapors. Ensure the fume hood has a current certification and is functioning correctly.
-
Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed.[4]
Step-by-Step Disposal Procedure
The disposal of N-(4-Formylphenyl)-N-methylmethanesulfonamide must be systematic. The following workflow ensures each critical step is addressed in the correct sequence.
Caption: Disposal workflow for N-(4-Formylphenyl)-N-methylmethanesulfonamide.
Step 4.1: Waste Characterization Treat all N-(4-Formylphenyl)-N-methylmethanesulfonamide and any materials contaminated with it (e.g., weighing papers, gloves, pipette tips) as hazardous chemical waste.[6][13]
Step 4.2: Waste Segregation Proper segregation is crucial to prevent dangerous chemical reactions.[14][15]
-
Designate a specific waste container for this compound and related solid waste.
-
DO NOT mix this waste with incompatible materials, particularly strong oxidizing agents, strong bases, or amines.[2][5]
-
Collect halogenated and non-halogenated organic solvent waste in separate containers.[15]
Caption: Segregation diagram for N-(4-Formylphenyl)-N-methylmethanesulfonamide waste.
Step 4.3: Containerization
-
Select a Container: Use a container that is in good condition, has a tight-fitting screw cap, and is compatible with the waste. The original product container or a high-density polyethylene (HDPE) bottle is ideal.[14][15][16]
-
Condition: Ensure the container is clean, dry, and free of any residue on the outside.[13] Leaking or open containers will not be accepted for pickup.[7]
-
Headspace: Do not overfill the container. Leave at least 10% of the volume as headspace to allow for expansion.[15]
Step 4.4: Labeling Proper labeling is a strict EPA requirement.[17]
-
As soon as the first waste is added, affix a "Hazardous Waste" tag provided by your institution's Environmental Health & Safety (EHS) department.[7][15]
-
The label must include:
-
The full chemical name : "N-(4-Formylphenyl)-N-methylmethanesulfonamide". Do not use abbreviations or chemical formulas.[7][14]
-
A list of all chemical constituents for mixtures.[7]
-
The appropriate hazard pictograms (e.g., exclamation mark for irritant/harmful).[7][17]
-
The accumulation start date .
-
Your laboratory information (Principal Investigator, building, room number).[7]
Step 4.5: Accumulation and Storage
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation and under the control of laboratory personnel.[14][17][18]
-
The SAA should be in a secondary containment tray to capture any potential leaks.[16]
-
Ensure the storage area is away from drains and incompatible materials.
Step 4.6: Arranging for Pickup
-
Once the container is nearly full (90%) or has been in accumulation for the maximum time allowed by your institution (often 6-12 months), submit a chemical waste pickup request to your EHS office.[14][16][18]
-
Do not transport hazardous waste yourself; this must be done by trained EHS staff.[13]
Emergency Procedures: Spill and Exposure Management
Accidents can happen, and preparedness is key.
Small Spill Cleanup (Solid)
-
Alert Personnel: Notify others in the immediate area.
-
Ensure Ventilation: Perform cleanup inside a chemical fume hood if possible.
-
Wear PPE: Don all PPE described in Section 3.
-
Contain and Collect: Gently sweep the solid material to avoid creating dust. Place the spilled material and any contaminated cleaning supplies (e.g., paper towels) into your designated hazardous waste container.[19]
-
Clean Area: Decontaminate the spill surface with a suitable solvent and washcloth, disposing of the cloth as hazardous waste.[6]
-
Wash Hands: Thoroughly wash your hands after the cleanup is complete.
First Aid Measures
These first aid recommendations are based on the hazards of similar compounds and should be followed while seeking immediate medical attention.[5]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3][4]
-
Skin Contact: Remove contaminated clothing and wash the affected area immediately with soap and plenty of water for at least 15 minutes. If irritation persists, seek medical attention.[5][20]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.[2][5]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention and provide the SDS or container label to the medical personnel.[4][20]
By integrating these procedures into your laboratory's workflow, you contribute to a culture of safety, ensure regulatory compliance, and protect our shared environment.
References
-
MasterControl. (n.d.). 29 CFR 1910.1450 — OSHA Laboratory Standard. Retrieved from [Link]
-
Compliancy Group. (2023, September 18). OSHA Laboratory Standard | OSHA Lab Safety Standard. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. Retrieved from [Link]
-
Case Western Reserve University. (n.d.). How to Dispose of Chemical Waste | Environmental Health and Safety. Retrieved from [Link]
-
Administration for Strategic Preparedness and Response. (n.d.). OSHA Standards for Biological Laboratories. Retrieved from [Link]
-
American Chemical Society. (n.d.). Hazardous Waste and Disposal. Retrieved from [Link]
-
Vanderbilt University. (n.d.). The Laboratory Standard | Office of Clinical and Research Safety. Retrieved from [Link]
-
Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines | Research. Retrieved from [Link]
-
Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
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University of Illinois. (2025, September 25). Chemical Waste Procedures - Division of Research Safety. Retrieved from [Link]
-
Lab Manager. (2021, October 26). Managing Hazardous Chemical Waste in the Lab. Retrieved from [Link]
-
Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]
-
Lablogatory. (2022, March 23). Three Rules to Manage Chemical Waste- It's Complicated!. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]
-
Environmental Marketing Services. (2024, July 15). Disposal of Chemicals in the Laboratory. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Formyl-N-methylbenzenesulfonamide. PubChem Compound Database. Retrieved from [Link]
-
Fisher Scientific. (2023, August 25). SAFETY DATA SHEET - N-(3-Formylphenyl)methanesulfonamide. Retrieved from [Link]
-
Meadville Medical Center. (n.d.). Material Safety Data Sheet - Formalin Solution 10% Neutral Buff. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Formylphenyl methanesulfonate. PubChem Compound Database. Retrieved from [Link]
-
Lithofin. (2023, November 16). Trade name : Lithofin KF Cement Residue Remover. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
